Sodium Ascorbate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RXSVEWSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ASCORBATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | sodium ascorbate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-81-7 (Parent) | |
| Record name | Sodium ascorbate [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020105 | |
| Record name | Sodium L-ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ASCORBATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium ascorbate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute crystals, Minute white to yellow crystals | |
CAS No. |
134-03-2, 58657-35-5 | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 4-amino-3-methylphenyl dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium L-ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ascorbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S033EH8359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Sodium ascorbate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Sodium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the sodium salt of ascorbic acid (Vitamin C), is a compound of significant interest in biomedical research due to its multifaceted biological activities. While recognized for its antioxidant properties at physiological concentrations, its role in vitro, particularly at pharmacological doses, is characterized by a complex interplay of pro-oxidant, metabolic, and epigenetic effects. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, with a focus on its anticancer properties. We delve into its role in generating reactive oxygen species (ROS), interfering with cancer cell metabolism, regulating hypoxia-inducible factor (HIF-1α), modulating epigenetic markers, and promoting collagen synthesis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing its activity, and utilizes visualizations to clarify complex biological pathways and workflows.
Core Mechanism: Pro-oxidant Activity and Selective Cytotoxicity
At pharmacological concentrations (millimolar range), this compound acts as a pro-drug, selectively inducing cytotoxicity in cancer cells while leaving normal cells relatively unharmed.[1][2][3] This selective action is primarily attributed to the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid.[2][4]
The process begins with the ascorbate anion (AscH⁻) donating an electron to a transition metal ion, typically iron (Fe³⁺), reducing it to its ferrous state (Fe²⁺). This reaction generates the ascorbyl radical (Asc•⁻). The reduced iron ion then reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂•⁻), which subsequently dismutates to form hydrogen peroxide (H₂O₂).
Key Reactions:
-
AscH⁻ + Fe³⁺ → Asc•⁻ + Fe²⁺ + H⁺
-
Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻
-
2O₂•⁻ + 2H⁺ → H₂O₂ + O₂
This extracellularly generated H₂O₂ can diffuse into cancer cells, which often have lower levels of H₂O₂-detoxifying enzymes like catalase compared to normal cells. The resulting intracellular increase in ROS leads to significant oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering cell death. The cytotoxic effect of ascorbate can be completely reversed by the addition of catalase to the cell culture medium, confirming the central role of H₂O₂.
This pro-oxidant mechanism can induce various forms of cell death, including apoptosis and ferroptosis. Apoptosis is triggered through both intrinsic and extrinsic pathways, involving the activation of caspases. Furthermore, this compound has been shown to interfere with iron uptake by down-regulating the transferrin receptor, contributing to its apoptotic effects in neuroblastoma cells.
Caption: Pro-oxidant mechanism of this compound in cancer cells.
Core Mechanism: Metabolic Interference & Glycolysis Inhibition
Cancer cells frequently exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic phenotype makes them particularly vulnerable to disruptions in glucose metabolism. Pharmacological ascorbate exploits this vulnerability by inhibiting key glycolytic enzymes and depleting essential cofactors.
The oxidative stress induced by ascorbate-generated H₂O₂ causes DNA damage, which in turn activates the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). PARP activation consumes significant amounts of its substrate, nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. The depletion of the NAD⁺ pool directly inhibits GAPDH activity, halting glycolysis and severely reducing ATP production. This energy crisis leads to metabolic catastrophe and cell death, particularly in cancer cells that rely heavily on glycolysis for their energy needs.
Caption: Ascorbate-induced inhibition of glycolysis in cancer cells.
Core Mechanism: Regulation of Hypoxia-Inducible Factor (HIF-1α)
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcription factor that allows tumor cells to adapt to low-oxygen environments, promoting angiogenesis, metastasis, and metabolic reprogramming. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by a class of enzymes called prolyl hydroxylases (PHDs). This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, targeting it for proteasomal degradation.
PHDs are Fe(II) and 2-oxoglutarate-dependent dioxygenases, which require ascorbate as a cofactor to maintain the iron at their active site in its reduced Fe²⁺ state. In many in vitro settings, standard culture media are ascorbate-deficient, leading to suboptimal PHD activity and a basal level of HIF-1α stabilization even under normoxia. Supplementation with physiological concentrations of this compound restores PHD activity, leading to the efficient degradation of HIF-1α and the downregulation of its target genes, such as VEGF and GLUT-1. This mechanism highlights ascorbate's role in reversing the hypoxic phenotype and suppressing tumor progression.
References
- 1. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. riordanclinic.org [riordanclinic.org]
- 4. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
The Core of Cellular Reduction: A Technical Guide to Sodium Ascorbate in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a vital water-soluble molecule that plays a central role in numerous biochemical processes, primarily owing to its potent properties as a reducing agent.[1][2] Its ability to donate electrons makes it a crucial antioxidant, neutralizing harmful reactive oxygen species (ROS) and participating in a wide array of enzymatic reactions and cellular signaling pathways.[2][3] This in-depth technical guide provides a comprehensive overview of the core functions of this compound as a reducing agent in biochemistry, with a focus on its mechanism of action, applications in key experimental protocols, and its role in critical signaling pathways relevant to drug development.
Mechanism of Action: An Electron Donor at Heart
At the molecular level, this compound's function as a reducing agent is centered on its ability to undergo reversible oxidation. The ascorbate anion readily donates one electron to an oxidizing species, forming the relatively stable and less reactive ascorbyl radical. This initial step is crucial in terminating damaging free radical chain reactions.[3] The ascorbyl radical can then donate a second electron, resulting in the formation of dehydroascorbic acid. This two-step electron donation is the basis of its antioxidant capacity and its role as a cofactor in various enzymatic reactions.
The redox potential of the ascorbate/ascorbyl radical couple makes it an effective scavenger of numerous ROS, including superoxide and hydroxyl radicals. This direct antioxidant activity protects cellular components like lipids, proteins, and nucleic acids from oxidative damage.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound as a reducing agent in various biochemical applications.
| Parameter | Value/Range | Context | Reference |
| Typical Concentration in Cell Culture | 50 - 200 µM | Stimulation of collagen and elastic fiber production. | |
| 100 - 200 µM | Daily supplementation to prevent severe vitamin C deficiency. | ||
| 1 - 10 mM | General use as a reducing agent. | ||
| Concentration for DNA Damage Induction (in vitro) | 100 µM | Induces single-strand breaks in human cells. | |
| 50 µM | Results in significant cell loss in Molt-4 cells. | ||
| Reduction of Cu(II) to Cu(I) | N/A (Catalytic) | Used in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry". | |
| pH of 10% Aqueous Solution | 6.5 - 8.0 | General property of this compound solutions. |
Key Signaling Pathways Modulated by this compound
This compound's role as a reducing agent extends beyond simple antioxidant defense, critically influencing several key signaling pathways.
Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen. This compound, by maintaining the iron atom in the active site of these enzymes in a reduced Fe²⁺ state, ensures their catalytic activity. This process is fundamental for the formation of stable collagen triple helices, essential for the integrity of connective tissues.
References
The Cellular Antioxidant Mechanisms of Sodium Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a vital water-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage induced by reactive oxygen species (ROS). At the cellular level, its antioxidant properties are multifaceted, involving direct scavenging of free radicals, regeneration of other antioxidants, and modulation of key signaling pathways that regulate the cellular stress response. This technical guide provides an in-depth exploration of the cellular antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and providing protocols for key experimental assays. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive resource for professionals in research and drug development.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] this compound is a prominent antioxidant that mitigates oxidative stress.[2] Unlike ascorbic acid, this compound is a buffered form of Vitamin C, which can be advantageous for in vitro studies and for individuals who experience gastrointestinal sensitivity to acidic substances.[3] At physiological concentrations, it acts as a potent antioxidant, while at pharmacological doses, it can exhibit pro-oxidant effects, a phenomenon that is being explored for its therapeutic potential in cancer treatment.[4][5] Understanding the cellular mechanisms of this compound is paramount for its effective application in research and clinical settings.
Mechanisms of Antioxidant Action at the Cellular Level
The antioxidant functions of this compound are exerted through several interconnected mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): this compound is an efficient electron donor and can directly neutralize a wide array of ROS, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), thereby preventing damage to vital cellular components such as DNA, lipids, and proteins.
-
Regeneration of Other Antioxidants: Ascorbate can regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from its radical form (α-tocopheroxyl radical). This action is crucial for protecting cellular membranes from lipid peroxidation.
-
Modulation of Antioxidant Enzymes: this compound can influence the activity and expression of key antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of enzymatic defense against oxidative stress.
-
Regulation of Signaling Pathways: this compound can modulate cellular signaling pathways involved in the oxidative stress response, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Quantitative Data on the Antioxidant Effects of this compound
The following tables summarize quantitative data from various studies investigating the antioxidant properties of this compound at the cellular level.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (hours) | Reference |
| HT-29 | Colon Cancer | 5 | 24 | |
| HepG2 | Hepatocellular Carcinoma | Not specified, but cytotoxic effects observed at pharmacological doses | 24, 48 | |
| Myeloid cell lines (average) | Leukemia | 3 | Not specified | |
| LS174T | Colon Carcinoma | >60 | Not specified | |
| SKOV-3 | Ovarian Carcinoma | ~20 | Not specified | |
| DU-145 | Prostate Carcinoma | ~1.7 | Not specified | |
| A549 | Breast Carcinoma | ~5 | Not specified |
Table 2: Effects of this compound on Reactive Oxygen Species (ROS) and Antioxidant Enzyme Activity
| Cell Line | Treatment | Effect on ROS Levels | Effect on Antioxidant Enzyme Activity/Expression | Reference |
| HepG2 | 50, 100, 250 µM this compound | Significantly reduced hydrogen peroxide and superoxide anion levels. | Increased gene expression of Nrf2. | |
| OECM-1 and SG cells | Dose-dependent this compound | Decreased cytosolic ROS levels in a dose-dependent manner. | Decreased Nrf2 and HO-1 proteins in OECM-1 cells. | |
| HCC model (in vivo) | 100 mg/kg this compound | Significantly reduced elevated levels of hydrogen peroxide and superoxide anion. | Reversed HCC-induced reduction in Nrf2 gene expression. |
Key Signaling Pathways Modulated by this compound
The Nrf2-ARE Signaling Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of genes encoding antioxidant and detoxifying enzymes, thereby upregulating their expression. This compound can activate the Nrf2 pathway, enhancing the cell's antioxidant capacity.
The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing oxidative stress, this compound can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for commonly used assays to evaluate the antioxidant properties of this compound at the cellular level.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated control.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with pre-warmed serum-free medium or PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Measurement of Antioxidant Enzyme Activities
Principle: This assay utilizes a system that generates superoxide radicals, and the ability of SOD in the sample to inhibit the reduction of a detector molecule (e.g., WST-1 or cytochrome c) by these radicals is measured. The degree of inhibition is proportional to the SOD activity.
Protocol:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in an appropriate buffer on ice, followed by centrifugation to remove debris.
-
Assay Reaction: In a 96-well plate, add the cell lysate, a substrate for generating superoxide radicals (e.g., xanthine), and a detection reagent.
-
Initiate Reaction: Start the reaction by adding xanthine oxidase.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of the detection reagent's reduction and determine the SOD activity by comparing it to a standard curve.
Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Reaction: In a UV-transparent cuvette or 96-well plate, add a known concentration of H₂O₂ in a suitable buffer.
-
Initiate Reaction: Add the cell lysate to the H₂O₂ solution.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for several minutes using a spectrophotometer or microplate reader.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing substrate, which results in the formation of oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.
Protocol:
-
Sample Preparation: Prepare cell lysates as previously described.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing GSH, GR, and NADPH.
-
Add Sample: Add the cell lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculation: Calculate the GPx activity based on the rate of NADPH consumption.
Lipid Peroxidation Assay (TBARS Assay)
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other reactive aldehydes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a colorimetric method to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction: Add the sample to a solution containing TBA and an acid (e.g., trichloroacetic acid or acetic acid).
-
Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Determine the concentration of MDA in the sample by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Conclusion
This compound is a multifaceted antioxidant that plays a critical role in cellular defense against oxidative stress. Its mechanisms of action, including direct ROS scavenging, regeneration of other antioxidants, and modulation of the Nrf2 and NF-κB signaling pathways, underscore its importance in maintaining cellular redox homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and harness the antioxidant properties of this compound. A thorough understanding of its cellular functions is essential for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
The Chemical Stability of Sodium Ascorbate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability of sodium ascorbate in aqueous solutions. Understanding the degradation kinetics and the factors influencing its stability is critical for the formulation of pharmaceuticals, cosmetics, and food products where this compound is utilized for its antioxidant properties and as a source of Vitamin C. This document outlines the primary degradation pathways, influencing factors, and detailed analytical methods for stability assessment.
Introduction to this compound Stability
This compound, the sodium salt of ascorbic acid, is a widely used antioxidant and vitamin supplement. While relatively stable in its solid form, its stability in aqueous solutions is a significant concern for formulation scientists.[1] The degradation of this compound is primarily an oxidative process, leading to a loss of potency and the formation of degradation products that can affect the quality and safety of the final product.[2] This guide will explore the multifaceted nature of this compound stability in solution.
Factors Influencing the Stability of this compound
The degradation of this compound in aqueous solutions is influenced by a variety of environmental and formulation factors. The key factors include pH, temperature, light exposure, the presence of oxygen, and the catalytic action of metal ions.
Effect of pH
The pH of the aqueous solution is a critical determinant of this compound stability. The rate of oxidation increases as the pH becomes more alkaline.[3] This is attributed to the higher concentration of the more easily oxidized ascorbate dianion at higher pH values.[3] Conversely, in acidic conditions, this compound exhibits greater stability.[4]
Effect of Temperature
Temperature significantly accelerates the degradation of this compound. The degradation generally follows first-order kinetics, and the temperature dependence of the degradation rate constant can be described by the Arrhenius equation. Increased temperatures lead to greater chemical instability over time.
Effect of Light
Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound. It is recommended that solutions containing this compound be protected from light to minimize degradation.
Presence of Oxygen
The primary degradation pathway for this compound is oxidation; therefore, the presence of dissolved oxygen in the aqueous solution is a major factor in its instability. Removing or minimizing dissolved oxygen, for instance by purging the solution with an inert gas like nitrogen or argon, can significantly enhance stability.
Catalysis by Metal Ions
Trace amounts of metal ions, particularly transition metals such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically accelerating the oxidation of this compound. These metal ions facilitate the transfer of electrons from the ascorbate molecule to oxygen, leading to the formation of reactive oxygen species and rapid degradation. The presence of chelating agents, such as edetate disodium (EDTA), can help to sequester these metal ions and improve stability.
Degradation Kinetics and Pathways
The degradation of this compound in aqueous solution typically follows pseudo-first-order kinetics, especially in the presence of excess oxygen. The primary degradation pathway involves the two-electron oxidation of the ascorbate anion to dehydroascorbic acid (DHA). DHA is itself unstable in aqueous solutions and can undergo irreversible hydrolysis to form 2,3-diketogulonic acid, which is biologically inactive. Further degradation can lead to the formation of various other products, including furfural and 2-furoic acid, which can contribute to browning of the solution.
Degradation Pathway Diagram
Caption: Oxidative degradation pathway of this compound.
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the degradation of ascorbate under various conditions. It is important to note that much of the detailed kinetic data in the literature is for ascorbic acid, but the trends are directly applicable to this compound.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Ascorbic Acid Degradation at 25°C
| pH | Rate Constant (k) (s⁻¹) | Reference |
| 5.0 | 1.8 x 10⁻⁷ | |
| 7.0 | 3.5 x 10⁻⁶ | |
| 9.5 | 1.2 x 10⁻⁴ |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for Ascorbic Acid Degradation at pH 7.0
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 80 | 0.025 | 31.70 | |
| 90 | 0.048 | 31.70 | |
| 100 | 0.085 | 31.70 |
Table 3: Catalytic Rate Constants for Ascorbic Acid Oxidation by Metal Ions
| Metal Ion | Rate Constant (M⁻²s⁻¹) | Reference |
| Fe(III) | 4.7 x 10⁴ | |
| Cu(II) | 2.8 x 10⁶ |
Experimental Protocols for Stability Assessment
Accurate assessment of this compound stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common techniques employed.
HPLC Method for this compound Quantification
This method provides a reliable and specific means of quantifying this compound and separating it from its degradation products.
Experimental Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A filtered and degassed solution of 0.2% metaphosphoric acid, methanol, and acetonitrile in a ratio of 90:8:2 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-12 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak by its retention time and quantify the concentration by comparing the peak area to the calibration curve.
UV-Vis Spectrophotometric Method
This method is a simpler and faster alternative for quantifying this compound, although it may be less specific if other components in the solution absorb at the same wavelength.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent/Blank: A suitable buffer solution (e.g., pH 6.5 phosphate buffer) that has been treated to remove trace metal ions.
-
Wavelength of Maximum Absorbance (λmax): Approximately 265 nm for the ascorbate anion.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen buffer. Create a series of dilutions to generate a standard curve by plotting absorbance versus concentration.
-
Sample Preparation: Dilute the aqueous sample containing this compound with the buffer to an appropriate concentration that falls within the linear range of the standard curve.
-
Analysis: Measure the absorbance of the sample solution at 265 nm against the buffer blank. Determine the concentration of this compound from the standard curve. It is recommended to perform a full spectral scan to check for interfering substances.
Stabilization Strategies
To enhance the stability of this compound in aqueous solutions, several strategies can be employed:
-
pH Adjustment: Maintaining the pH of the solution in the acidic range (below its pKa1 of 4.2) can significantly slow down degradation.
-
Use of Antioxidants: The inclusion of other antioxidants, such as glutathione or sodium metabisulfite, can help protect this compound from oxidation.
-
Chelating Agents: Adding chelating agents like EDTA can sequester catalytic metal ions, thereby inhibiting their pro-oxidant effect.
-
Deoxygenation: Removing dissolved oxygen from the solution by sparging with an inert gas can greatly improve stability.
-
Protection from Light: Storing the solution in light-resistant containers is crucial to prevent photodegradation.
Conclusion
The chemical stability of this compound in aqueous solutions is a complex issue governed by multiple factors. A thorough understanding of its degradation kinetics and the impact of pH, temperature, light, oxygen, and metal ions is essential for developing stable and efficacious products. By implementing appropriate formulation strategies and utilizing robust analytical methods for stability testing, researchers and drug development professionals can ensure the quality and shelf-life of their this compound-containing formulations.
References
The Dichotomy of Sodium Ascorbate: A Technical Guide to its Pro-oxidant and Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Sodium ascorbate, the sodium salt of ascorbic acid (vitamin C), is a molecule of profound biological significance, exhibiting a paradoxical dual nature. While widely recognized for its potent antioxidant properties, under specific conditions, it can act as a pro-oxidant, a characteristic that is being increasingly exploited in therapeutic strategies, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these opposing effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Concepts: A Dose-Dependent Duality
The transition of this compound from an antioxidant to a pro-oxidant is primarily dictated by its concentration and the surrounding cellular microenvironment, particularly the presence of transition metal ions.[1][2] At physiological concentrations, typically achieved through dietary intake (up to ~220 µmol/L in plasma), ascorbate functions as a robust antioxidant.[3] However, at pharmacological concentrations (millimolar range), achievable through intravenous administration, its pro-oxidant activities come to the forefront.[3][4]
Antioxidant Effects
At low concentrations, this compound effectively neutralizes a wide array of reactive oxygen species (ROS), including superoxide radicals and singlet oxygen. It achieves this by donating electrons, a process that results in the formation of the relatively stable and less reactive ascorbyl radical. A key aspect of its antioxidant function is its ability to regenerate other antioxidants, most notably α-tocopherol (vitamin E), from its radical form, thereby protecting cellular membranes from lipid peroxidation.
Pro-oxidant Effects
In the presence of transition metals like iron and copper, high concentrations of this compound can catalyze the generation of highly reactive hydroxyl radicals via the Fenton reaction. Ascorbate reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which then react with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This pro-oxidant activity is particularly relevant in the context of cancer therapy, as tumor cells often exhibit higher levels of labile iron, making them more susceptible to ascorbate-induced oxidative stress. The extracellular generation of H₂O₂ upon administration of high-dose ascorbate is a key mechanism of its selective cytotoxicity against cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the concentration-dependent effects of this compound.
Table 1: Pro-oxidant Effects of this compound on Cancer Cells
| Cell Line | Ascorbate Concentration | Treatment Duration | Key Findings | Reference |
| Ovarian (Ovcar5), Pancreatic (Pan02), Glioblastoma (9L) | 4 g/kg (in vivo, mice) | Daily | Significant decrease in tumor growth and weight (41-53%). | |
| Various Cancer Cell Lines | EC₅₀ < 4 mM | Not specified | H₂O₂-dependent cytotoxicity. | |
| Human Colon Cancer (HT-29) | IC₅₀ = 5 mM | 24 hours | Time-dependent increase in cytotoxicity. | |
| NCI60 Cancer Cell Lines | Mean IC₅₀ = 4.5 ± 3.6 mM (normoxia) | Not specified | Cytotoxicity mediated by ROS. | |
| NCI60 Cancer Cell Lines | Mean IC₅₀ = 10.1 ± 5.9 mM (hypoxia, 0.1% O₂) | 24 hours | Hypoxia induced resistance to ascorbate. |
Table 2: Antioxidant Effects of this compound
| System/Cell Type | Ascorbate Concentration | Key Findings | Reference |
| Human Prostate Cancer Cells | 10 µM - 100 mM | Dose-dependent decrease in ROS production. | |
| Hepatocellular Carcinoma (in vivo) | Not specified | Reversed HCC-induced reduction in Nrf2 gene expression. | |
| Vascular Smooth Muscle Cells | Supplementation in culture medium | Blocked Ang II-induced HIF-1α protein induction. | |
| U937 Cells | 10 - 1000 µM | Comparable intracellular accumulation to its phosphate derivative. |
Signaling Pathways
The dual actions of this compound are intricately linked to its modulation of key cellular signaling pathways.
Pro-oxidant Signaling: The Fenton Reaction and Oxidative Stress
High-dose ascorbate leads to the extracellular production of hydrogen peroxide, which can diffuse into cells and, in the presence of labile iron, generate highly damaging hydroxyl radicals. This surge in intracellular ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Caption: Pro-oxidant mechanism of high-dose this compound.
Antioxidant Signaling: HIF-1α Regulation and Vitamin E Regeneration
Ascorbate is a crucial cofactor for prolyl hydroxylase (PHD) enzymes, which are responsible for the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1α (HIF-1α). By maintaining PHD activity, ascorbate prevents the stabilization of HIF-1α under normoxic conditions, thereby inhibiting the transcription of genes involved in angiogenesis and cell survival. Additionally, ascorbate's ability to reduce the α-tocopheroxyl radical back to α-tocopherol is a critical antioxidant recycling pathway that protects against lipid peroxidation.
Caption: Antioxidant mechanisms of this compound.
Detailed Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method to quantify intracellular ROS is through the use of fluorogenic probes like 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Protocol:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.
-
DCFDA Staining: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the relative change in ROS levels.
Caption: Workflow for measuring intracellular ROS using DCFDA.
Western Blot Analysis of HIF-1α
Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α, in cell lysates.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.
Conclusion
The dual nature of this compound as both an antioxidant and a pro-oxidant is a compelling example of hormesis, where the biological response is dependent on the dose. At physiological concentrations, it is a vital antioxidant, protecting cells from oxidative damage. Conversely, at pharmacological doses, its pro-oxidant activity can be harnessed to selectively induce cytotoxicity in cancer cells. A thorough understanding of these concentration-dependent mechanisms, the signaling pathways involved, and the experimental methodologies to study them is paramount for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable molecule.
References
The Pivotal Role of Sodium Ascorbate in Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, is critical for the structural integrity of tissues and organs. Its synthesis is a complex, multi-step process heavily reliant on enzymatic modifications, for which sodium ascorbate (a salt of ascorbic acid, Vitamin C) is an indispensable cofactor. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the collagen synthesis pathways. It details the biochemical mechanisms, summarizes quantitative data on its effects, provides comprehensive experimental protocols for studying these pathways, and visualizes the core processes through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development focused on tissue regeneration, fibrosis, and related areas.
Introduction
The biosynthesis of collagen is a highly regulated process that begins with the transcription of procollagen genes and culminates in the formation of mature, cross-linked collagen fibrils in the extracellular matrix. A critical and often rate-limiting stage in this pathway is the post-translational hydroxylation of proline and lysine residues within the procollagen polypeptide chains. This hydroxylation is essential for the formation of a stable triple-helical conformation of the collagen molecule at physiological temperatures[1]. This compound plays a crucial role as a cofactor for the enzymes that catalyze these hydroxylation reactions: prolyl hydroxylase and lysyl hydroxylase[2][3]. Beyond its cofactor function, this compound has been shown to stimulate the transcription of collagen genes, further enhancing collagen production[4][5]. Understanding the precise mechanisms of this compound's action is fundamental for developing therapeutic strategies for a variety of conditions, from wound healing to fibroproliferative disorders.
Biochemical Pathways of Collagen Synthesis and the Role of this compound
The synthesis of collagen can be broadly divided into intracellular and extracellular events. This compound is primarily involved in the intracellular processes.
Procollagen Gene Transcription and Translation
The journey of collagen synthesis begins in the nucleus with the transcription of various collagen genes, such as COL1A1 and COL3A1, into messenger RNA (mRNA). Studies have demonstrated that ascorbic acid can increase the steady-state levels of procollagen I and III mRNAs, suggesting a role in either enhancing gene transcription or increasing mRNA stability. This leads to an increased rate of translation of pro-α chains on the ribosomes of the rough endoplasmic reticulum (RER).
Post-Translational Modifications in the Endoplasmic Reticulum
Within the RER, the newly synthesized pro-α chains undergo a series of crucial post-translational modifications. The most critical of these for collagen stability is the hydroxylation of specific proline and lysine residues.
Prolyl-4-hydroxylase and lysyl hydroxylase are enzymes that catalyze the hydroxylation of proline and lysine residues, respectively. These enzymes belong to the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. This compound is an essential cofactor in these reactions, where it acts to maintain the iron atom in the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is necessary for catalytic activity. In the absence of ascorbate, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.
The hydroxylation of proline residues is critical for the formation of interchain hydrogen bonds that stabilize the collagen triple helix. Underhydroxylated procollagen is thermally unstable and is often degraded intracellularly, leading to a net decrease in collagen production. Hydroxylation of lysine residues serves as attachment sites for carbohydrates (galactose and glucose) and is also essential for the subsequent formation of cross-links in the extracellular matrix.
Triple Helix Formation and Secretion
Following hydroxylation and glycosylation, three pro-α chains align and fold into a triple-helical procollagen molecule. This stable conformation is essential for its transport from the RER, through the Golgi apparatus, and its eventual secretion into the extracellular space via secretory vesicles.
Quantitative Effects of this compound on Collagen Synthesis
The stimulatory effect of this compound on collagen synthesis has been quantified in numerous studies. The following tables summarize key findings from research on human dermal fibroblasts.
| Parameter | Fold Increase with Ascorbate | Cell Type | Reference |
| Collagen Synthesis | ~8-fold | Human Skin Fibroblasts | |
| Collagen Synthesis | 2.55 ± 0.32-fold | Human Dermal Fibroblasts | |
| Procollagen I mRNA Levels | 2- to 3-fold | Human Skin Fibroblasts | |
| Procollagen III mRNA Levels | 2- to 3-fold | Human Skin Fibroblasts | |
| Prolyl Hydroxylase Activity | 3- to 6-fold | Human Skin Fibroblasts | |
| Lysyl Hydroxylase Activity | 3-fold | Human Skin Fibroblasts |
| Condition | Effect on Collagen Synthesis | Cell Type | Reference |
| Ascorbic Acid (100 µM) | 2.55-fold increase | Human Dermal Fibroblasts | |
| TGF-β1 (2.5 ng/ml) | 1.98-fold increase | Human Dermal Fibroblasts | |
| Ascorbic Acid + TGF-β1 | 4.51-fold increase (additive effect) | Human Dermal Fibroblasts | |
| Ascorbate (50 µg/mL) | 61% to 103% increase in soluble collagen | Human Fibroblasts |
Experimental Protocols
To investigate the role of this compound in collagen synthesis, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts in 100 mm culture dishes at a density of 1 x 10⁶ cells per dish.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Once the cells reach approximately 80% confluency, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of this compound (e.g., 50 µg/mL or 100 µM). A control group without this compound should be included.
-
Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Quantification of Collagen Protein by Western Blotting
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against collagen type I (e.g., rabbit anti-collagen I) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.
-
Quantification of Collagen mRNA by Real-Time PCR (RT-qPCR)
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target collagen gene (e.g., COL1A1) and a reference gene (e.g., GAPDH).
-
Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method.
-
Prolyl Hydroxylase Activity Assay
-
Enzyme Preparation:
-
Homogenize cultured fibroblasts in a buffer containing Triton X-100, dithiothreitol, and protease inhibitors.
-
Centrifuge the homogenate and use the supernatant as the enzyme source.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the cell extract, a synthetic procollagen-like peptide substrate (e.g., (Pro-Pro-Gly)₁₀), α-ketoglutarate, ferrous sulfate, and this compound.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Hydroxyproline:
-
Terminate the reaction and hydrolyze the peptide substrate.
-
Quantify the amount of hydroxyproline formed using a colorimetric assay (e.g., reaction with chloramine-T and Ehrlich's reagent) or by high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Regulatory Mechanisms
While the cofactor role of this compound is well-established, its influence on collagen gene expression suggests involvement in cellular signaling pathways.
Studies have shown that ascorbic acid can act synergistically with transforming growth factor-beta 1 (TGF-β1), a potent stimulator of collagen synthesis. While TGF-β1 primarily acts through the Smad signaling pathway to increase collagen gene transcription, ascorbate's mechanism of transcriptional regulation is less clear but appears to be independent of the Smad pathway. The combination of both factors leads to an additive or even synergistic increase in collagen production. This suggests that this compound may influence other transcription factors or epigenetic modifications that regulate collagen gene expression.
Conclusion
This compound is a key regulator of collagen synthesis, acting through multiple mechanisms. Its primary role as an essential cofactor for prolyl and lysyl hydroxylases ensures the formation of a stable collagen triple helix. Furthermore, it stimulates the expression of collagen genes, leading to an overall increase in collagen production. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in collagen metabolism. A deeper understanding of these pathways is critical for the development of novel therapeutic strategies for a wide range of diseases characterized by aberrant collagen deposition.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium ascorbate degradation products and their effects
An In-depth Technical Guide to the Degradation Products of Sodium Ascorbate and Their Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the sodium salt of L-ascorbic acid (Vitamin C), is a vital antioxidant and a common ingredient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its efficacy and safety are intrinsically linked to its chemical stability. The degradation of this compound is a complex process influenced by environmental factors such as temperature, pH, light, and the presence of oxygen and metal ions, leading to a variety of byproducts.[4][5] While some degradation products may retain certain biological activities, others can have negligible or even detrimental effects, including inducing oxidative stress or forming nephrotoxic compounds.
This technical guide provides a comprehensive overview of the degradation pathways of this compound, identifies its principal degradation products, and elucidates their biological effects. It includes detailed experimental protocols for the analysis of these compounds and the assessment of their physiological impact, supported by quantitative data and visual diagrams to facilitate understanding for professionals in research and drug development.
Degradation Pathways of this compound
The degradation of this compound (the salt form) begins with its dissociation in solution to the ascorbate anion. The pathway is primarily oxidative.
-
Initial Oxidation: The process starts with the reversible two-electron oxidation of the ascorbate anion to dehydroascorbic acid (DHA). This reaction often proceeds through a short-lived intermediate radical, monodehydroascorbate (MDHA).
-
Irreversible Hydrolysis: Dehydroascorbic acid is highly unstable in aqueous solutions and undergoes irreversible hydrolysis by opening its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).
-
Further Degradation: DKG is a key intermediate that can degrade further through several pathways, including decarboxylation, leading to the formation of smaller C4 and C2 fragments like L-threonic acid and oxalic acid.
The specific products formed depend heavily on the conditions. Under aerobic and acidic conditions, the pathway through DHA to products like 2-furoic acid is favored. In contrast, anaerobic degradation can lead to different products, such as furfural.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. This compound or Vitamin C sodium salt Manufacturers, with SDS [mubychem.com]
- 3. This compound | 134-03-2 [chemicalbook.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Cellular Uptake of Sodium Ascorbate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C, an essential water-soluble nutrient for humans, exists in biological systems primarily in its reduced form, ascorbic acid, or as its sodium salt, sodium ascorbate. Its intracellular accumulation is paramount for its roles as a potent antioxidant and a crucial enzyme cofactor in a myriad of physiological processes, including collagen synthesis, regulation of gene expression, and cellular metabolism.[1][2] Understanding the precise mechanisms governing the transport of this compound across the cell membrane is fundamental for research in areas ranging from cancer biology to neurodegenerative diseases and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms of intracellular this compound accumulation, quantitative data on transport kinetics, detailed experimental protocols, and its influence on key signaling pathways.
Core Mechanisms of Intracellular Vitamin C Accumulation
Cells have evolved sophisticated, dual-transport systems to acquire and concentrate vitamin C, ensuring a sufficient intracellular supply. These systems handle the two biologically relevant forms of vitamin C: the reduced form (ascorbate) and the oxidized form (dehydroascorbic acid, DHA).
Direct Transport of Ascorbate via Sodium-Dependent Vitamin C Transporters (SVCTs)
The primary and most efficient mechanism for transporting the reduced form of vitamin C, ascorbate, into cells is through a family of sodium-coupled transporters known as SVCTs.[3][4] This is an active transport process, meaning it requires energy to move ascorbate against its concentration gradient, allowing cells to accumulate levels much higher than those in the surrounding plasma.[3] The energy is supplied by the sodium gradient maintained by the Na+/K+ ATPase pump. Two main isoforms have been identified:
-
SVCT1 (SLC23A1): Predominantly found in epithelial tissues like the intestine and kidneys, SVCT1 is crucial for the absorption of dietary vitamin C and its reabsorption from glomerular filtrate, thereby maintaining whole-body homeostasis. It is generally characterized as a low-affinity, high-capacity transporter.
-
SVCT2 (SLC23A2): This isoform is widely distributed in most other tissues, with particularly high expression in metabolically active cells and specialized tissues such as the brain, eyes, and endocrine glands. SVCT2 is a high-affinity, low-capacity transporter, responsible for ensuring adequate vitamin C supply to vital organs and protecting cells from oxidative stress.
The transport process is highly specific for the L-ascorbate isomer and is driven by the co-transport of two sodium ions for every one ascorbate molecule.
References
The Pharmacokinetics of Sodium Ascorbate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of sodium ascorbate in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of non-clinical safety and efficacy studies, and for the successful translation of these findings to human clinical trials. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound Pharmacokinetics
This compound, the sodium salt of ascorbic acid (vitamin C), is a widely studied antioxidant with therapeutic potential in various disease models. Its pharmacokinetic profile is characterized by dose-dependent absorption and distribution, primarily governed by specific transport mechanisms. At physiological concentrations, the absorption of ascorbate from the gastrointestinal tract is an active process mediated by sodium-dependent vitamin C transporters (SVCTs). However, this transport system can become saturated at higher doses, leading to non-linear pharmacokinetics and reduced bioavailability with increasing oral doses.[1][2][3] Intravenous administration bypasses this saturable absorption, resulting in significantly higher plasma concentrations.[4][5]
Pharmacokinetic Parameters of this compound in Animal Models
The following tables summarize key pharmacokinetic parameters of this compound in various animal models following oral and intravenous administration. These parameters are crucial for comparing the systemic exposure of this compound across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Animal Models
| Animal Model | Dose | Cmax | AUC | Half-life (t1/2) | Reference |
| Dog (Beagle) | 550 mg/kg (6-hr infusion) | 2.14 ± 0.54 mM | - | - | |
| 2200 mg/kg (6-hr infusion) | 8.6 ± 2.1 mM | - | ~3.5 hours | ||
| 1.5 g/kg (4-hr infusion) | 12.44 ± 0.18 mM | Significantly different from 3 g/kg dose | - | ||
| 3 g/kg (4-hr infusion) | 26.86 ± 9.33 mM | Significantly different from 1.5 g/kg dose | - | ||
| Mouse | 4 g/kg (i.p. injection) | >30 mM | - | - | |
| Horse | 5 g and 10 g (injection) | - | - | 5 - 17 hours |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Animal Models
| Animal Model | Dose | Cmax | AUC | Bioavailability | Reference |
| Dog (Greyhound) | 1 g | 0.03 ± 0.01 mM | - | Significantly lower than IV | |
| Dog | 15 mg/kg | Non-linear increase with dose | Non-linear increase with dose | - | |
| 50 mg/kg | Non-linear increase with dose | Non-linear increase with dose | - | ||
| Sheep | Single oral dose | No significant effect on bioavailability | - | - | |
| Multiple oral doses (28 days) | - | Higher AUCabove values | - | ||
| Rat | 150 mg/kg (ascorbic acid) | - | - | - | |
| 60 mg/kg (lead acetate) + 40 mg/kg Vit C | - | - | - |
Experimental Protocols
This section outlines the methodologies commonly employed in pharmacokinetic studies of this compound in animal models.
Animal Models and Husbandry
Studies on the pharmacokinetics of this compound have utilized a variety of animal models, including mice (e.g., C57BL/6, BALB/c, nude), rats (e.g., Sprague-Dawley, Wistar), dogs (e.g., Beagle, Greyhound), and sheep. Animals are typically acclimatized to laboratory conditions for a specified period before the study, with controlled access to food and water. For oral administration studies, animals are often fasted overnight to ensure gastric emptying and minimize variability in absorption.
Drug Administration
Oral Administration: this compound is typically dissolved in a suitable vehicle, such as distilled water or saline, and administered via oral gavage. The volume administered is calculated based on the animal's body weight.
Intravenous Administration: For intravenous administration, this compound is dissolved in a sterile, physiologically compatible solution, such as sterile water or Ringer's lactate, and the pH is often adjusted to be near neutral. Administration can be as a bolus injection or a controlled infusion over a specific period.
Sample Collection
Blood samples are collected at predetermined time points following drug administration. Common sampling sites include the tail vein in mice and rats, and the cephalic or saphenous vein in dogs. Blood is collected into tubes containing an anticoagulant (e.g., lithium heparin) and immediately processed to separate the plasma. Due to the instability of ascorbic acid, plasma samples are often stabilized, for example, by acidification, and stored at ultra-low temperatures (-70 to -80°C) until analysis.
Analytical Methodology for Ascorbate Quantification
The gold standard for quantifying ascorbic acid in plasma is High-Performance Liquid Chromatography (HPLC).
-
Detection Methods:
-
UV Detection: A common and robust method.
-
Electrochemical (EC) Detection: Offers high sensitivity and selectivity.
-
Fluorescence Detection: Another sensitive detection method.
-
-
Sample Preparation: Prior to HPLC analysis, plasma samples typically undergo a protein precipitation step, often using agents like metaphosphoric acid. To measure total vitamin C (ascorbic acid and dehydroascorbic acid), a reducing agent such as dithiothreitol (DTT) is added to convert dehydroascorbic acid back to ascorbic acid.
-
Chromatographic Conditions: Reversed-phase HPLC columns are commonly used with an isocratic mobile phase, often consisting of an aqueous buffer with a low pH.
Visualizations: Signaling Pathways and Experimental Workflows
Sodium-Dependent Vitamin C Transport
The cellular uptake of ascorbate is a critical step in its distribution and is primarily mediated by the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. SVCT1 is predominantly found in epithelial tissues like the intestine and kidneys, playing a key role in the absorption and reabsorption of vitamin C. SVCT2 is more widely distributed and is crucial for the uptake of vitamin C into various tissues, protecting them from oxidative stress.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Conclusion
The pharmacokinetics of this compound in animal models are well-characterized, demonstrating dose-dependent absorption and elimination. Intravenous administration consistently achieves higher plasma concentrations compared to oral administration, a critical consideration for studies investigating the therapeutic effects of high-dose ascorbate. The data summarized in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Understanding these pharmacokinetic principles is essential for designing robust preclinical studies and for the successful clinical development of this compound-based therapies.
References
The Bioavailability of Sodium Ascorbate Supplements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C, an essential water-soluble vitamin, is crucial for numerous physiological processes in the human body. While ascorbic acid is the most common form of vitamin C supplementation, its acidic nature can lead to gastrointestinal discomfort in some individuals. Sodium ascorbate, the sodium salt of ascorbic acid, offers a buffered, more alkaline alternative. This technical guide provides an in-depth analysis of the bioavailability of this compound supplements, summarizing key pharmacokinetic data, detailing experimental methodologies, and illustrating the underlying physiological pathways.
Comparative Bioavailability of this compound and Ascorbic Acid
The prevailing scientific consensus is that this compound and ascorbic acid exhibit comparable bioavailability in humans.[1][2] This means that both forms deliver equivalent amounts of ascorbate to the bloodstream. The primary distinction lies in their tolerability, with this compound being the preferred form for individuals sensitive to the acidity of ascorbic acid.[1][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of oral ascorbic acid supplementation. It is important to note that while direct comparative data for this compound from a single, comprehensive study is limited, the values for ascorbic acid are considered representative of the expected bioavailability of the ascorbate moiety from this compound.
Table 1: Pharmacokinetic Parameters of Oral Ascorbic Acid in Healthy Adults
| Dose (mg) | Cmax (µmol/L) | Tmax (hours) | AUC (Area Under the Curve) | Bioavailability (%) | Reference |
| 200 | ~70-80 (steady state) | - | - | ~100 | |
| 500 | - | - | - | Declines from 100% | |
| 1250 | 135 (peak) | - | - | <50 |
Note: Cmax refers to the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC represents the total drug exposure over time.
Table 2: Comparative Bioavailability of Different Vitamin C Formulations
| Formulation | Dose | Key Findings | Reference |
| Ascorbic Acid vs. Calcium Ascorbate | 500 mg | Calcium ascorbate showed significantly greater bioavailability (128%) compared to ascorbic acid. | |
| Ascorbic Acid vs. Food-Derived Vitamin C | 200 mg | No significant differences in plasma time-concentration curves were observed between synthetic ascorbic acid and kiwifruit-derived vitamin C. |
Experimental Protocols
The determination of vitamin C bioavailability in human subjects involves rigorous and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Randomized, Crossover Bioavailability Study
Objective: To compare the plasma ascorbate concentrations following oral administration of different vitamin C formulations.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy, non-smoking adults within a specific age and BMI range.
-
Exclusion Criteria: History of gastrointestinal diseases, kidney stones, or use of medications/supplements that could interfere with vitamin C metabolism.
-
Ethical Considerations: All participants provide informed consent, and the study protocol is approved by an Institutional Review Board (IRB).
2. Study Design:
-
A randomized, double-blind, placebo-controlled crossover design is often employed.
-
Participants undergo a washout period between each intervention to ensure baseline levels are re-established.
3. Intervention:
-
Participants are administered a single oral dose of the vitamin C supplement (e.g., this compound or ascorbic acid) or a placebo after an overnight fast.
-
Standardized meals low in vitamin C are provided during the study period.
4. Blood Sampling:
-
Venous blood samples are collected into heparinized tubes at baseline (pre-dose) and at specific time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
5. Sample Processing and Analysis:
-
Plasma is immediately separated by centrifugation at a low temperature.
-
Plasma samples are stabilized to prevent ascorbate degradation, often by adding a precipitating agent like metaphosphoric acid.
-
Ascorbic acid concentrations in plasma are determined using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.
Protocol 2: HPLC Analysis of Plasma Ascorbic Acid
Objective: To accurately quantify the concentration of ascorbic acid in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 100 µL of ice-cold 10% (w/v) metaphosphoric acid to precipitate proteins and stabilize the ascorbic acid.
-
Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is collected for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or electrochemical detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An aqueous buffer, such as monobasic potassium phosphate, with the pH adjusted to be acidic.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 245-254 nm or electrochemical detection.
3. Quantification:
-
A standard curve is generated using known concentrations of ascorbic acid.
-
The concentration of ascorbic acid in the plasma samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
Signaling Pathways and Experimental Workflows
Vitamin C Intestinal Absorption Pathway
The primary mechanism for the absorption of ascorbic acid (the form present after dissolution of this compound in the stomach) from the intestinal lumen into enterocytes is through the Sodium-dependent Vitamin C Transporter 1 (SVCT1). This process is an active transport mechanism that couples the transport of ascorbate against its concentration gradient to the co-transport of sodium ions down their electrochemical gradient.
Experimental Workflow for a Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study designed to assess the bioavailability of an oral vitamin C supplement.
Conclusion
This compound serves as a valuable, bioequivalent alternative to ascorbic acid for oral vitamin C supplementation, particularly for individuals with gastrointestinal sensitivity. The intestinal absorption of ascorbate is a well-characterized, saturable process mediated by the SVCT1 transporter. While direct comparative pharmacokinetic data for this compound versus ascorbic acid is not extensively detailed in the literature, the wealth of data on ascorbic acid provides a reliable framework for understanding its bioavailability. Future research focusing on a direct, head-to-head comparison of the pharmacokinetic profiles of this compound and ascorbic acid would be beneficial to further solidify our understanding and provide more precise data for formulation development and clinical recommendations.
References
- 1. collagensei.com [collagensei.com]
- 2. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consultdranderson.com [consultdranderson.com]
- 4. What is the Difference in Bioavailability of Oral and Intravenous Vitamin C? - Ascor® Ascorbic Acid Injection USP [ascorhcp.com]
Methodological & Application
Application Notes and Protocols for Sodium Ascorbate in Cell Culture Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a widely utilized supplement in cell culture applications. Its significance stems from its roles as a potent antioxidant, a co-factor for various enzymes, and a modulator of diverse cellular processes including proliferation, differentiation, and extracellular matrix (ECM) synthesis.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in cell culture, with a focus on its impact on cell viability, collagen production, and stem cell differentiation.
Key Applications and Mechanisms of Action
This compound exhibits a dual role in cell culture, acting as a pro-oxidant at high concentrations and an antioxidant at lower physiological concentrations.[3][4] This property, along with its enzymatic cofactor activities, underpins its diverse applications:
-
Antioxidant Support: this compound protects cells from oxidative stress by scavenging reactive oxygen species (ROS), thereby preserving the integrity of cellular components.[1]
-
Collagen Synthesis: It is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen, a key component of the extracellular matrix.
-
Cancer Research: At pharmacological concentrations, this compound can induce cytotoxic effects in various cancer cell lines, often through a pro-oxidant mechanism that leads to the generation of hydrogen peroxide and subsequent apoptosis.
-
Stem Cell Differentiation: this compound influences the differentiation of stem cells, particularly towards mesenchymal lineages such as osteoblasts and chondrocytes, while inhibiting adipogenesis.
Quantitative Data Summary
The effects of this compound are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize key quantitative data from various studies.
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 / Effective Concentration | Exposure Time | Observed Effect | Reference |
| HL-60 | Human Myeloid Leukemia | ~3 mM (LC50) | Not Specified | Pro-apoptotic death | |
| U937 | Human Myeloid Leukemia | ~3 mM (LC50) | Not Specified | Pro-apoptotic death | |
| NB4 | Acute Promyelocytic Leukemia | ~3 mM (LC50) | Not Specified | Pro-apoptotic death | |
| K562 | Chronic Myelogenous Leukemia | ~3 mM (LC50) | Not Specified | Pro-apoptotic death | |
| Neuroblastoma Cell Lines | Neuroectodermal Tumor | < 2 mM (EC50) | 24 hours | Apoptosis | |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent | Not Specified | Decreased cell survival | |
| Molt-4 | T-lymphoblast | 50 µM | Not Specified | Significant cell loss | |
| MCF-7 | Breast Carcinoma | High concentrations | Not Specified | Growth inhibition | |
| KB | Oral Epidermoid Carcinoma | High concentrations | Not Specified | Growth inhibition | |
| AN3-CA | Endometrial Adenocarcinoma | High concentrations | Not Specified | Growth inhibition | |
| OECM-1 | Oral Epidermoid Carcinoma | > 2 mM | 3 hours | Cytotoxicity |
Table 2: Effects of this compound on Collagen Synthesis
| Cell Type | Concentration | Duration | Key Findings | Reference |
| Human Dermal Fibroblasts | > 10x Ascorbic Acid Conc. | Not Specified | Stimulation of collagen synthesis | |
| 3T6 Fibroblasts | 1.0 mM | Not Specified | Marked stimulation of collagen synthesis | |
| Primary Cultured Chondrocytes | 1.0 mM | Not Specified | Marked stimulation of collagen synthesis | |
| Human Skin Fibroblasts | 100 µM (refreshed daily) | 5 days | Enhanced expression of type 1 and type 4 collagens |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder in sterile, nuclease-free water or PBS to a desired stock concentration (e.g., 100 mM). Due to the instability of ascorbate in solution, it is recommended to prepare fresh stock solutions for each experiment.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light. Discard any solution that appears brown, as this indicates oxidation.
Protocol 2: Supplementation of Cell Culture Medium
A. For Antioxidant Support and General Cell Health
Procedure:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution directly into the complete cell culture medium to the desired final concentration (typically in the range of 50-250 µM).
-
Due to the rapid degradation of ascorbate in culture medium (half-life can be as short as 1.5 hours in some media), it is crucial to replenish it regularly. For long-term cultures, change the medium containing fresh this compound every 24 hours.
-
Alternatively, for a more stable supply, a combination of ascorbate and a stable derivative like ascorbate-2-phosphate can be used. A mixture of 0.25 mmol/L ascorbate and 0.45 mmol/L ascorbate-phosphate has been shown to provide a constant concentration.
B. For Induction of Cytotoxicity in Cancer Cells
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 M).
-
Thaw the stock solution and dilute it into the cell culture medium to achieve the desired final millimolar concentrations (e.g., 0.5 mM to 7 mM).
-
Treat the cells for the desired exposure time as determined by preliminary dose-response and time-course experiments.
-
Assess cell viability using standard methods such as MTT assay, trypan blue exclusion, or flow cytometry-based apoptosis assays.
Protocol 3: Stimulation of Collagen Synthesis
Procedure:
-
Culture cells (e.g., fibroblasts, chondrocytes) to the desired confluency.
-
Supplement the culture medium with this compound to a final concentration typically ranging from 100 µM to 1 mM.
-
For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent supply.
-
After the desired treatment period, assess collagen production. This can be done by:
-
Immunofluorescence staining: For visualization of collagen fibers.
-
Western blotting: For quantification of collagen protein levels.
-
Sirius Red staining: For quantification of total collagen deposition.
-
Quantitative PCR (qPCR): To measure the gene expression of collagen types (e.g., COL1A1, COL4A1).
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Influenced by this compound
This compound influences several key signaling pathways. At high concentrations, its pro-oxidant activity leads to increased intracellular ROS, which can trigger apoptotic pathways. In stem cell differentiation, it has been shown to involve the p38 MAPK/CREB pathway. As a cofactor for dioxygenases, it also plays a role in epigenetic regulation by influencing histone and DNA demethylation.
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture supplementation.
Conclusion
This compound is a valuable and versatile supplement in cell culture with well-defined roles in antioxidant protection, collagen synthesis, cancer cell cytotoxicity, and stem cell differentiation. Successful application requires careful consideration of its concentration-dependent effects and its inherent instability in aqueous solutions. By following the detailed protocols and understanding the underlying mechanisms outlined in these application notes, researchers can effectively harness the benefits of this compound to advance their scientific investigations.
References
- 1. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbate in Cell Culture [sigmaaldrich.com]
- 3. Cytotoxic effects of high concentrations of this compound on human myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Oxidivtive Stress in Cancer Cells with Sodium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacologic concentrations of sodium ascorbate have garnered significant interest in cancer research for their ability to selectively induce oxidative stress and cytotoxicity in tumor cells, while leaving normal cells relatively unharmed.[1][2][3][4] At physiological concentrations (in the micromolar range), ascorbate acts as an antioxidant. However, at millimolar concentrations achievable through intravenous administration, it functions as a pro-drug, generating hydrogen peroxide (H₂O₂) in the extracellular fluid of tumors.[5] This selective pro-oxidant activity forms the basis of its potential as an anti-cancer therapeutic agent.
The increased sensitivity of cancer cells to high-dose ascorbate is attributed to several factors, including a higher level of redox-active iron and a lower capacity to metabolize H₂O₂ compared to normal cells. The accumulation of H₂O₂ leads to a cascade of events including DNA damage, depletion of intracellular ATP, and ultimately, cell death. This document provides detailed application notes and experimental protocols for utilizing this compound to induce oxidative stress in cancer cells for research purposes.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Cell Type | Cell Line | EC50 Concentration (mM) | Exposure Time (hours) | Reference |
| Neuroblastoma | SH-SY5Y, HTLA-230, IMR-32 | < 2 | 24 | |
| Breast Cancer | MCF7, MDA-MB231 | ~3 | 2 | |
| Myeloid Leukemia | HL60, U937, NB4 | ~3 | Not Specified | |
| Ovarian, Pancreatic, Glioblastoma | OVCAR5, PAN02, 9L (xenografts) | Not Applicable (in vivo) | Daily Treatment | |
| Colon Cancer | HT-29 | 5 | 24 | |
| Melanoma | A375.S2 | Dose-dependent effects observed | Not Specified | |
| Various Cancer Cell Lines | NCI60 Panel | 4.5 ± 3.6 (average) | Not Specified | |
| Human Lymphoma | Not Specified | 0.5 | 1 |
Table 2: Key Cellular Effects of Pharmacologic Ascorbate Treatment
| Cellular Effect | Description | Typical Ascorbate Concentration | Key Measurement Assays |
| Increased Reactive Oxygen Species (ROS) | Generation of extracellular H₂O₂ leading to increased intracellular ROS. | 1-10 mM | DCFH-DA assay, MitoSOX Red for mitochondrial ROS. |
| DNA Damage | H₂O₂-mediated single and double-strand DNA breaks. | 1-10 mM | Comet assay, γH2AX staining. |
| ATP Depletion | Inhibition of glycolysis and mitochondrial function leading to reduced ATP levels. | 0.5 mM and above | Luminescence-based ATP assays. |
| NAD+ Depletion | Activation of PARP due to DNA damage consumes NAD+. | ~3 mM | NAD/NADH colorimetric or fluorometric assays. |
| Inhibition of Glycolysis | Direct inhibition of GAPDH by oxidation. | 0.5 mM and above | Extracellular Acidification Rate (ECAR) measurement. |
| Induction of Cell Death | Apoptosis and/or necrosis depending on the severity of oxidative stress. | 0.5-10 mM | Annexin V/PI staining, caspase activity assays, sub-G1 analysis. |
Signaling Pathways
The induction of oxidative stress in cancer cells by this compound triggers a series of interconnected signaling events. The central event is the generation of extracellular hydrogen peroxide, which then diffuses into the cancer cells.
References
Application Note: Preparation of Sodium Ascorbate Solutions for In Vivo Studies
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a widely used antioxidant and therapeutic agent in preclinical in vivo research. Its water solubility and more neutral pH compared to ascorbic acid make it a preferred choice for parenteral administration in animal models.[1] Pharmacological concentrations of ascorbate, achievable only through parenteral routes, are employed in studies ranging from cancer biology to sepsis and beyond.[2] The efficacy and reproducibility of such studies are critically dependent on the quality, stability, and sterility of the administered solution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and administration of this compound solutions for in vivo studies.
Key Considerations
Aqueous solutions of this compound are susceptible to oxidation, a process accelerated by exposure to light, air (oxygen), and certain metal ions.[3][4][5] The stability is also pH-dependent, with oxidation occurring more rapidly at a pH greater than 6.0. Therefore, proper preparation and storage procedures are paramount to ensure the potency and safety of the solution. All parenteral preparations must be sterile, non-pyrogenic, and free from particulate matter to prevent adverse reactions in study animals.
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Solution
This protocol describes the preparation of a 500 mL stock solution of this compound at a concentration of 500 mg/mL. Adjustments to the final concentration and volume can be made as required by the specific experimental design.
Materials and Equipment:
-
This compound powder, USP grade
-
Sterile Water for Injection (WFI)
-
Sodium bicarbonate or sodium hydroxide (for pH adjustment, if starting with ascorbic acid)
-
Sterile, pyrogen-free 500 mL glass bottle or IV bag
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
-
Calibrated pH meter
-
Analytical balance
-
Stir plate and sterile stir bar
Procedure:
-
Aseptic Preparation: All procedures should be performed under strict aseptic conditions in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh 250 g of this compound powder.
-
Dissolution: In the sterile container, add the this compound powder to approximately 300 mL of Sterile WFI. Add a sterile stir bar and place the container on a stir plate. Stir until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.
-
Volume Adjustment: Once dissolved, add Sterile WFI to bring the final volume to 500 mL.
-
pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. The target pH range for parenteral this compound solutions is between 6.0 and 8.0. If necessary, adjust the pH with a sterile solution of sodium hydroxide or sodium bicarbonate. A 10% aqueous solution of this compound typically has a pH between 7.4 and 7.7.
-
Sterile Filtration: Draw the solution into sterile syringes and pass it through a sterile 0.22 µm syringe filter into the final sterile container(s). This step removes any potential microbial contamination.
-
Storage: Store the final solution protected from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot the solution into sterile, pyrogen-free vials and store at -20°C or -80°C. It is advisable to minimize headspace or purge with an inert gas like nitrogen or argon to reduce oxidation during storage.
Protocol 2: Quality Control of Prepared this compound Solution
A series of quality control tests should be performed to ensure the prepared solution is safe for in vivo administration.
Methodologies:
-
Clarity of Solution: Visually inspect the solution against a black and white background to ensure it is free from foreign particles.
-
pH Measurement: Confirm the pH of the final solution is within the acceptable range (6.0 - 8.0) using a calibrated pH meter.
-
Sterility Testing: Sterility can be confirmed using methods such as direct inoculation into culture media (e.g., Fluid Thioglycollate Medium and Soybean Casein Digest Medium) and incubating for a specified period (typically 14 days) to check for microbial growth.
-
Bacterial Endotoxin Testing (LAL Test): The Limulus Amebocyte Lysate (LAL) test is a sensitive method to detect and quantify bacterial endotoxins. The endotoxin limit for parenteral drugs administered to research animals is derived from the human threshold pyrogenic dose of 5 EU/kg.
Data Presentation
Table 1: Physicochemical Properties and Storage Conditions
| Parameter | Recommended Value/Condition | Reference |
| pH of Final Solution | 6.0 - 8.0 | |
| Osmolality | A 25 mg/mL solution in sterile water is isotonic (~290 mOsm/L). Hypertonic solutions must be diluted or infused slowly. | |
| Appearance | Clear, colorless to pale yellow solution | |
| Short-Term Storage | Refrigerated (2-8°C), protected from light, for up to 72 hours. | |
| Long-Term Storage | Frozen (-20°C to -80°C), protected from light. Stable for at least one month at -80°C. |
Table 2: Endotoxin Limits for In Vivo Studies
The endotoxin limit is calculated using the formula: Limit (EU/mL) = (K x M) / (Dose Volume in mL) , where K is the threshold pyrogenic dose (5 EU/kg) and M is the average animal weight in kg.
| Animal Model | Average Weight (kg) | Max. Dose (mg/kg) | Endotoxin Limit (EU/mg) |
| Mouse | 0.025 | 4000 | 0.00125 |
| Rat | 0.3 | 4000 | 0.00125 |
| Rabbit | 3.0 | 1000 | 0.005 |
| Dog | 10.0 | 500 | 0.01 |
Note: These limits are illustrative. The specific maximum dose for your study should be used for calculation.
Table 3: Example Dosages and Administration Routes in Preclinical Studies
| Species | Route of Administration | Dosage Range | Study Context | Reference |
| Mice | Intraperitoneal (i.p.), Intravenous (i.v.) | 1 - 4 g/kg | Cancer xenograft models | |
| Dogs | Intravenous (i.v.) | 550 - 2200 mg/kg | Veterinary oncology | |
| General | Intramuscular (i.m.) | 1 - 10 mL of a 250 mg/mL solution | Nutritional supplement |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Antioxidant mechanism of ascorbate.
References
- 1. DSpace [archive.hshsl.umaryland.edu]
- 2. Pharmacologic doses of ascorbate act as a prooxidant and decrease growth of aggressive tumor xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H7O6Na | CID 23667548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. consultdranderson.com [consultdranderson.com]
Application Notes and Protocols: Sodium Ascorbate as a Co-factor in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium ascorbate, a salt of ascorbic acid (Vitamin C), is an essential water-soluble antioxidant that plays a critical role as a co-factor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[1] These enzymes are integral to a wide array of physiological processes, including collagen synthesis, epigenetic regulation, and neurotransmitter production. In the context of enzymatic assays, the inclusion of this compound is often crucial for maintaining optimal enzyme activity and obtaining accurate kinetic data.
The primary function of ascorbate as a co-factor is to maintain the iron atom in the enzyme's active site in its reduced ferrous (Fe²⁺) state.[1][2] During the catalytic cycle of dioxygenases, the iron atom can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive. Ascorbate efficiently reduces Fe³⁺ back to Fe²⁺, thus regenerating the enzyme for subsequent catalytic cycles.[1] This document provides detailed application notes and protocols for the use of this compound as a co-factor in key enzymatic assays.
Mechanism of Action: The Role of this compound in Dioxygenase Catalytic Cycle
Fe(II)/2-oxoglutarate-dependent dioxygenases catalyze the hydroxylation of various substrates. The catalytic cycle involves the binding of the substrate and co-substrate 2-oxoglutarate to the Fe(II)-containing active site, followed by the binding of molecular oxygen. This leads to the oxidative decarboxylation of 2-oxoglutarate, generating a highly reactive ferryl-oxo intermediate that hydroxylates the substrate. In some cycles, the iron can be oxidized to Fe(III), inactivating the enzyme. Ascorbate acts as a reducing agent to return the iron to its Fe(II) state, allowing the enzyme to continue its catalytic activity.
Caption: Mechanism of this compound as a co-factor.
Key Applications and Protocols
Prolyl Hydroxylase Activity Assays
Prolyl hydroxylases are critical enzymes in collagen biosynthesis, catalyzing the hydroxylation of proline residues in procollagen chains. This modification is essential for the stability of the collagen triple helix. Ascorbate is a well-established and essential co-factor for prolyl hydroxylase activity.
Data Presentation: Prolyl Hydroxylase Assay Parameters
| Parameter | Recommended Condition | Reference |
| Enzyme Source | Purified recombinant enzyme or cell/tissue lysates | |
| Substrate | Synthetic peptide (e.g., HIF-1α ODD domain) or procollagen | |
| This compound | 0.6 mM - 2 mM | |
| FeCl₂ | 100 µM - 260 µM | |
| 2-Oxoglutarate | 5 mM | |
| Temperature | 30°C - 37°C | |
| Incubation Time | 1 - 5 hours |
Experimental Protocol: In Vitro Prolyl Hydroxylation Assay
This protocol is adapted from methods used for hypoxia-inducible factor (HIF) prolyl hydroxylases.
Reagents:
-
Hydroxylation Buffer (10X Stock): 200 mM HEPES (pH 7.4), 50 mM KCl, 15 mM MgCl₂. Store at 4°C.
-
Enzyme: Purified recombinant prolyl hydroxylase (e.g., PHD2/EGLN1) or in vitro translated enzyme.
-
Substrate: GST-tagged HIF-1α Oxygen-Dependent Degradation (ODD) domain.
-
Co-factors (prepare fresh):
-
10 mM FeCl₂ in water.
-
50 mM 2-Oxoglutarate in water.
-
6 mM this compound in water.
-
-
Quenching Solution: 1% (v/v) aqueous formic acid.
-
Detection Antibody: Anti-(HIF-1α hydroxylated Pro⁵⁶⁴) antibody.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction:
-
5 µL 10X Hydroxylation Buffer
-
1-5 µg Purified Enzyme
-
5 µg Substrate (GST-HIF-1α ODD)
-
1.3 µL 2 mM FeCl₂ (final concentration: 260 µM)
-
2.5 µL 100 mM 2-Oxoglutarate (final concentration: 5 mM)
-
5 µL 6 mM this compound (final concentration: 0.6 mM)
-
Nuclease-free water to 50 µL.
-
-
Mix gently by pipetting.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume (50 µL) of 1% formic acid.
-
Analyze the hydroxylation of the substrate by Western blot using the specific antibody for hydroxylated proline.
Caption: Prolyl Hydroxylase Assay Workflow.
TET Enzyme Activity Assays
Ten-eleven translocation (TET) enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC). Ascorbic acid has been shown to be a direct co-factor for TET enzymes, enhancing their activity.
Data Presentation: TET Enzyme Assay Parameters
| Parameter | Recommended Condition | Reference |
| Enzyme Source | Purified recombinant TET protein or nuclear extracts | |
| Substrate | Methylated DNA oligonucleotide | |
| This compound | 1 - 2 mM | |
| Fe(II) | 75 µM (as (NH₄)₂Fe(SO₄)₂) | |
| α-Ketoglutarate | 1 mM | |
| Temperature | 37°C | |
| Incubation Time | 40 minutes (for endpoint) or 2.5 minutes (for kinetics) |
Experimental Protocol: Colorimetric TET Hydroxylase Activity Assay
This protocol is based on the principles of commercially available kits.
Principle: A methylated DNA substrate is coated on a microplate. Active TET enzymes bind to the substrate and convert 5mC to 5-hydroxymethylcytosine (5hmC). The 5hmC product is then detected using a specific antibody, and the signal is quantified colorimetrically.
Reagents:
-
Assay Plate: 96-well plate coated with a methylated DNA substrate.
-
Binding Solution.
-
TET Assay Buffer.
-
Co-factors (prepare fresh in TET Assay Buffer):
-
Co-factor 1 (containing α-ketoglutarate)
-
Co-factor 2 (containing Fe(II))
-
Co-factor 3 (containing this compound)
-
-
Enzyme: 5-10 µg of nuclear extract or 20-100 ng of purified TET enzyme.
-
Capture Antibody (anti-5hmC).
-
Detection Antibody (HRP-conjugated).
-
Developer Solution.
-
Stop Solution.
-
Wash Buffer.
Procedure:
-
Add Binding Solution to each well.
-
Add the enzyme sample (nuclear extract or purified TET) and the freshly prepared final TET Assay Buffer containing all co-factors.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Wash the wells with Wash Buffer.
-
Add the Capture Antibody and incubate at room temperature for 60 minutes.
-
Wash the wells with Wash Buffer.
-
Add the Detection Antibody and incubate at room temperature for 30 minutes.
-
Wash the wells with Wash Buffer.
-
Add the Developer Solution and incubate in the dark for 2-10 minutes.
-
Add the Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
Caption: Colorimetric TET Assay Workflow.
Dopamine β-Hydroxylase (DBH) Activity Assays
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine. Ascorbate is the physiological electron donor for this reaction.
Data Presentation: DBH Assay Parameters
| Parameter | Recommended Condition | Reference |
| Enzyme Source | Tissue extracts (e.g., adrenal gland, brain) or purified enzyme | |
| Substrate | Dopamine or Tyramine | |
| This compound (Kₘ) | 0.65 mM | |
| Optimal Ascorbate Conc. | 0.2 - 0.5 mM (intracellular for half-maximal activity) | |
| Cu²⁺ | 3 - 10 µM | |
| Detection Method | HPLC with electrochemical detection, Spectrophotometry, or ELISA |
Experimental Protocol: DBH Activity Assay with HPLC Detection
This protocol is based on a sensitive method for measuring DBH activity in tissue extracts.
Reagents:
-
Enzyme Preparation: Solubilized DBH from tissue homogenates adsorbed to Concanavalin A-Sepharose.
-
Substrate Solution: 20 mM Dopamine in 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Co-factor Solution: 10 mM this compound in water (prepare fresh).
-
Catalase Solution.
-
Pargyline Solution (MAO inhibitor).
-
CuSO₄ Solution.
-
Mobile Phase for HPLC.
-
Perchloric Acid.
Procedure:
-
Prepare the enzyme by adsorbing solubilized DBH from tissue extracts onto Concanavalin A-Sepharose. This step enriches the enzyme and removes endogenous catecholamines and inhibitors.
-
Set up the enzymatic reaction in a final volume of 200 µL:
-
DBH adsorbed on Concanavalin A-Sepharose
-
20 µL 20 mM Dopamine (final concentration: 2 mM)
-
20 µL 10 mM this compound (final concentration: 1 mM)
-
Catalase
-
Pargyline
-
CuSO₄ (final concentration: 3-10 µM)
-
Sodium Acetate Buffer (pH 5.0) to 200 µL.
-
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet the Sepharose and precipitated protein.
-
Analyze the supernatant for the product (norepinephrine) using HPLC with electrochemical detection.
Concluding Remarks
The inclusion of this compound is indispensable for the accurate in vitro assessment of Fe(II)/2-oxoglutarate-dependent dioxygenases and other ascorbate-dependent enzymes. As a crucial co-factor, it ensures the maintenance of the enzyme's catalytic competency, thereby enabling reliable kinetic analysis and inhibitor screening. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their enzymatic assays. It is always recommended to optimize the concentration of this compound and other co-factors for each specific enzyme and assay system to ensure maximal activity and reproducible results.
References
Application Notes and Protocols: Sodium Ascorbate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium ascorbate (a salt of Vitamin C) in various organoid culture systems. The protocols and data presented are intended to guide researchers in utilizing this compound to enhance organoid development, maturation, and for modeling diseases.
Introduction
This compound is a vital supplement in organoid culture media, exhibiting multifaceted roles that extend beyond its well-known antioxidant properties. Its applications in organoid systems range from promoting cell differentiation and extracellular matrix (ECM) deposition to modulating epigenetic states and influencing signaling pathways critical for organoid formation and homeostasis. The specific effects of this compound can be concentration-dependent and vary among different organoid types, including intestinal, kidney, liver, and cancer organoids.
Application in Intestinal Organoids
In murine intestinal organoids, the effect of this compound on growth can be concentration-dependent. While some studies report no significant impact on overall growth at certain concentrations, others suggest that high concentrations may influence glycoprotein production.[1]
Key Considerations:
-
Growth and Differentiation: While one study indicated that vitamin C (100, 300, 600 μg/mL) did not affect murine intestinal organoid growth, another found that high concentrations could upregulate Muc2, suggesting an increase in glycoprotein production.[1]
-
Wnt Signaling: The Wnt signaling pathway is crucial for the self-renewal of intestinal stem cells and the maintenance of intestinal organoids.[2] While direct modulation of Wnt by this compound in organoids is not fully elucidated, its role in epigenetic regulation could indirectly influence this pathway. The duration of Wnt exposure is a critical factor in directing the differentiation of intestinal stem cells towards various secretory cell types.[3]
Application in Kidney Organoids
This compound has demonstrated a significant protective role in human kidney organoids, particularly in models of acute kidney injury.
Key Applications:
-
Protection against Oxidative Stress: In models of sepsis-associated acute kidney injury induced by cell-free hemoglobin (CFH), this compound treatment significantly decreased cytotoxicity, reduced oxidative stress, and preserved endothelial cells.[4]
-
Mitochondrial Integrity: Treatment with ascorbate has been shown to reduce mitochondrial fragmentation in kidney organoids exposed to damaging agents.
Application in Liver Organoids
This compound is a key component in liver organoid differentiation media, contributing to their maturation and the establishment of specific hepatic zones.
Key Applications:
-
Hepatocyte Differentiation and Maturation: Ascorbic acid is included in differentiation media to promote the maturation of hepatocytes from progenitor cells. Differentiated liver organoids show significantly higher albumin and urea secretion compared to 2D cultures.
-
Zonal Specification: Ascorbic acid plays a role in regulating the expression of Zone 1 (periportal) specific liver genes. It potentiates functions characteristic of periportal hepatocytes, such as gluconeogenesis and cholesterol synthesis, while inhibiting lipogenesis, a feature of pericentral hepatocytes. This effect is linked to the activation of Tet1, which in turn activates Hedgehog signaling.
Application in Cancer Organoids
In the context of cancer organoids, this compound's role is primarily investigated for its pro-oxidant and cytotoxic effects at high concentrations, making it a potential agent for drug screening applications.
Key Applications:
-
Cytotoxicity and Apoptosis: High concentrations of this compound can induce a cytotoxic effect in a variety of malignant cell lines, including those used to generate cancer organoids. This effect is often mediated by the generation of hydrogen peroxide, leading to apoptosis.
-
Drug Screening: Patient-derived cancer organoids are increasingly used for drug screening to test therapeutic agents. The pro-apoptotic properties of high-dose this compound make it a compound of interest in such screening platforms.
Quantitative Data Summary
| Organoid Type | Application | This compound Concentration | Observed Effect | Reference |
| Murine Intestinal | Growth and Differentiation | 600 and 1,200 μg/mL | Upregulation of MUC2 gene expression. Lowest growth rate and viability at 1,200 μg/mL. | |
| Human Kidney | Protection from Injury | 200 nM | Significantly decreased toxicity, preservation of endothelial cells, and reduced mitochondrial fragmentation following cell-free hemoglobin treatment. | |
| Vascular Smooth Muscle Cells (3D Culture) | Extracellular Matrix Production | 50, 100, and 200 μM | Supported higher ECM accumulation compared to ascorbic acid. | |
| Human Myeloid Cell Lines | Cytotoxicity | 0.5 to 7 mM | Highly sensitive to cytotoxic, pro-oxidant effects, with an average LC50 of 3 mM. | |
| Human Cancer Cell Lines | HIF-1α Suppression | 25 µM | Strikingly suppressed HIF-1α protein levels and HIF transcriptional targets under normoxic conditions. |
Experimental Protocols
Protocol 1: General Supplementation of this compound in Organoid Culture
This protocol provides a basic guideline for supplementing organoid culture medium with this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Complete organoid culture medium specific to the organoid type
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in sterile, nuclease-free water or PBS to prepare a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Supplement the Culture Medium:
-
Thaw an aliquot of the this compound stock solution.
-
On the day of use, dilute the stock solution into the pre-warmed complete organoid culture medium to achieve the desired final concentration (refer to the quantitative data table for starting concentrations). For example, to achieve a 50 µg/mL final concentration from a 50 mg/mL stock, you would perform a 1:1000 dilution.
-
Mix the medium gently by inverting the tube several times.
-
-
Medium Change:
-
Follow the standard medium change schedule for your specific organoid culture, replacing the old medium with the freshly prepared this compound-supplemented medium.
-
Protocol 2: Assessing the Protective Effect of this compound in Kidney Organoids against Oxidative Stress
This protocol is adapted from studies on cell-free hemoglobin-induced injury in human kidney organoids.
Materials:
-
Mature human kidney organoids
-
Cell-free hemoglobin (CFH) or another inducing agent of oxidative stress
-
This compound
-
Kidney organoid culture medium
-
Reagents for cytotoxicity assays (e.g., LDH assay)
-
Reagents for oxidative stress measurement (e.g., CellROX Deep Red Reagent)
-
Microplate reader and fluorescence microscope
Procedure:
-
Organoid Culture and Injury Induction:
-
Culture human kidney organoids to maturity according to established protocols.
-
Induce injury by treating the organoids with a predetermined concentration of CFH (e.g., 1 mg/mL) in the culture medium for 48 hours. Include an untreated control group.
-
-
This compound Treatment:
-
Prepare a co-treatment group by adding both CFH and this compound (e.g., 200 nM) to the culture medium for 48 hours.
-
Include a control group treated only with this compound to assess its effect on baseline organoid health.
-
-
Assessment of Cytotoxicity:
-
After the treatment period, collect the culture supernatant.
-
Perform an LDH assay according to the manufacturer's instructions to quantify cell death.
-
-
Assessment of Oxidative Stress:
-
At the end of the treatment, incubate the organoids with an oxidative stress indicator like CellROX Deep Red Reagent following the manufacturer's protocol.
-
Visualize and quantify the fluorescence signal using a fluorescence microscope or a high-content imaging system to determine the levels of reactive oxygen species (ROS).
-
Signaling Pathways and Mechanisms of Action
This compound influences several key cellular processes relevant to organoid biology, primarily through its role as a cofactor for a class of enzymes called Fe(II) and 2-oxoglutarate-dependent dioxygenases.
TET-Mediated DNA Demethylation
This compound enhances the activity of Ten-Eleven Translocation (TET) enzymes, which are crucial for active DNA demethylation. This process is vital for epigenetic regulation and gene expression during development and differentiation.
-
Mechanism: TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the DNA demethylation cascade. This compound acts as a cofactor, likely by reducing the Fe(III) ion in the TET enzyme's active site back to its active Fe(II) state.
-
Impact on Organoids: By promoting DNA demethylation, this compound can influence the expression of genes involved in stem cell maintenance and differentiation, thereby guiding the developmental trajectory of organoids.
Caption: this compound enhances TET enzyme activity, promoting DNA demethylation.
Regulation of HIF-1α Signaling
This compound also regulates the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a key transcription factor in the cellular response to low oxygen levels (hypoxia).
-
Mechanism: In the presence of oxygen, prolyl hydroxylases (PHDs) and factor inhibiting HIF (FIH), which are also Fe(II) and 2-oxoglutarate-dependent dioxygenases, hydroxylate HIF-1α. This hydroxylation marks HIF-1α for proteasomal degradation. This compound is required as a cofactor for optimal PHD and FIH activity. Under hypoxic conditions or when ascorbate is limited, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in processes like angiogenesis and glycolysis.
-
Impact on Organoids: By promoting the degradation of HIF-1α, this compound can modulate the metabolic state of organoids and their response to hypoxic conditions, which can occur in the core of larger 3D structures. Intracellular ascorbate is a major regulator of the hypoxic response.
Caption: this compound facilitates HIF-1α degradation in normoxic conditions.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a general workflow for studying the effects of this compound on organoid cultures.
Caption: Workflow for evaluating this compound's effects on organoids.
References
- 1. Differential Regulation of Extracellular Matrix Components Using Different Vitamin C Derivatives in Mono- and Coculture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 3. Leveraging Temporal Wnt Signal for Efficient Differentiation of Intestinal Stem Cells in an Organoid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbate protects human kidney organoids from damage induced by cell-free hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sodium Ascorbate Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), has demonstrated selective cytotoxic effects against various cancer cell lines in vitro, while showing minimal toxicity to normal cells.[1][2][3] This property has spurred interest in its potential as a therapeutic agent in oncology. The cytotoxic mechanism is often attributed to the generation of hydrogen peroxide (H₂O₂), which induces oxidative stress and subsequent apoptosis in cancer cells.[2][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, covering key assays for cell viability, membrane integrity, apoptosis, and oxidative stress.
Data Presentation
Table 1: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC₅₀ values for this compound in different cancer cell lines. It is important to note that these values can vary depending on the cell line, culture conditions, and assay method used.
| Cell Line | Cancer Type | IC₅₀ (mM) | Exposure Time (hours) | Assay Method | Reference |
| Neuroblastoma Cell Lines (HTLA-230, IMR-32, LAN-5) | Neuroblastoma | < 2 | 24 | Trypan Blue Exclusion | |
| SH-SY5Y | Neuroblastoma | 0.13 - 0.45 | 24 | Not Specified | |
| Myeloid Cell Lines (HL60, U937, NB4, etc.) | Acute Myeloid Leukemia | ~3 | Not Specified | Not Specified | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 5 - 10 | 1 | MTT Assay | |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent decrease in survival | 48 | MTT Assay |
Experimental Protocols
A comprehensive assessment of this compound cytotoxicity involves multiple assays to evaluate different aspects of cellular health. Below are detailed protocols for commonly used methods.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound solution (sterile, freshly prepared)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Cell culture medium
-
96-well plates
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1 mM to 10 mM). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound solution
-
LDH assay kit (commercially available)
-
96-well plates
-
Cell culture medium
-
Triton X-100 (for positive control)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis agent like Triton X-100.
-
Background: Medium without cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Procedure: Carefully transfer the supernatant from each well to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Assessment of Oxidative Stress
This compound's cytotoxicity is often linked to the production of reactive oxygen species (ROS).
A. Measurement of Intracellular ROS: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA solution
-
This compound solution
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
Dye Loading: After treatment, wash the cells with PBS and incubate with DCFH-DA solution (typically 5-10 µM) at 37°C for 30 minutes in the dark.
-
Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
B. Measurement of Hydrogen Peroxide (H₂O₂): Specific assays can be used to quantify the concentration of H₂O₂ in the cell culture medium.
Materials:
-
Hydrogen peroxide assay kit (commercially available)
-
This compound solution
Protocol:
-
Treatment: Treat cells with this compound.
-
Sample Collection: Collect the cell culture medium.
-
Assay: Follow the manufacturer's protocol of the hydrogen peroxide assay kit to measure the H₂O₂ concentration. This often involves a colorimetric or fluorometric reaction.
Visualization
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
References
- 1. This compound induces apoptosis in neuroblastoma cell lines by interfering with iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Ascorbate in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a vital molecule in the central nervous system (CNS) with a multifaceted role extending beyond its well-known antioxidant properties. Its high concentration in the brain underscores its importance in a range of neuronal functions.[1][2][3][4] In neuroscience research, this compound is utilized as a critical tool to investigate and modulate physiological and pathological processes. Its applications span from protecting neurons against oxidative stress and excitotoxicity to acting as a neuromodulator and an essential cofactor in neurotransmitter synthesis.[1]
This document provides detailed application notes and protocols for the use of this compound in various neuroscience research contexts, including in vitro, ex vivo, and in vivo experimental models.
Core Functions of this compound in the CNS
-
Potent Antioxidant: this compound is a primary scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated during normal cellular metabolism, thereby protecting neurons from oxidative damage. It also plays a key role in recycling other antioxidants, such as alpha-tocopherol (Vitamin E).
-
Neuromodulator: Ascorbate modulates glutamatergic, dopaminergic, cholinergic, and GABAergic neurotransmission. It can influence neurotransmitter release and receptor binding, playing a complex role in synaptic plasticity.
-
Enzymatic Cofactor: It is an essential cofactor for several enzymes, including dopamine β-hydroxylase (DβH), which is critical for the conversion of dopamine to norepinephrine.
-
Neuroprotection: Through its antioxidant and neuromodulatory functions, this compound protects neurons against excitotoxicity, particularly that induced by excessive glutamate stimulation. This has significant implications for research into neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease.
Data Presentation: Quantitative Parameters for In Vitro and Ex Vivo Studies
The following tables summarize key quantitative data for the application of this compound in common neuroscience research models.
Table 1: this compound in Neuronal Cell Culture
| Cell Line | Application | Concentration Range | Incubation Time | Key Findings |
| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity/Apoptosis Induction | 0.5 mM - 3 mM | 24 hours | EC50 values < 2 mM; induces apoptosis by interfering with iron uptake. |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against Glutamate | Physiologically relevant extracellular concentrations | Pre-incubation/Co-treatment | Protects against glutamate-induced excitotoxicity. |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against β-amyloid | Pre-loading cells before β-amyloid exposure | Pre-incubation | Prevents β-amyloid-induced apoptosis and cell death. |
| SH-SY5Y (Human Neuroblastoma) | Norepinephrine Synthesis | Extracellular concentrations < 25 µM (leading to intracellular 0.2-0.5 mM) | 60 minutes | Half-maximal stimulation of norepinephrine synthesis from dopamine. |
| Primary Cortical Neurons | Neurotoxicity | Micromolar to low millimolar | Not specified | Can induce neuronal death at higher concentrations. |
| Primary Hippocampal Neurons | Neuronal Development & Function | Maintained through SVCT2 activity | Culture duration | Crucial for neurite outgrowth, glutamate receptor clustering, and spontaneous activity. |
Table 2: this compound in Brain Slice Preparations
| Preparation | This compound Concentration | Purpose | Associated Reagents |
| NMDG Protective Recovery Method | 5 mM | Enhance neuronal preservation and slice viability | NMDG-HEPES aCSF, Thiourea, Sodium Pyruvate |
| Holding Artificial Cerebrospinal Fluid (aCSF) | 5 mM | Incubating slices prior to electrophysiological recording | Thiourea, Sodium Pyruvate |
| Dissection Buffer for Parkinson's Disease Model Slices | 11.6 mM | Maintain tissue integrity during slicing | Choline chloride, Pyruvic acid |
Experimental Protocols
In Vitro Application: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol is adapted from studies investigating the protective effects of this compound against neurotoxic insults.
Objective: To assess the ability of this compound to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS, penicillin/streptomycin)
-
This compound (reagent grade)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Plate reader, incubator, microscope
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates (for viability assays) or 6-well plates (for apoptosis assays) at a suitable density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a fresh stock solution of this compound in sterile water or PBS.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 200 µM, 500 µM).
-
Remove the old medium from the cells and replace it with the ascorbate-containing medium.
-
Incubate for a pre-determined time (e.g., 2-4 hours) to allow for cellular uptake.
-
-
Induction of Oxidative Stress:
-
Prepare the neurotoxin solution (e.g., 100 µM 6-OHDA) in a serum-free medium.
-
Remove the ascorbate-containing medium and add the neurotoxin solution.
-
Incubate for the required duration to induce cell death (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.
-
Apoptosis: For cells in 6-well plates, stain with Annexin V/PI and analyze by flow cytometry to determine the percentage of apoptotic cells.
-
-
Data Analysis: Compare the viability and apoptosis rates of cells treated with the neurotoxin alone versus those pre-treated with this compound.
Ex Vivo Application: Preparation of Ascorbate-Supplemented aCSF for Brain Slice Electrophysiology
This protocol is based on the N-Methyl-D-glucamine (NMDG) protective recovery method, which enhances the health of acute brain slices, particularly from adult animals.
Objective: To prepare an artificial cerebrospinal fluid (aCSF) solution containing this compound to improve the viability of acute brain slices for electrophysiological recordings.
Materials:
-
N-methyl-D-glucamine (NMDG)
-
HEPES, Thiourea, Sodium Pyruvate
-
This compound
-
Standard aCSF salts (KCl, NaH₂PO₄, NaHCO₃, Glucose, CaCl₂, MgSO₄)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter, osmometer
Procedure:
-
Prepare NMDG-HEPES aCSF Solution (for slicing and initial recovery):
-
In distilled water, dissolve the following to the final concentrations (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 this compound , 3 Sodium Pyruvate, 0.5 CaCl₂, and 10 MgSO₄.
-
Continuously bubble the solution with carbogen gas.
-
Adjust the pH to 7.3-7.4 with hydrochloric acid.
-
Measure and adjust the osmolality to 300-310 mOsmol/kg.
-
Chill the solution to 2-4°C for slicing.
-
-
Prepare HEPES Holding aCSF (for slice incubation):
-
Prepare a similar solution but with 92 mM NaCl instead of NMDG, and adjust CaCl₂ to 2 mM and MgSO₄ to 2 mM.
-
This solution also contains 5 mM this compound .
-
Maintain this solution at 32-34°C for initial slice recovery and then at room temperature for holding, continuously bubbled with carbogen.
-
-
Brain Slicing and Recovery:
-
Perform transcardial perfusion of the animal with ice-cold NMDG-HEPES aCSF.
-
Dissect the brain and prepare acute slices (e.g., 300 µm thick) in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Transfer the slices to the NMDG-HEPES aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Finally, transfer the slices to the HEPES holding aCSF at room temperature for at least 1 hour before starting electrophysiological recordings.
-
In Vivo Application: Preparation of 6-OHDA Lesion Solution for Parkinson's Disease Models
This compound is used here as an antioxidant to prevent the rapid oxidation of the neurotoxin 6-hydroxydopamine (6-OHDA) before its administration.
Objective: To prepare a stable 6-OHDA solution for stereotaxic injection to create a unilateral lesion of the nigrostriatal pathway in rodents.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
This compound
-
Sterile 0.9% saline
-
Hamilton syringe and stereotaxic apparatus
Procedure:
-
Solution Preparation (prepare immediately before use):
-
Calculate the required amount of 6-OHDA for the desired concentration (e.g., 8 µg in 4 µL).
-
Dissolve the 6-OHDA in sterile 0.9% saline containing 0.02% this compound . The ascorbate prevents the degradation of 6-OHDA.
-
Protect the solution from light.
-
-
Stereotaxic Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Following standard surgical procedures, drill a small hole in the skull over the target coordinates (e.g., the medial forebrain bundle).
-
Slowly inject the freshly prepared 6-OHDA solution into the target brain region.
-
Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.
-
-
Post-operative Care: Provide appropriate post-operative care and allow sufficient time (e.g., 2-3 weeks) for the lesion to develop before behavioral or histological assessments.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Ascorbate recycling pathway in the CNS.
Caption: Role of ascorbate in norepinephrine synthesis.
Caption: Glutamate-induced ascorbate release from astrocytes.
Conclusion
This compound is an indispensable tool in neuroscience research, offering a wide range of applications from fundamental cell culture experiments to complex in vivo models of neurological disease. Its roles as a potent antioxidant, neuromodulator, and enzymatic cofactor are central to neuronal health and function. The protocols and data provided herein offer a framework for researchers to effectively utilize this compound in their studies to explore the intricate mechanisms of the nervous system and to develop novel therapeutic strategies for a variety of neurological disorders. Careful consideration of dosage and experimental context is crucial, as its effects can be concentration-dependent.
References
- 1. This compound induces apoptosis in neuroblastoma cell lines by interfering with iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 3. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 4. researchgate.net [researchgate.net]
Application Notes: Sodium Ascorbate in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), has garnered significant attention in cancer research for its dose-dependent cytotoxic effects on malignant cells. While at physiological concentrations it acts as an antioxidant, at pharmacological concentrations (millimolar range), it exhibits pro-oxidant activity, selectively inducing apoptosis in various cancer cell lines while leaving normal cells relatively unharmed.[1][2] This selective cytotoxicity makes this compound a compelling agent for investigation in cancer therapy and a valuable tool for studying the mechanisms of apoptosis in a laboratory setting.
These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its use in in vitro studies.
Mechanisms of Action
This compound induces apoptosis through a multi-faceted approach, primarily centered around the generation of oxidative stress and interference with iron metabolism.
-
Pro-oxidant Activity and ROS Generation: In the presence of transition metals like iron, pharmacological concentrations of this compound lead to the production of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[2][3] This surge in extracellular H₂O₂ creates a state of oxidative stress that cancer cells, often with compromised antioxidant defenses, cannot overcome, leading to the initiation of apoptotic pathways.[3]
-
Interference with Iron Metabolism: this compound has been shown to down-regulate the expression of the transferrin receptor (TfR, also known as CD71), which is crucial for iron uptake by cells. This leads to intracellular iron depletion, a condition that can trigger apoptosis, particularly in cell types with high iron requirements like neuroblastoma and melanoma. The apoptotic effects can be reversed by the addition of an iron donor, confirming the critical role of iron homeostasis.
-
Induction of Apoptotic Pathways: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by:
-
Loss of Mitochondrial Membrane Potential: A key event in the intrinsic pathway.
-
Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7) is consistently observed.
-
Caspase-Independent Apoptosis: Some studies have shown that this compound can also induce apoptosis through a caspase-independent pathway involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).
-
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: EC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (mM) after 24h | Reference |
| SH-SY5Y | Neuroblastoma | < 2 | |
| HTLA-230 | Neuroblastoma | < 2 | |
| GI-LI-N | Neuroblastoma | < 2 | |
| IMR-32 | Neuroblastoma | < 2 | |
| LAN-5 | Neuroblastoma | < 2 | |
| A375.S2 | Malignant Melanoma | Not specified | |
| B16F10 | Murine Melanoma | Not specified | |
| HL60 | Myeloid Leukemia | ~3 | |
| U937 | Myeloid Leukemia | ~3 | |
| NB4 | Myeloid Leukemia | ~3 |
Table 2: Induction of Apoptosis by this compound in Neuroblastoma Cells
| Cell Line | This compound (mM) | Treatment Time (h) | % Apoptotic Cells (Sub-G₁ Phase) | Reference |
| SH-SY5Y | 1 | 24 | ~20% | |
| SH-SY5Y | 2 | 24 | ~40% | |
| SH-SY5Y | 3 | 24 | ~60% | |
| HTLA-230 | 2 | 16 | 82% (Annexin V positive) |
Signaling Pathways and Experimental Workflows
// Nodes SA [label="this compound\n(pharmacological conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Extracellular ROS\n(H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TfR [label="Transferrin Receptor (TfR)\nDown-regulation", fillcolor="#FBBC05", fontcolor="#202124"]; Fe [label="Intracellular\nIron Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nStress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AIF [label="AIF Translocation\nto Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SA -> ROS [color="#5F6368"]; SA -> TfR [color="#5F6368"]; ROS -> Mito [label="Oxidative\nStress", fontcolor="#202124", color="#5F6368"]; TfR -> Fe [color="#5F6368"]; Fe -> Mito [color="#5F6368"]; Mito -> Casp9 [label="Intrinsic\nPathway", fontcolor="#202124", color="#5F6368"]; Mito -> AIF [label="Caspase-\nIndependent", fontcolor="#202124", color="#5F6368"]; SA -> Casp8 [label="Extrinsic\nPathway", fontcolor="#202124", color="#5F6368", style=dashed]; Casp9 -> Casp3 [color="#5F6368"]; Casp8 -> Casp3 [color="#5F6368"]; Casp3 -> Apoptosis [color="#5F6368"]; AIF -> Apoptosis [color="#5F6368"]; } END_DOT Caption: this compound Induced Apoptotic Pathways.
// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h\n(allow attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(0.5 - 5 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for desired time\n(e.g., 6, 12, 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain for Apoptosis\n(e.g., Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Quantify Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> Harvest [color="#5F6368"]; Harvest -> Wash [color="#5F6368"]; Wash -> Stain [color="#5F6368"]; Stain -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } END_DOT Caption: General Workflow for Apoptosis Assay.
Experimental Protocols
Protocol 1: Assessment of Cell Viability by Trypan Blue Exclusion
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound solution (freshly prepared in PBS or culture medium, filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare fresh serial dilutions of this compound in complete culture medium (e.g., 0.5, 1, 2, 3, 5 mM).
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for 24 hours (or other desired time points).
-
Following incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound (as in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the selected duration (e.g., 16 hours).
-
Collect all cells, including those in the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Caspase Activity Assay
Objective: To measure the activity of caspases in this compound-treated cells.
Materials:
-
Cells treated with this compound
-
Fluorescence-based pan-caspase or specific caspase (e.g., caspase-3, -8, -9) activity assay kit
-
Fluorometer or flow cytometer
Procedure:
-
Seed and treat cells with increasing concentrations of this compound for 12 and 24 hours.
-
Follow the manufacturer's instructions for the chosen caspase activity assay kit. This typically involves:
-
Lysing the cells to release cellular contents.
-
Incubating the cell lysate with a fluorogenic caspase substrate.
-
Measuring the fluorescence signal, which is proportional to the caspase activity.
-
-
Alternatively, use a cell-permeable fluorescent probe (e.g., FLICA) for in-cell caspase activity measurement by flow cytometry.
-
Compare the fluorescence intensity of treated samples to that of untreated controls to determine the fold-increase in caspase activity.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the integrity of the mitochondrial membrane potential as an indicator of intrinsic apoptosis.
Materials:
-
Cells treated with this compound
-
Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound.
-
At the end of the treatment period, harvest the cells.
-
Incubate the cells with the JC-1 dye according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analyze the cells by flow cytometry.
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
References
Application Notes and Protocols for Quantifying Sodium Ascorbate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the quantification of sodium ascorbate (the sodium salt of ascorbic acid, also known as Vitamin C) in various tissue samples. The protocols outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), spectrophotometry, and enzymatic assays.
Introduction
This compound is a vital water-soluble antioxidant crucial for numerous physiological functions, including tissue growth and repair, neurotransmitter formation, and neutralizing free radicals.[1] Accurate quantification of its levels in tissues is essential for research in nutrition, disease pathology, and drug development. This guide offers detailed protocols and data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Quantitative Levels of Ascorbate in Various Tissues
The following table summarizes ascorbate concentrations found in different biological tissues as reported in various studies. These values can serve as a reference for expected ranges.
| Tissue | Species | Method | Ascorbate Concentration | Reference |
| Brain | Rat | HPLC | 2 - 45 nmol/mg protein | [2] |
| Liver | Rat | HPLC | 2 - 45 nmol/mg protein | [2] |
| Lung | Rat | HPLC | 2 - 45 nmol/mg protein | [2] |
| Plant Leaves (Sorghum) | Sorghum sp. | HPLC | ~1.13 µmol/g Fresh Weight | [3] |
| Plant Leaves (Sunflower) | Helianthus annuus | HPLC | ~2.3 µmol/g Fresh Weight | |
| Plant Leaves (Arabidopsis) | Arabidopsis thaliana | HPLC | 2.27 - 4.5 µmol/g Fresh Weight | |
| Oranges | Citrus aurantium | HPLC-ED | 30 - 56 mg/100 g Fresh Weight | |
| Apples | Malus sp. | HPLC-ED | 11 - 19 mg/100 g Fresh Weight | |
| Swine Plasma | Sus scrofa domesticus | Plate Reader Assay | 44.8 ± 3.0 µM | |
| Dog Plasma | Canis lupus familiaris | Plate Reader Assay | 93.2 ± 4.8 µM | |
| U937 Cells | Human | Plate Reader Assay | 6.5 ± 0.3 mM (intracellular) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for quantifying both reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms of ascorbate.
Experimental Workflow
Caption: Workflow for ascorbate quantification by HPLC.
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-500 mg of fresh tissue. For plant tissues, immediately freeze in liquid nitrogen and grind to a fine powder.
-
Homogenize the tissue in 4 volumes of ice-cold 1.5-5% meta-phosphoric acid (MPA) to precipitate proteins and stabilize ascorbate.
-
Centrifuge the homogenate at 10,000-13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. The supernatant can be stored at -80°C.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A simple isocratic mobile phase can be prepared with water, acetonitrile, and a phosphoric acid buffer. For example, a mobile phase of acetonitrile and 0.09% trifluoroacetic acid (3:97 ratio) can be effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Ascorbate is detected by UV absorbance, typically at 265-270 nm. Electrochemical detection can also be used for higher sensitivity.
-
Injection Volume: 10-25 µL of the supernatant is injected.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound dissolved in the same extraction buffer (MPA).
-
The concentration of ascorbate in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.
-
To measure total ascorbate (ascorbic acid + dehydroascorbic acid), the supernatant can be incubated with a reducing agent like dithiothreitol (DTT) prior to injection to convert DHA back to ascorbic acid.
-
Spectrophotometric Method
This colorimetric assay is based on the reduction of Fe³⁺ to Fe²⁺ by ascorbate, followed by the formation of a colored complex. It is a simpler and more high-throughput method compared to HPLC.
Experimental Workflow
Caption: Workflow for ascorbate quantification by spectrophotometry.
Protocol:
-
Sample Preparation:
-
Prepare tissue homogenates in an appropriate buffer as described in the HPLC sample preparation section. The use of a spin filter with a 10 kDa molecular weight cut-off can remove interfering proteins.
-
-
Assay Procedure (based on Ferric Reducing/Antioxidant Ascorbic Acid - FRASC assay):
-
This assay measures the total antioxidant capacity. To specifically measure ascorbic acid, parallel samples are treated with ascorbate oxidase.
-
Prepare two sets of wells for each sample: one for the total antioxidant measurement and one for the blank (with ascorbate oxidase).
-
To the "blank" wells, add ascorbate oxidase to oxidize the ascorbic acid present. To the "sample" wells, add an equal volume of water.
-
Prepare a Master Reaction Mix containing a probe and an iron solution (e.g., FeCl₃).
-
Add the Master Reaction Mix to all wells. The antioxidants in the sample (including ascorbate in the non-blank wells) will reduce Fe³⁺ to Fe²⁺, which then reacts with the probe to produce a colored product.
-
Incubate for a short period (e.g., 2-15 minutes) at room temperature.
-
-
Measurement and Quantification:
-
Measure the absorbance of the colored product at the appropriate wavelength (e.g., 593 nm).
-
The ascorbic acid concentration is determined by the difference in absorbance between the sample well (total antioxidants) and the sample blank well (non-ascorbate antioxidants).
-
Quantify the concentration using a standard curve prepared with known concentrations of ascorbic acid.
-
Enzymatic Assay Method
Commercially available kits provide a convenient and high-throughput method for ascorbate quantification. These assays often use ascorbate oxidase for specificity.
Signaling Pathway
Caption: Principle of a common enzymatic ascorbate assay.
Protocol (General, based on commercial kits):
-
Sample Preparation:
-
Prepare tissue homogenates as previously described. Ensure samples are diluted to fall within the linear range of the assay, which can be from approximately 6 to 1000 µM for colorimetric assays or 1 to 100 µM for fluorimetric assays.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Ascorbic acid in the sample is oxidized by ascorbate oxidase, which produces hydrogen peroxide (H₂O₂).
-
The H₂O₂ then reacts with a specific dye in the presence of a peroxidase to form a colored or fluorescent product.
-
The reaction is typically incubated for a set time according to the manufacturer's instructions.
-
-
Measurement and Quantification:
-
The color intensity is measured spectrophotometrically (e.g., at 570 nm), or the fluorescence intensity is measured with a fluorometer (e.g., at 530 nm excitation and 585 nm emission).
-
The concentration of ascorbic acid in the sample is directly proportional to the signal generated and is calculated based on a standard curve.
-
Conclusion
The choice of method for quantifying this compound in tissue samples depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available equipment. HPLC offers the highest specificity and can differentiate between reduced and oxidized forms. Spectrophotometric and enzymatic assays provide higher throughput and are well-suited for screening large numbers of samples. Careful sample preparation is critical for all methods to ensure the stability of ascorbate and obtain accurate results.
References
Application Notes and Protocols: Sodium Ascorbate as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium L-ascorbate, the sodium salt of Vitamin C, is an inexpensive, non-hazardous, and environmentally friendly reducing agent with diverse applications in organic synthesis.[1][2][3] Its utility stems from its ability to participate in a variety of chemical transformations, most notably in conjunction with metallic catalysts.[1][2] This document provides detailed application notes and experimental protocols for the use of sodium ascorbate as a reducing agent in several key organic reactions.
Sodium L-ascorbate is a white to slightly yellowish powder, readily soluble in water and only slightly soluble in ethanol. It is commonly used to reduce metal catalysts to their more active, lower oxidation states, thereby increasing reaction yields and preventing the formation of undesired byproducts.
Key Applications
This document focuses on the following key applications of this compound in organic synthesis:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Atom Transfer Radical Polymerization (ATRP)
-
Reduction of Aromatic Nitro Compounds
-
Reductive Dehalogenation
-
Reductive Amination
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common application of this compound in organic synthesis is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, this compound acts as a reducing agent to generate the active Cu(I) catalyst from a Cu(II) salt, such as copper(II) sulfate, in situ. This in-situ generation of Cu(I) is often more reliable and convenient than using air-sensitive Cu(I) salts directly. The addition of a slight excess of this compound can also prevent oxidative homocoupling of the alkyne starting material.
General Reaction Scheme:
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data for CuAAC Reactions
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Propargyl alcohol | Benzyl azide | 1 mol% CuSO4, 5 mol% this compound | t-BuOH/H2O (1:1) | 8 | 91 | --INVALID-LINK-- |
| 2 | Phenylacetylene | Benzyl azide | 1 mol% CuSO4, 5 mol% this compound | t-BuOH/H2O (1:1) | 8 | 92 | --INVALID-LINK-- |
| 3 | 1-Ethynylcyclohexene | Benzyl azide | 1 mol% CuSO4, 5 mol% this compound | t-BuOH/H2O (1:1) | 12 | 84 | --INVALID-LINK-- |
Experimental Protocol for CuAAC
-
To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add a freshly prepared aqueous solution of this compound (0.1 M, 0.5 mL, 0.05 mmol).
-
To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, 0.1 mL, 0.01 mmol).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Atom Transfer Radical Polymerization (ATRP)
In Activators ReGenerated by Electron Transfer (ARGET) ATRP, this compound can be used as a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, allowing for polymerization with ppm levels of copper catalyst. This is particularly advantageous for synthesizing well-defined polymers with controlled molecular weights and low dispersity. The use of ascorbic acid or this compound provides a controlled polymerization process.
Experimental Workflow for ARGET ATRP
Caption: General workflow for ARGET ATRP using this compound.
Quantitative Data for ARGET ATRP of Methyl Acrylate (MA)
| Entry | [MA]:[Initiator]:[CuBr2]:[Ligand] | [Ascorbic Acid] (equiv. to Cu) | Solvent | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 200:1:0.1:0.1 | 0.5 | DMF | 4 | 85 | 16,500 | 1.15 |
| 2 | 200:1:0.1:0.1 | 1.0 | DMF | 2.5 | 92 | 17,800 | 1.18 |
| 3 | 400:1:0.1:0.1 | 1.0 | DMF | 4.5 | 90 | 34,200 | 1.25 |
Data adapted from a study on the use of ascorbic acid in ARGET ATRP.
Experimental Protocol for ARGET ATRP of Methyl Acrylate
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr2 (1.1 mg, 0.005 mmol) and Me6TREN (11.5 mg, 0.05 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) and stir until a homogeneous solution is formed.
-
Add methyl acrylate (MA, 4.3 g, 50 mmol) and ethyl α-bromoisobutyrate (EBiB, 73 μL, 0.5 mmol).
-
In a separate vial, dissolve ascorbic acid (8.8 mg, 0.05 mmol) in DMF (1 mL).
-
Degas the monomer/catalyst solution by three freeze-pump-thaw cycles.
-
Inject the degassed ascorbic acid solution into the reaction mixture under an inert atmosphere to initiate polymerization.
-
Place the flask in a thermostated oil bath at 60 °C and stir for the desired time.
-
Take samples periodically to monitor monomer conversion by gas chromatography and molecular weight by gel permeation chromatography.
-
After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by adding the solution dropwise into a large excess of methanol.
-
Filter the polymer and dry it under vacuum at 40 °C to a constant weight.
Reduction of Aromatic Nitro Compounds
This compound, in the presence of a catalyst such as FeSO4, can be used for the reduction of aromatic nitro compounds to the corresponding anilines. This method offers a milder alternative to traditional reduction methods. The reaction is typically carried out in an aqueous medium under a nitrogen atmosphere.
General Reaction Scheme:
Caption: Reduction of an aromatic nitro compound to an aniline.
Quantitative Data for the Reduction of Nitrobenzenes
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 2-Nitrophenol | 2-Aminophenol | 8 | - |
| 2 | 3-Nitrophenol | 3-Aminophenol | 8 | - |
| 3 | 4-Nitroaniline | - | 8 | No reaction |
| 4 | 2,4-Dinitrotoluene | 2-Amino-4-nitrotoluene | 8 | - |
| 5 | 2,6-Dinitrotoluene | 2-Amino-6-nitrotoluene | 8 | - |
Yields were not explicitly quantified in the provided reference, but the products were successfully obtained.
Experimental Protocol for the Reduction of a Nitro Compound
-
In a three-necked flask, combine the nitro compound (0.01 moles), ascorbic acid (0.03 moles), and water (10 mL).
-
Add FeSO4 (100 mg) as a catalyst.
-
Adjust the pH of the mixture to 7.5-8.0 using a 1 M NaOH solution.
-
Heat the reaction mixture to 65-70°C for eight hours under a nitrogen atmosphere, maintaining the pH throughout the reaction.
-
After cooling the mixture, filter the raw product.
Reductive Dehalogenation
This compound can be employed in photoredox-catalyzed dehalogenation reactions. This method provides a mild and environmentally friendly approach to remove halogen atoms from organic molecules.
Logical Relationship for Photoredox Dehalogenation
Caption: Simplified logical diagram for photoredox-catalyzed reductive dehalogenation.
Quantitative Data for Reductive Dehalogenation
Experimental Protocol for Photoredox Dehalogenation
A detailed, generalized experimental protocol for this specific application is not available in the provided search results. It is recommended to consult specialized literature for precise conditions.
Reductive Amination
While sodium borohydride is a more common reducing agent for reductive amination, L-ascorbic acid, in combination with NaBH4, has been shown to be an effective catalytic system for the direct reductive amination of aldehydes and ketones in water. This method provides a green and efficient route to secondary and tertiary amines. Although the protocol uses L-ascorbic acid, the principles can be extended to this compound which is its conjugate base.
Experimental Workflow for Reductive Amination
Caption: General workflow for ascorbic acid-catalyzed reductive amination.
Quantitative Data for Reductive Amination
| Entry | Carbonyl Compound | Amine | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | 15 | 97 |
| 2 | 4-Chlorobenzaldehyde | Aniline | N-(4-Chlorobenzyl)aniline | 20 | 95 |
| 3 | Cyclohexanone | Aniline | N-Phenylcyclohexanamine | 30 | 90 |
| 4 | Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | 45 | 85 |
Data from a study using L-ascorbic acid and NaBH4.
Experimental Protocol for Reductive Amination
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 mmol), the amine (1 mmol), and L-ascorbic acid (0.1 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring at room temperature for 15-45 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the careful addition of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion
This compound is a versatile and valuable reducing agent in modern organic synthesis. Its low cost, low toxicity, and ease of handling make it an attractive alternative to many traditional reducing agents. The protocols and data presented in these application notes demonstrate its utility in a range of important transformations, highlighting its significance for researchers in both academic and industrial settings.
References
Application Note: Stabilized Sodium Ascorbate Solutions for Long-Term Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-ascorbic acid (Vitamin C) and its salt, sodium ascorbate, are essential for various biological processes, acting as a crucial antioxidant and a cofactor for numerous enzymes.[1] In laboratory settings, particularly in long-term experiments such as cell culture, its inherent instability in aqueous solutions presents a significant challenge.[2] Ascorbate readily oxidizes, a process accelerated by factors like pH, oxygen, and the presence of catalytic metal ions, leading to a loss of biological activity and the production of potentially confounding byproducts.[3] This document provides detailed protocols for preparing stabilized this compound solutions and outlines their application in long-term experimental setups, ensuring reproducible and reliable results.
Factors Influencing this compound Stability
The stability of this compound in solution is paramount for its effective use in experiments. The primary cause of degradation is oxidation, which is influenced by several environmental factors. Aqueous solutions of this compound are particularly unstable and prone to rapid oxidation in the air, especially at a pH greater than 6.0.[4]
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Oxidation rate increases with higher pH (above pKa1 of ~4.2).[5] | Maintain a slightly acidic to neutral pH (6.0-7.4). Prepare in a buffered solution. |
| Oxygen | Dissolved oxygen is a primary driver of oxidation. | Use deoxygenated water/buffers. Minimize headspace in storage containers. |
| Metal Ions | Trace amounts of heavy metal ions (e.g., copper, iron) catalyze oxidation. | Use high-purity, "de-metalled" water. Incorporate chelating agents (e.g., EDTA, DTPA). |
| Temperature | Higher temperatures accelerate the degradation rate. | Store stock solutions at low temperatures (2-8°C or -20°C). |
| Light | Exposure to light, particularly UV, can promote degradation. | Store solutions in amber or opaque containers. |
Protocols for Preparing Stabilized this compound Solutions
To counteract the inherent instability, several methods can be employed. The choice of method depends on the specific experimental requirements, particularly the duration and sensitivity of the assay.
Protocol 2.1: Basic High-Concentration Stock Solution
This protocol aims to minimize initial oxidation by creating a concentrated stock that is diluted immediately before use. The high concentration limits the relative impact of oxidation by dissolved oxygen.
Materials:
-
L-Ascorbic Acid (high-purity)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
High-purity, deoxygenated water (e.g., by boiling or nitrogen sparging)
-
Sterile, opaque storage tubes (e.g., amber microcentrifuge tubes)
-
Calibrated pH meter
Procedure:
-
Prepare a desired volume of deoxygenated water in a sterile container.
-
Weigh the required amount of L-ascorbic acid to achieve the target concentration (e.g., 1 M).
-
Slowly dissolve the ascorbic acid in the water. The solution will be acidic.
-
Carefully add NaOH or NaHCO₃ dropwise while monitoring the pH to neutralize the solution to pH 7.0-7.4.
-
Once the target pH is reached, perform sterile filtration using a 0.22 µm filter.
-
Aliquot the solution into small, single-use volumes in opaque tubes, minimizing the headspace.
-
Store aliquots at -20°C or -80°C for long-term storage. Do not reuse thawed aliquots.
Note: Freshly prepared solutions should be colorless to slightly yellow. A brown color indicates significant oxidation, and the solution should be discarded.
Protocol 2.2: Stabilization with Chelating Agents
Metal ions are potent catalysts of ascorbate oxidation. Adding a chelating agent can sequester these ions, dramatically increasing solution stability. Diethylenetriamine pentaacetic acid (DTPA) has been shown to almost completely inhibit ascorbate oxidation catalyzed by iron ions.
Materials:
-
All materials from Protocol 2.1
-
Disodium Edetate (EDTA) or Diethylenetriaminepentaacetic acid (DTPA)
Procedure:
-
Follow steps 1-3 from Protocol 2.1.
-
Add the chelating agent to the acidic ascorbic acid solution at a final concentration of 0.01-0.05% w/v. For example, add 0.25 mg of edetate disodium per 500 mg of ascorbic acid.
-
Proceed with pH adjustment, sterile filtration, and storage as described in Protocol 2.1 (steps 4-7).
Protocol 2.3: Using Ascorbate Derivatives for Long-Term Cell Culture
For experiments lasting several days or weeks, even stabilized this compound can degrade. A more robust strategy is to use a stable derivative like L-Ascorbic Acid 2-phosphate (Asc-2P). This compound is not redox-active in the medium but is hydrolyzed by cellular phosphatases to release active ascorbate intracellularly, providing a steady, long-term supply.
Materials:
-
L-Ascorbic Acid 2-phosphate (salt form, e.g., trisodium or magnesium salt)
-
Cell culture medium or buffered saline (e.g., PBS)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh the desired amount of Asc-2P.
-
Dissolve it directly into sterile cell culture medium or buffer to create a concentrated stock solution (e.g., 100 mM).
-
Sterile filter the stock solution and store it at 4°C for several weeks or at -20°C for longer periods.
-
Dilute the stock solution directly into the experimental culture medium to the desired final concentration (e.g., 50-250 µM).
Quantitative Stability Data
The stability of ascorbate solutions is highly dependent on the preparation and storage conditions.
Table 2: Comparative Stability of Ascorbate Solutions
| Preparation Method | Storage Conditions | Stability | Reference |
| 75 g/L Ascorbate in Water for Injection | 2-8°C, protected from light | Approx. 1% loss per day over the first 3 days | |
| This compound in pooled human sera | Room Temperature | Stable for 4 days with 5.0 g/L this compound | |
| Ascorbate + Ascorbate-2-Phosphate | 37°C in cell culture medium | Constant concentration maintained with a mixture of 0.25 mM ascorbate and 0.45 mM Asc-2P | |
| 211At-labeled antibody with this compound | Not specified | Stable for several days in the presence of 6 × 10⁻² mg/mL this compound |
Ascorbate-Modulated Signaling Pathways
Ascorbate is a key regulator of cellular redox homeostasis and influences multiple signaling pathways, primarily by scavenging reactive oxygen species (ROS). This antioxidant function protects cellular components and modulates the activity of redox-sensitive signaling cascades.
Caption: Ascorbate's role in redox signaling and as an enzyme cofactor.
Experimental Workflow for Long-Term Cell Culture
Implementing the use of stabilized ascorbate solutions requires careful planning from preparation to final analysis. The following workflow outlines a typical process for a long-term cell culture experiment.
Caption: A generalized workflow for using stabilized ascorbate in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Sodium Ascorbate in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized to bridge the gap between traditional 2D cell culture and in vivo systems. These models more accurately recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions observed in native tissues. Sodium ascorbate, a stable salt of ascorbic acid (Vitamin C), is a critical media supplement in 3D cell culture due to its essential role in promoting ECM deposition, maintaining cellular health, and influencing cell differentiation and signaling. This document provides detailed application notes and protocols for the effective use of this compound in 3D cell culture models.
This compound serves as a vital co-factor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of collagen, the primary structural protein in the ECM.[1] It also promotes the synthesis of elastin, another key ECM component.[2] Furthermore, as a potent antioxidant, this compound protects cells from oxidative stress, which can be elevated in the dense microenvironment of 3D cultures. Recent studies also highlight its role in modulating important signaling pathways, including Wnt/β-catenin and ERK1/2, which are involved in cell proliferation, differentiation, and tissue development.[3][4]
Key Applications of this compound in 3D Cell Culture
-
Enhanced Extracellular Matrix (ECM) Deposition: Promotes the synthesis and secretion of collagen and elastin, leading to the formation of a more physiologically relevant ECM.[2]
-
Improved Spheroid and Organoid Integrity: A robust ECM contributes to the structural integrity and compactness of spheroids and organoids.
-
Promotion of Cell Differentiation: Influences the differentiation of various cell types, including stem cells, by modulating gene expression and epigenetic factors.
-
Maintenance of Cell Viability: Its antioxidant properties help to mitigate oxidative stress and improve overall cell health and viability within the 3D structure.
-
Modulation of Cellular Signaling: Influences key signaling pathways that regulate cell fate and function.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound and ascorbic acid on various parameters in 3D cell culture models.
Table 1: Effect of Ascorbic Acid (AA) and this compound (SA) on ECM Deposition and Cell Number in a 3D Polyurethane Scaffold Model with Vascular Smooth Muscle Cells (VSMCs)
| Treatment Group | Concentration (μM) | ECM Accumulation (Relative to Control) | Cell Number (Relative to Control) |
| Control | 0 | 1.0 | 1.0 |
| AA | 200 | Not specified | Increased |
| SA | 50 | Increased | Not specified |
| SA | 100 | Increased | Not specified |
| SA | 200 | Increased | Not specified |
| AA + SA | 100 + 100 | Most effective for ECM accumulation in monoculture | Not specified |
Data adapted from a study on vascular tissue engineering, highlighting that ascorbic acid and this compound are not interchangeable and their effects are context-dependent.
Table 2: General Concentration Ranges of Ascorbic Acid/Sodium Ascorbate in Different 3D Culture Applications
| 3D Model | Cell Type | Concentration | Observed Effect | Reference |
| PEG Hydrogel | Porcine Aortic Valve Interstitial Cells | 50 µg/mL | Increased cell spreading, proliferation, and collagen deposition | |
| Decellularized ECM | Human Infrapatellar Fat Pad Stem Cells | 50 µM and 250 µM | Enhanced chondrogenic potential | |
| Neural Progenitor Cell Culture | ReNcell VM | 200 µM | Enhanced ROS metabolism and WNT/β-catenin signaling, promoting neurogenesis | |
| Spheroids (Osteogenic Differentiation) | Umbilical Cord Tissue-Derived Mesenchymal Stromal Cells | 50 µg/mL | Induction of osteogenic differentiation |
Experimental Protocols
Protocol 1: Preparation and Use of this compound in 3D Cell Culture Media
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Complete cell culture medium appropriate for your cell type
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound by dissolving the powder in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at 4°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of use, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (typically ranging from 50 to 250 µM, which is approximately 10 to 50 µg/mL).
-
Important: Add this compound to the medium immediately before use, as it can degrade over time in aqueous solutions, even in its more stable salt form.
-
-
Media Changes:
-
For long-term cultures, it is recommended to perform partial or full media changes every 24-48 hours with freshly prepared medium containing this compound to maintain a consistent concentration.
-
Protocol 2: Formation of Spheroids with this compound Supplementation for Enhanced ECM Deposition
Materials:
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Single-cell suspension of your desired cell type
-
Complete cell culture medium
-
This compound stock solution (100 mM)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring a single-cell suspension.
-
Resuspend the cells in complete culture medium to the desired seeding density (e.g., 1,000 to 10,000 cells per well, optimize for your cell type).
-
Dispense 100 µL of the cell suspension into each well of the ULA 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO₂. Spheroids should form within 24-72 hours.
-
-
This compound Treatment:
-
After initial spheroid formation (e.g., at 24 or 48 hours), begin treatment with this compound.
-
Prepare complete medium containing the desired final concentration of this compound (e.g., 50 µg/mL).
-
Carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the freshly prepared this compound-containing medium.
-
-
Maintenance and Analysis:
-
Continue to perform partial media changes with fresh this compound-containing medium every 24-48 hours.
-
At desired time points, harvest the spheroids for downstream analysis of ECM deposition (see Protocol 3).
-
Protocol 3: Quantification of Collagen in 3D Spheroids
Materials:
-
Spheroids cultured with and without this compound
-
Pepsin solution (0.1 mg/mL in 0.5 M acetic acid)
-
Sircol Collagen Assay kit
-
Microplate reader
Procedure:
-
Spheroid Harvesting and Homogenization:
-
Collect spheroids from the ULA plate and wash with PBS.
-
Homogenize the spheroids in the pepsin solution. The volume will depend on the size and number of spheroids.
-
-
Collagen Solubilization:
-
Incubate the homogenate at 4°C for 48 hours with gentle agitation to solubilize the collagen.
-
-
Collagen Quantification:
-
Centrifuge the samples to pellet any insoluble debris.
-
Use the supernatant for collagen quantification following the manufacturer's instructions for the Sircol Collagen Assay. This typically involves binding of the Sircol dye to the solubilized collagen, precipitation, and subsequent measurement of the absorbance of the released dye.
-
Calculate the collagen concentration based on a standard curve prepared using the provided collagen standard.
-
Protocol 4: Quantification of Elastin in 3D Cultures
Materials:
-
3D cell cultures (e.g., spheroids, organoids, or scaffold-based cultures)
-
Fastin Elastin Assay kit
-
Oxalic acid (provided in the kit)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Harvest the 3D cultures and wash with PBS.
-
To measure insoluble elastin, solubilize it to water-soluble α-elastin using the oxalic acid reagent and extraction protocol provided with the Fastin Elastin Assay kit. This typically involves heating the samples in oxalic acid.
-
-
Elastin Quantification:
-
Follow the manufacturer's protocol for the Fastin Elastin Assay. This colorimetric assay is based on the binding of a dye to elastin.
-
The steps generally involve:
-
Incubation of the solubilized elastin sample with the Fastin Dye Reagent to form a precipitate.
-
Isolation of the dye-elastin complex by centrifugation.
-
Elution of the bound dye and measurement of its absorbance at 513 nm.
-
-
Determine the elastin content by comparing the absorbance to a standard curve prepared with the supplied elastin standard.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in a cell.
Caption: Experimental workflow for analyzing ECM in spheroids.
Caption: Influence of this compound on signaling pathways.
Conclusion
This compound is an indispensable supplement for promoting a physiologically relevant microenvironment in 3D cell culture models. Its role in enhancing ECM deposition is well-established, and emerging evidence highlights its influence on critical cellular signaling pathways. The protocols and data presented here provide a framework for researchers to effectively incorporate this compound into their 3D cell culture workflows to improve the robustness and biological relevance of their models. Optimization of concentration and treatment duration is crucial and should be determined empirically for each specific cell type and 3D culture system.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Cell‐Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ascorbic acid alters cell fate commitment of human neural progenitors in a WNT/β-catenin/ROS signaling dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
High-Dose Sodium Ascorbate Treatment Protocols for Cancer Cell Lines: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of high-dose sodium ascorbate treatment protocols for various cancer cell lines. It includes quantitative data on treatment efficacy, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
High-dose this compound, the sodium salt of ascorbic acid (vitamin C), has garnered significant interest in oncology research for its potential as a therapeutic agent. At pharmacological concentrations, typically achievable through intravenous administration, ascorbate can exert a pro-oxidant effect, selectively inducing cytotoxicity in cancer cells while leaving normal cells relatively unharmed.[1][2] This selective toxicity is primarily mediated by the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment, which leads to oxidative stress, DNA damage, and ultimately, cell death.[3][4]
Quantitative Data Summary
The cytotoxic efficacy of high-dose this compound varies across different cancer cell lines, influenced by factors such as the expression of sodium-dependent vitamin C transporter 2 (SVCT-2), catalase activity, and the presence of specific genetic mutations like KRAS or BRAF.[5] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 (mM) | Treatment Duration | Reference |
| Human Myeloid Cell Lines (average) | Acute Myeloid Leukemia | ~3 mM | Not Specified | |
| Neuroblastoma Cell Lines | Neuroblastoma | < 2 mM | 24 hours | |
| CT26 | Colon Cancer | > 1 mg/ml (~5 mM) | 72 hours | |
| 4T1 | Breast Cancer | > 0.2 mg/ml (~1 mM) | 72 hours |
Experimental Protocols
This section outlines a detailed methodology for assessing the in vitro efficacy of high-dose this compound on cancer cell lines.
Preparation of High-Dose this compound Stock Solution
-
Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. A4034 or equivalent)
-
Sterile, nuclease-free water
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 1 M) of this compound by dissolving the powder in sterile water.
-
Due to the potential for pH changes, especially with high concentrations of ascorbic acid, it is crucial to check and adjust the pH of the final stock solution to ~7.0-7.4 using sterile NaOH or HCl.
-
This compound solutions are unstable and prone to oxidation. Therefore, prepare the stock solution fresh for each experiment and protect it from light.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before adding it to the cell culture medium.
-
Cell Seeding and Treatment
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (specific to the cell line)
-
96-well cell culture plates
-
This compound stock solution
-
-
Procedure:
-
Culture the cancer cells in their recommended complete medium until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Following the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value can then be determined by plotting the cell viability against the log of the this compound concentration.
-
Signaling Pathways and Mechanisms of Action
High-dose this compound exerts its anticancer effects through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of high-dose this compound.
Caption: Experimental workflow for in vitro analysis.
Signaling Pathway: Pro-oxidant Mechanism and Metabolic Interference
High-dose ascorbate acts as a pro-drug, delivering hydrogen peroxide to the interstitial fluid. Cancer cells, often deficient in catalase, are more susceptible to the cytotoxic effects of H₂O₂. This oxidative stress can lead to DNA damage and the depletion of cellular energy reserves.
One of the key metabolic vulnerabilities exploited by high-dose ascorbate is the Warburg effect, a phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen.
Caption: Pro-oxidant mechanism of high-dose ascorbate.
Signaling Pathway: Impact on MAPK/ERK and PI3K/AKT Pathways
Recent studies have also elucidated the role of high-dose ascorbate in modulating key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways. The inhibition of these pathways, often driven by ROS, can suppress cancer cell proliferation, survival, and invasion.
Caption: Inhibition of key cancer signaling pathways.
References
- 1. lvpharm.com [lvpharm.com]
- 2. Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms [thno.org]
- 3. High-Dose Vitamin C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of high concentrations of this compound on human myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Sodium Ascorbate Oxidation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sodium ascorbate oxidation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning yellow/brown after adding this compound?
A1: The discoloration of your cell culture medium is a common indicator of this compound oxidation.[1] Ascorbic acid and its salts, like this compound, are highly susceptible to oxidation, especially in the conditions found in cell culture incubators (e.g., physiological pH, 37°C, and high oxygen levels).[2][3] The degradation products of ascorbate can cause the medium to change color.[4] This process is often accelerated by the presence of trace metal ions, such as iron and copper, which are found in basal media formulations.[5]
Q2: What are the consequences of this compound oxidation in my experiments?
A2: The oxidation of this compound has several negative consequences for cell culture experiments:
-
Loss of Biological Activity: The primary role of ascorbate as an antioxidant and enzymatic cofactor is diminished or lost upon oxidation.
-
Generation of Toxic Byproducts: The oxidation process can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and cytotoxicity in your cells.
-
Experimental Variability: The rapid degradation of ascorbate leads to inconsistent concentrations over the course of an experiment, resulting in poor reproducibility.
Q3: How quickly does this compound degrade in cell culture medium?
A3: The degradation of this compound in cell culture medium can be very rapid. For instance, in serum-free RPMI medium, the half-life of ascorbate is approximately 1.5 hours. This degradation can be even faster in other media formulations like MEM or those containing serum.
Q4: Are there more stable alternatives to this compound for cell culture?
A4: Yes, a commonly used and more stable alternative is L-ascorbic acid 2-phosphate (Asc-2P). This derivative is resistant to oxidation in the culture medium and is converted to active ascorbate by cellular phosphatases after uptake by the cells. While the intracellular accumulation of ascorbate from Asc-2P is slower, it provides a more stable and continuous supply of the vitamin to the cells, avoiding the confounding effects of extracellular oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture.
Problem 1: Rapid Discoloration and Inconsistent Results
-
Root Cause: This is likely due to the rapid oxidation of this compound catalyzed by metal ions present in the medium and exposure to oxygen and light.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions immediately before use. Do not store stock solutions, even at -20°C, as they are unstable.
-
Use Deoxygenated Water: Prepare stock solutions using high-purity, deoxygenated water (e.g., by bubbling with nitrogen or argon gas) to minimize initial oxidation.
-
Protect from Light: Prepare and store this compound solutions in amber tubes or tubes wrapped in aluminum foil to prevent light-induced degradation.
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your stock solution or culture medium to sequester metal ions that catalyze oxidation.
-
Problem 2: Cell Toxicity or Altered Phenotype
-
Root Cause: The generation of hydrogen peroxide during ascorbate oxidation can be toxic to cells. The degradation products can also have unintended effects on cell signaling pathways.
-
Solutions:
-
Use a Stable Derivative: Switch to L-ascorbic acid 2-phosphate (Asc-2P) to avoid the extracellular generation of H₂O₂.
-
Frequent Media Changes: If using this compound, perform frequent media changes (e.g., every 3-4 hours) to replenish the active form and remove degradation products.
-
Optimize Concentration: Use the lowest effective concentration of this compound to minimize the generation of toxic byproducts.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (pH < 4) | More Stable | |
| Neutral to Alkaline (pH > 6) | Less Stable, Rapid Oxidation | ||
| Temperature | Low (e.g., 4°C) | More Stable | |
| High (e.g., 37°C and above) | Less Stable, Increased Degradation Rate | ||
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Catalyze Oxidation, Less Stable | |
| Absence of Metal Ions | More Stable | ||
| Light | Exposure to Light | Accelerates Degradation | |
| Protection from Light | More Stable | ||
| Oxygen | Presence of Oxygen | Promotes Oxidation | |
| Deoxygenated Conditions | More Stable |
Table 2: Half-life of Ascorbate in Different Cell Culture Media at 37°C
| Medium | Condition | Approximate Half-life | Reference(s) |
| RPMI 1640 | Serum-free, 5% CO₂ | 1.5 hours | |
| RPMI 1640 | Ambient air, room temperature | < 1 hour | |
| DMEM | - | Rapid degradation within 4 hours | |
| General Cell Culture Media | - | 1-2 hours |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution with enhanced stability for short-term use in cell culture experiments.
Materials:
-
Sodium L-ascorbate powder (high purity)
-
High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon for at least 30 minutes)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Sterile, amber or foil-wrapped conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of sodium L-ascorbate and EDTA. For a 10 mL solution of 100 mM this compound with 1 mM EDTA, you will need 198.1 mg of this compound and 3.72 mg of disodium EDTA.
-
Dissolving: Add the weighed powders to a sterile, amber or foil-wrapped conical tube. Add 9 mL of deoxygenated, high-purity water. Gently vortex until both powders are completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust to a slightly acidic pH (e.g., 6.0-6.5) using sterile, dilute HCl or NaOH. This can further enhance stability.
-
Volume Adjustment: Bring the final volume to 10 mL with deoxygenated, high-purity water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile, amber or foil-wrapped tube.
-
Use Immediately: This solution should be used immediately for supplementing cell culture media. Do not store for later use.
Mandatory Visualizations
Caption: Metal-catalyzed oxidation of this compound.
Caption: Experimental workflow for stabilized ascorbate solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbate in Cell Culture [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Ascorbate in Antioxidant Research
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for utilizing sodium ascorbate in experiments focused on its antioxidant effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for achieving an antioxidant effect?
There is no single optimal concentration; the effective range is highly dependent on the experimental system (e.g., cell-free assays, cell cultures, in vivo models). However, a key principle is that this compound exhibits a dual role based on its concentration.[1][2]
-
Antioxidant Effect (Low Concentrations): At physiological or low micromolar to low millimolar concentrations, ascorbate acts as a potent antioxidant by donating electrons to neutralize reactive oxygen species (ROS), such as superoxide radicals.[1][3][4] In many cell culture systems, maintaining physiological levels (1-5 mM in cells) often requires supplementing the media with 100–200 μM ascorbate.
-
Pro-oxidant Effect (High Concentrations): At higher concentrations (typically above 1 mM), ascorbate can act as a pro-oxidant. This occurs, particularly in the presence of transition metals like iron or copper, where ascorbate reduces these metals, which then react with hydrogen peroxide (via the Fenton reaction) to produce highly reactive and damaging hydroxyl radicals.
Therefore, the "optimal" concentration is one that is high enough to scavenge ROS effectively without triggering the pro-oxidant effect in your specific model. It is crucial to establish this through dose-response experiments.
Q2: What is the difference between this compound and ascorbic acid in experiments?
This compound is the sodium salt of ascorbic acid. For experimental purposes, the primary difference is pH. This compound is a buffered form of Vitamin C and is less acidic, yielding a pH between 6.5 and 8.0 in a 10% aqueous solution. This makes it more suitable for direct use in many biological systems where maintaining a neutral pH is critical. Ascorbic acid is more acidic and may require buffering with sodium hydroxide or bicarbonate to avoid pH-induced artifacts in experiments. While some studies suggest ascorbic acid has slightly higher antioxidant potential in certain assays, both forms are effective antioxidants.
Q3: How stable are this compound solutions, and how should I prepare them for experiments?
Aqueous solutions of this compound are susceptible to oxidation, which is accelerated by exposure to air (oxygen), light, high pH (>6.0), and the presence of catalytic metal ions like copper and iron.
Key Stability & Preparation Guidelines:
-
Use High-Purity Water: Prepare solutions using deionized, distilled water that has been treated to remove trace metal contaminants, for instance, by using chelating beads.
-
Protect from Light: Store stock solutions in amber or foil-wrapped tubes to prevent light-induced degradation.
-
Prepare Freshly: It is best practice to prepare solutions immediately before use. If storage is necessary, keep them at 4°C for no more than a few days. A study on solutions for IV infusion (75 g/L) showed only an approximate 1% loss per day over the first 3 days.
-
Control pH: Dehydroascorbic acid (the oxidized form) is most stable at pH 3-4 and hydrolyzes rapidly at neutral or alkaline pH.
Q4: What are common methods to measure the antioxidant activity of this compound?
Several spectrophotometric assays are commonly used to quantify antioxidant activity in vitro. These methods are generally based on the ability of the antioxidant to reduce an oxidant, which results in a measurable color change.
Common Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the reduction of the ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of peroxyl radical-induced oxidation.
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Q: My cells are showing signs of toxicity (e.g., apoptosis, cell death) after treatment with this compound. | 1. Pro-oxidant Effect: The concentration used may be too high, leading to the generation of H₂O₂ and hydroxyl radicals via the Fenton reaction. This is especially relevant in cancer cell lines, where high doses (e.g., 0.5 to 7 mM) can be intentionally cytotoxic. 2. Metal Contamination: Trace amounts of transition metals (iron, copper) in your culture medium or water can catalyze the pro-oxidant reaction. 3. pH Shock: If using an unbuffered ascorbic acid solution, the low pH could be causing cytotoxicity. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 10 µM to 5 mM) to identify the threshold for toxicity in your specific cell line. 2. Use Metal Chelators: Consider adding a chelator like DTPA (diethylenetriaminepentaacetic acid) to your buffer or use "de-metalled" buffers to sequester catalytic metals. 3. Verify Solution pH: Ensure the final pH of your culture medium is stable after adding this compound. Use buffered this compound instead of ascorbic acid. 4. Add Catalase: To confirm if H₂O₂ generation is the cause of toxicity, perform a control experiment by adding catalase to the medium, which should neutralize the effect. |
| Q: I am not observing the expected antioxidant effect in my assay. | 1. Concentration Too Low: The concentration of this compound may be insufficient to counteract the oxidative stress in your system. 2. Solution Degradation: The this compound in your stock or working solution may have oxidized due to improper preparation or storage (exposure to light, air, metals). 3. Assay Interference: Components of your sample matrix or buffer could be interfering with the antioxidant assay chemistry. | 1. Increase Concentration: Test higher concentrations within the expected antioxidant range (e.g., up to 500 µM). 2. Prepare Fresh Solutions: Always prepare this compound solutions immediately before the experiment. Verify the concentration of your stock solution using UV-Vis spectroscopy (absorbance at ~265 nm). 3. Run Positive Controls: Use a freshly prepared solution of a known antioxidant (like Trolox or gallic acid) to validate that the assay is working correctly. 4. Check Assay pH: Ensure the pH of the reaction is appropriate for the chosen assay, as pH can affect the antioxidant activity measurement. |
| Q: My experimental results are inconsistent between replicates. | 1. Inconsistent Solution Stability: Variable exposure of your solutions to air or light can lead to different levels of degradation between experiments. 2. Pipetting Errors: Inaccuracy in preparing dilutions, especially for dose-response experiments. 3. Variable Incubation Times: In cell-based assays, the timing of ascorbate addition relative to the oxidative challenge is critical. | 1. Standardize Solution Handling: Prepare a single, large batch of solution for all replicates in an experiment. Keep tubes sealed and protected from light until the moment of use. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Synchronize Treatments: Use a multichannel pipette or a consistent workflow to ensure all wells/samples are treated for the same duration. |
Data Summary Tables
Table 1: Concentration-Dependent Effects of Ascorbate
| Concentration Range | Predominant Effect | Context / Cell Type | Reference |
| 10 - 100 µM | Antioxidant | Physiological plasma concentrations. Protects against lipid peroxidation. | |
| 50 µM | Cytotoxic | Molt-4 cells (lymphocytes and fibroblasts were not sensitive). | |
| 100 µM | Antioxidant / DNA Protection | Can reduce H₂O₂-induced DNA mutations. | |
| 100 - 200 µM | Antioxidant | Recommended for daily addition to cell culture media to prevent deficiency. | |
| > 1 mM | Pro-oxidant | General threshold for pro-oxidant activity, especially in the presence of metal ions. | |
| 0.5 - 7 mM | Pro-oxidant / Cytotoxic | Effective range for inducing apoptosis in human myeloid leukemia cell lines (HL60, U937, etc.). | |
| Up to 30 mM | Pro-oxidant | Peak plasma levels achievable via intravenous (IV) administration, used in cancer therapy studies. |
Table 2: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Less stable at pH > 6.0. | Maintain a slightly acidic to neutral pH for experiments. | |
| Oxygen | Rapidly oxidizes in the presence of air. | Prepare solutions fresh; keep containers sealed. | |
| Light | Degrades upon exposure to light. | Store in amber vials or protect from light with foil. | |
| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze oxidation significantly. | Use high-purity, metal-free water and buffers. Consider using chelators. | |
| Temperature | Degradation increases with temperature. | Store stock solutions at 4°C. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol is designed to minimize the oxidation of this compound.
-
Buffer Preparation: Prepare your desired buffer (e.g., PBS, HEPES). To remove trace metal contaminants, add Chelex® 100 resin (or similar chelating beads) at ~1 g/100 mL, stir for 1 hour, and then filter the buffer to remove the beads.
-
Weighing: Weigh out high-purity this compound powder in a container protected from direct light.
-
Dissolution: Dissolve the this compound in the metal-free buffer to the desired stock concentration (e.g., 100 mM). Mix gently by inversion until fully dissolved. Do not vortex excessively, as this introduces oxygen.
-
Verification (Optional but Recommended): Dilute an aliquot of the stock solution in buffer to a suitable concentration and measure its absorbance at ~265 nm using a UV-Vis spectrophotometer to confirm the concentration.
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes (e.g., amber microcentrifuge tubes) and store at 4°C for short-term use (1-3 days) or -80°C for longer-term storage. Prepare working solutions fresh from this stock for each experiment.
Protocol 2: General DPPH Radical Scavenging Assay
This protocol provides a general workflow to assess the antioxidant capacity of this compound.
-
Reagent Preparation:
-
Prepare a ~60 µM DPPH solution in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Prepare a series of dilutions of your freshly made this compound solution in methanol (e.g., 10, 25, 50, 100, 200 µM).
-
Prepare a methanol blank and a positive control (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each this compound dilution, blank, or control to respective wells.
-
Add 150 µL of the DPPH solution to all wells.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Analysis: Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: The concentration-dependent dual role of this compound.
Caption: General experimental workflow for assessing antioxidant activity.
Caption: A logical decision tree for troubleshooting common experimental issues.
References
- 1. On the physiological and cellular homeostasis of ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of high concentrations of this compound on human myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting sodium ascorbate instability in experimental buffers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability of sodium ascorbate in their experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound solution turns yellow/brown shortly after preparation. What is causing this discoloration?
This discoloration is a common indicator of this compound degradation. The primary cause is oxidation, which can be accelerated by several factors in your experimental buffer.
-
Exposure to Oxygen: this compound readily reacts with atmospheric oxygen, especially in aqueous solutions.[1] This process, known as autoxidation, is a major degradation pathway.[2]
-
Presence of Metal Ions: Trace amounts of heavy metal ions, particularly copper and iron, can catalyze the oxidation of this compound.[3][4] These ions can be introduced as contaminants from glassware, spatulas, or the buffer components themselves.
-
Light Exposure: this compound gradually darkens upon exposure to light.[1] This photosensitivity contributes to its degradation.
-
Inappropriate pH: Aqueous solutions of this compound are particularly unstable and prone to rapid oxidation at a pH greater than 6.0.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment.
-
Use High-Purity Reagents: Utilize high-purity, metal-free water (e.g., Milli-Q or equivalent) and analytical grade buffer components to minimize metal ion contamination.
-
Protect from Light: Store the solid this compound in a dark, cool, and dry place within a nonmetallic container. Prepare solutions in amber-colored glassware or wrap containers with aluminum foil to protect them from light.
-
Deoxygenate Buffers: Before adding this compound, deoxygenate your buffer by bubbling an inert gas, such as nitrogen or argon, through the solution.
-
Consider Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) can help stabilize the solution by sequestering metal ions.
Issue 2: I observe a rapid loss of antioxidant capacity in my assay. How can I improve the stability of this compound in my buffer?
A decline in antioxidant capacity is a direct consequence of this compound degradation. To enhance its stability, you need to control the factors that promote its oxidation.
Key Stability Factors:
| Factor | Impact on Stability | Recommendations |
| pH | More stable at pH values below its pKa1 of 4.2. Rapid oxidation occurs at pH > 6.0. | Maintain the buffer pH in the acidic range if compatible with your experiment. A 10% aqueous solution of this compound has a pH of 7.3-7.6. |
| Temperature | Higher temperatures accelerate the degradation rate. | Prepare and store this compound solutions at low temperatures (2-8°C) and for short periods. |
| Oxygen | The primary driver of oxidative degradation. | Deoxygenate buffers prior to adding this compound. Work under an inert atmosphere when possible. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Potent catalysts of oxidation. | Use metal-free reagents and glassware. Consider adding a chelating agent. |
| Light | Promotes degradation and discoloration. | Protect solutions from light at all times. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps to prepare a this compound solution with enhanced stability for use in experimental buffers.
Materials:
-
This compound (high-purity)
-
Nuclease-free, metal-free water
-
Buffer components (analytical grade)
-
Nitrogen or Argon gas
-
0.5 M EDTA solution (optional)
-
Amber-colored volumetric flasks and storage bottles
Procedure:
-
Prepare the Buffer: Dissolve all buffer components, except for this compound, in the nuclease-free water.
-
Deoxygenate the Buffer: Place the buffer solution in an appropriate container and bubble nitrogen or argon gas through it for at least 15-20 minutes to remove dissolved oxygen.
-
(Optional) Add Chelating Agent: If metal ion contamination is a concern, add EDTA to a final concentration of 0.1-1 mM to the deoxygenated buffer.
-
Weigh this compound: In a separate, clean weighing boat, accurately weigh the required amount of this compound.
-
Dissolve this compound: Gently add the weighed this compound to the deoxygenated buffer. Mix by swirling or gentle inversion until fully dissolved. Avoid vigorous shaking or vortexing, which can reintroduce oxygen.
-
Protect from Light: Immediately transfer the final solution to an amber-colored storage bottle or a container wrapped in aluminum foil.
-
Storage: Store the solution at 2-8°C and use it within a few hours for optimal performance.
Visual Guides
Caption: Oxidative degradation pathway of this compound.
References
- 1. This compound | 134-03-2 [chemicalbook.com]
- 2. redox - Why is ascorbic acid (vitamin c) readily oxidised in the presence of oxygen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. phexcom.com [phexcom.com]
- 4. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buffering Sodium Ascorbate Solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for buffering sodium ascorbate solutions to a physiological pH (7.2-7.4).
Troubleshooting Guide
This guide addresses common issues encountered when preparing and handling buffered this compound solutions.
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting common problems.
Caption: Troubleshooting workflow for preparing buffered this compound solutions.
| Problem | Possible Cause | Solution |
| Final pH is unstable and drifts. | 1. The pH meter is not properly calibrated. 2. The solution is absorbing atmospheric CO2. 3. The this compound is degrading. | 1. Calibrate the pH meter immediately before use with fresh, standard buffers (pH 4.0, 7.0, and 10.0). 2. Keep the solution covered as much as possible during preparation and storage. 3. Prepare the solution fresh on the day of use. |
| A precipitate forms in the solution. | 1. If using a buffer containing divalent cations (e.g., calcium, magnesium), they may precipitate with the phosphate in the buffer. 2. The concentration of this compound exceeds its solubility in the buffer at the given temperature. | 1. Use a buffer formulation without divalent cations, such as standard Phosphate-Buffered Saline (PBS). 2. Ensure the this compound is fully dissolved before adding other components. Gentle warming can aid dissolution, but the solution should be cooled to room temperature before final pH adjustment. |
| The solution turns yellow or brown. | This indicates oxidation of the ascorbate. This can be caused by: 1. Exposure to light. 2. Presence of dissolved oxygen. 3. Contamination with metal ions (e.g., iron, copper) which catalyze oxidation. 4. High pH (significantly above 7.4). | 1. Prepare and store the solution in an amber or light-blocking container. 2. Use de-gassed water or buffer for preparation. 3. Use high-purity (e.g., USP grade) reagents and metal-free water. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) if metal contamination is suspected. 4. Ensure the final pH is within the 7.2-7.4 range. |
| The initial pH of the this compound in buffer is not near 7.4. | The grade or source of the this compound may have a different pH profile. | This is not necessarily a problem. Proceed with the pH adjustment as described in the protocol. |
Experimental Protocol: Preparation of 100 mM this compound in PBS at pH 7.4
This protocol details the preparation of a 100 mM this compound solution buffered with 1X Phosphate-Buffered Saline (PBS) to a final pH of 7.4.
Experimental Workflow Diagram
Caption: Step-by-step workflow for preparing a buffered this compound solution.
Materials and Reagents
| Reagent | Grade | Purpose |
| Sodium Chloride (NaCl) | ACS Grade or higher | PBS component |
| Potassium Chloride (KCl) | ACS Grade or higher | PBS component |
| Disodium Phosphate (Na₂HPO₄) | ACS Grade or higher | PBS component |
| Monopotassium Phosphate (KH₂PO₄) | ACS Grade or higher | PBS component |
| This compound | USP Grade or higher | Active compound |
| Hydrochloric Acid (HCl), 1M | ACS Grade or higher | pH adjustment |
| Sodium Hydroxide (NaOH), 1M | ACS Grade or higher | pH adjustment |
| High-purity, deionized water | >18 MΩ·cm | Solvent |
Step-by-Step Methodology
-
Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4:
-
To prepare 1 liter of 1X PBS, dissolve the following in 800 mL of high-purity water:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust the pH to 7.4 using 1M HCl or 1M NaOH.
-
Add high-purity water to a final volume of 1 liter.
-
Sterilize by autoclaving if necessary for your application, and cool to room temperature.
-
-
Prepare 100 mM this compound Solution:
-
Weigh out 1.98 g of this compound for a final volume of 100 mL.
-
In a suitable container (preferably amber glass), add the this compound to approximately 80 mL of the prepared 1X PBS.
-
Stir with a magnetic stir bar until the this compound is completely dissolved.
-
-
pH Measurement and Adjustment:
-
Calibrate a pH meter using standard buffers.
-
Measure the pH of the this compound-PBS solution. A 10% aqueous solution of this compound has a pH of approximately 7.3-7.6.[1]
-
If necessary, adjust the pH to 7.4 by adding 1M HCl (to lower the pH) or 1M NaOH (to raise the pH) dropwise while continuously monitoring the pH.
-
-
Final Volume Adjustment and Sterilization:
-
Once the pH is stable at 7.4, transfer the solution to a 100 mL volumetric flask.
-
Add 1X PBS to bring the final volume to 100 mL.
-
For sterile applications, filter the final solution through a 0.22 µm sterile filter into a sterile, light-blocking container.
-
-
Storage:
Frequently Asked Questions (FAQs)
Q1: Why is it important to buffer this compound solutions to physiological pH?
A1: Many biological experiments, especially those involving cell culture or in vivo studies, require a stable pH within the physiological range of 7.2-7.4 to maintain cellular viability and function. This compound solutions can have a slightly alkaline pH, and buffering ensures the pH remains constant and compatible with the experimental system.
Q2: Can I use a different buffer, such as HEPES?
A2: Yes, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another excellent biological buffer that can be used. It has a pKa around 7.5, providing good buffering capacity at physiological pH. The choice of buffer may depend on the specific requirements of your experiment. For instance, unlike phosphate buffers, HEPES does not precipitate in the presence of calcium ions.
Q3: How stable is the buffered this compound solution?
A3: The stability of this compound in aqueous solutions at physiological pH is limited.[2] Oxidation is a primary concern and is accelerated by light, oxygen, and trace metal ions. It is strongly recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, keep it refrigerated at 2-8°C in a sealed, amber container for no more than 24 hours.
Q4: My solution turned slightly yellow. Can I still use it?
A4: A yellowish tint indicates that the ascorbate has started to oxidize. For sensitive applications, it is best to discard the solution and prepare a fresh batch to ensure the concentration and activity of the ascorbate are as expected.
Q5: What is the solubility of this compound in water?
A5: this compound is highly soluble in water. At 25°C, its solubility is 62 g/100 mL.
Q6: Do I need to use de-gassed water or buffers?
A6: While not always mandatory, using de-gassed solvents can help to minimize the amount of dissolved oxygen, thereby reducing the rate of ascorbate oxidation and increasing the stability of your solution. This is particularly important for experiments that are highly sensitive to oxidative stress.
References
Avoiding sodium ascorbate-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium ascorbate in experimental settings, with a focus on mitigating cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A1: At pharmacological concentrations (millimolar ranges), this compound acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) in the extracellular fluid.[1][2] Cancer cells are often more susceptible to this oxidative stress due to lower levels of antioxidant enzymes like catalase and glutathione peroxidase compared to normal cells.[3][4] Normal cells can efficiently neutralize the generated H₂O₂, thus avoiding cytotoxicity.[3]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The primary mechanism is the generation of extracellular hydrogen peroxide (H₂O₂). This H₂O₂ can then diffuse into cells, leading to oxidative stress, DNA damage, depletion of ATP, and ultimately, cell death through apoptosis or autophagy.
Q3: How can I avoid this compound-induced cytotoxicity in my normal cell lines?
A3: To avoid unwanted cytotoxicity in normal cells, you can:
-
Co-treat with catalase: Catalase is an enzyme that efficiently degrades hydrogen peroxide into water and oxygen. Adding exogenous catalase to the culture medium can neutralize the H₂O₂ generated by this compound.
-
Optimize concentration and incubation time: Use the lowest effective concentration of this compound and the shortest necessary incubation time for your specific experimental goals.
-
Ensure a healthy cell culture: Cells under stress from other factors may be more susceptible to ascorbate-induced cytotoxicity. Maintain optimal culture conditions.
Q4: My results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Preparation of this compound solution: this compound solutions are prone to oxidation and should be prepared fresh for each experiment. The pH of the final solution should also be adjusted to physiological levels (around 7.0-7.4).
-
Cell density: The cytotoxic effect of this compound can be influenced by cell density. It is crucial to seed cells consistently across experiments.
-
Culture medium composition: Different cell culture media can affect the rate of H₂O₂ generation from ascorbate. Using the same medium formulation consistently is important.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal control cells.
| Possible Cause | Troubleshooting Step |
| Excessive H₂O₂ generation | Co-incubate your cells with catalase (e.g., 200 U/mL) to neutralize extracellular H₂O₂. |
| Suboptimal ascorbate solution | Prepare this compound solution fresh before each experiment. Ensure the pH is adjusted to ~7.4. |
| Cellular stress | Ensure your normal cells are healthy and not stressed by other culture conditions (e.g., high passage number, contamination). |
| Incorrect concentration | Verify the concentration of your this compound stock solution and perform a dose-response experiment to find the optimal non-toxic concentration for your normal cells. |
Issue 2: No or low cytotoxicity observed in sensitive cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh solution of this compound. Avoid prolonged storage of the solution. |
| High antioxidant capacity of cells | Some cancer cell lines may have higher intrinsic antioxidant levels. Consider increasing the ascorbate concentration or incubation time. |
| Presence of H₂O₂ scavengers in the medium | Some media components can scavenge H₂O₂. Ensure your medium does not contain high levels of antioxidants unless intended. |
| Low cell density | Lower cell densities might not produce enough H₂O₂ for a cytotoxic effect. Optimize your cell seeding density. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound on Normal vs. Cancer Cell Lines
| Cell Line Type | Cell Line | EC₅₀ (mM) | Incubation Time | Reference |
| Normal | Human Normal Gingival Epithelial (SG) | >20 | 3 h | |
| Immortalized Pancreatic Ductal Epithelial | No effect | 1 h | ||
| Cancer | Human Oral Epidermoid Carcinoma (OECM-1) | ~10 | 3 h | |
| Human Pancreatic Cancer (MIA PaCa-2) | ~2 | 1 h | ||
| Human Burkitt Lymphoma (JLPS) | ~1 | 1 h | ||
| Human Myeloid Cell Lines (average) | ~3 | Varies |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
-
Weigh out the desired amount of L-ascorbic acid powder.
-
Dissolve the powder in sterile, distilled water or a suitable buffer (e.g., PBS) to make a concentrated stock solution (e.g., 1 M).
-
Adjust the pH of the solution to 7.0-7.4 using sodium hydroxide (NaOH). This will convert the ascorbic acid to this compound.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Crucially, prepare this solution fresh for each experiment as ascorbate is unstable in solution and can oxidize.
-
Dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your fresh this compound solution in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without ascorbate).
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Co-treatment with Catalase to Mitigate Cytotoxicity
-
Prepare your this compound solutions as described in Protocol 1.
-
Prepare a stock solution of catalase (e.g., 2000 U/mL) in sterile PBS or culture medium.
-
Immediately before treating the cells, add catalase to the medium containing this compound to a final concentration of, for example, 200 U/mL.
-
Add the ascorbate/catalase mixture to your cells.
-
Proceed with your experiment and subsequent assays as planned.
Visualizations
Signaling Pathway of Ascorbate-Induced Cytotoxicity
Caption: Pathway of this compound-induced cytotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity in Normal Cells
Caption: Workflow for troubleshooting cytotoxicity in normal cells.
References
- 1. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. fao.org [fao.org]
- 4. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing sodium ascorbate dosage for in vivo experiments
Welcome to the technical support center for optimizing sodium ascorbate dosage in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between oral and parenteral administration of this compound for in vivo studies?
A1: The route of administration is critical for achieving pharmacologically relevant plasma concentrations of ascorbate.
-
Oral Administration: The body tightly regulates intestinal absorption of ascorbate. Consequently, oral dosing, even at very high levels, cannot raise plasma concentrations above 0.2 mM.[1][2]
-
Parenteral Administration (Intravenous, Intraperitoneal): Bypassing the gut's tight control via intravenous (IV) or intraperitoneal (IP) injection allows for the achievement of high, millimolar (mM) plasma concentrations.[1][3][4] These high concentrations are necessary for ascorbate to function as a pro-oxidant, a mechanism often explored in cancer research. For example, a 4 g/kg IP dose in mice can achieve peak plasma concentrations greater than 30 mM.
Q2: What is a typical starting dose for this compound in a mouse or rat model?
A2: The effective dose can vary significantly depending on the research question and animal model. However, published studies provide a range to guide initial experiments.
-
For anti-tumor studies in mice, a treatment dose of 4 g/kg administered once or twice daily has been shown to significantly decrease tumor growth without discernible adverse effects.
-
In studies looking at neurological or stress responses in mice, a pharmacologically effective dose range was identified between 25 and 125 mg/kg/day following daily oral administration.
-
For general nutritive supplementation in various animals, intramuscular injections of 1 to 10 mL of a 250 mg/mL solution are suggested, with the exact amount depending on the animal's size and condition.
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoint.
Q3: How should I prepare this compound for injection?
A3: Proper preparation of this compound solutions is vital for experimental reproducibility and animal safety.
-
pH Neutralization: Ascorbic acid solutions are acidic. For parenteral administration, it is essential to neutralize the solution to a physiological pH (~7.0-7.4) using sodium hydroxide or by using this compound, which is the sodium salt of ascorbic acid.
-
Sterility: The solution must be sterile for injection. Use a sterile aqueous solution, such as sterile water for injection or phosphate-buffered saline (PBS).
-
Stability: Ascorbate can oxidize and degrade quickly in solution, especially in the presence of oxygen and catalytic metal ions. It is recommended to prepare solutions fresh before each experiment. For biochemical studies, using buffers that have been treated to remove metal ions (e.g., with chelating beads) is preferred.
-
Concentration: The final concentration should be chosen to allow for a reasonable injection volume. A maximum tolerated dose can be limited by the osmotic stress from a high concentration solution, particularly for IP injections.
Q4: What are the known safety and toxicity profiles for this compound in vivo?
A4: this compound is generally considered to have low toxicity. High doses are well-tolerated in most animal studies.
-
LD50: The oral LD50 in rats is reported to be 11,900 mg/kg .
-
No-Observed-Adverse-Effect Level (NOAEL): In a 13-week repeat-dose study, the NOAELs for ascorbic acid were established in both mice and rats, indicating a high safety margin.
-
Adverse Effects: At very high parenteral doses (e.g., 4 g/kg), the primary concern is potential stress from the osmotic imbalance caused by the injection, rather than direct chemical toxicity. In human trials with mega-doses, hypernatremia (high sodium) and hemolysis have been observed.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo and safety studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Route | Species | Dose | Resulting Concentration | Citation(s) |
|---|---|---|---|---|---|
| Peak Plasma Conc. | Oral | Rat / Human | High Dose | < 0.2 mM | |
| Peak Plasma Conc. | IV / IP | Mouse | 4 g/kg | > 30 mM | |
| Peak Plasma Conc. | IV / IP | Rat | 0.5 g/kg | ~3 mM (IP) to >8 mM (IV) |
| Biological Half-life | IV | Human | High Dose | ~30 minutes (disputed) | |
Table 2: Reported In Vivo Effective Doses
| Application | Species | Route | Dosage | Effect | Citation(s) |
|---|---|---|---|---|---|
| Anti-tumor | Mouse | IP | 4 g/kg (daily) | 41-53% decrease in tumor growth | |
| Anti-tumor | Mouse | IP | 700 mg/kg (every other day) | Increased median survival time | |
| Stress Response | Mouse | Oral | 25-125 mg/kg (daily) | Pharmacologically effective |
| Sepsis | Human | IV | 60 g over 6 hours | Reduced vasopressor dose & SOFA score | |
Table 3: Toxicity Data
| Parameter | Route | Species | Value | Citation(s) |
|---|---|---|---|---|
| LD50 | Oral | Rat | 11,900 mg/kg | |
| NOAEL (13-week) | Oral | Rat (male) | 8,100 mg/kg/day | |
| NOAEL (13-week) | Oral | Rat (female) | 9,100 mg/kg/day | |
| NOAEL (13-week) | Oral | Mouse (male) | 16,900 mg/kg/day |
| NOAEL (13-week) | Oral | Mouse (female) | 21,500 mg/kg/day | |
Experimental Protocols & Visualizations
Protocol: Dose-Response Study Workflow
To determine the optimal dose of this compound for your specific model, a systematic dose-response study is recommended. The workflow below outlines the key steps.
References
Factors affecting sodium ascorbate stability during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium ascorbate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by several environmental factors. These include:
-
Moisture (Humidity): High humidity is considered to have the most significant detrimental effect on the stability of this compound, with moisture absorption often preceding extensive chemical breakdown.[1][2][3] In solid form, degradation increases with a higher moisture content.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, although its impact might be less pronounced than humidity under certain conditions.[2]
-
Light: this compound is sensitive to light and can gradually darken upon exposure.
-
pH: In aqueous solutions, this compound is subject to rapid oxidation at a pH greater than 6.0.
-
Oxygen: As a potent antioxidant, this compound readily reacts with atmospheric oxygen, leading to its degradation.
-
Heavy Metal Ions: The presence of heavy metal ions, particularly copper and iron, can catalyze the oxidation of this compound.
Q2: My this compound powder has turned slightly yellow. Is it still usable?
A2: A slight yellow discoloration indicates some degree of degradation. While this may not affect the biological properties for all applications, it is a sign of instability. For experiments requiring high purity and precise concentrations, it is recommended to use a fresh, non-discolored batch. The color change is often accelerated by exposure to light, moisture, and heat.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it should be stored in a well-closed, non-metallic container, protected from light, in a cool, and dry place. Kitchens and bathrooms are generally not ideal storage locations due to high humidity levels.
Q4: I'm preparing an aqueous solution of this compound. What is the optimal pH for stability?
A4: Aqueous solutions of this compound are more stable in a slightly acidic environment. Rapid oxidation occurs at a pH above 6.0. Therefore, maintaining the pH below this level is crucial for the stability of the solution.
Q5: Are there any excipients that are incompatible with this compound?
A5: Yes, this compound is incompatible with oxidizing agents, heavy metal ions (especially copper and iron), methenamine, sodium nitrite, sodium salicylate, and theobromine salicylate.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid degradation of this compound in a solid formulation. | High humidity in the storage environment. | Store in a desiccator or a controlled low-humidity environment. Ensure packaging is airtight. |
| Elevated storage temperature. | Store at a lower, controlled temperature as recommended by the manufacturer. | |
| Exposure to light. | Store in an opaque or amber-colored container to protect from light. | |
| Discoloration (browning) of the this compound powder. | Exposure to light, moisture, or high temperatures. | Review storage conditions and ensure they meet the recommended guidelines (cool, dry, dark place). |
| Precipitation or cloudiness in an aqueous this compound solution. | pH of the solution is too high, leading to oxidation and degradation products. | Measure and adjust the pH of the solution to be below 6.0. |
| Incompatibility with other components in the solution. | Review the formulation for incompatible excipients, such as heavy metal ions. | |
| Inconsistent results in assays using this compound. | Degradation of the this compound stock. | Use a fresh batch of this compound for each experiment or regularly test the purity of the stock. |
| Improper preparation of the solution leading to partial degradation. | Prepare solutions fresh before use and in a manner that minimizes exposure to oxygen, light, and high pH. |
Quantitative Data on this compound Stability
The following tables summarize the impact of various factors on the stability of this compound.
Table 1: Effect of Humidity and Temperature on this compound Stability
| Temperature | Relative Humidity (RH) | Stability Outcome | Reference |
| 25°C | 85% and 98% | Complete breakdown | |
| Up to 40°C | 0% | Stable for up to eight weeks | |
| 22, 35, or 40°C | Various | No significant differences in chemical stability observed |
Table 2: pH and its Effect on Aqueous this compound Solutions
| pH | Stability | Reference |
| > 6.0 | Unstable, subject to rapid oxidation in air | |
| 5.6 to 6.6 | pH range for some commercial preparations |
Experimental Protocols
Protocol 1: Determination of this compound Content by HPLC
This method is used to quantify the amount of this compound in a sample.
-
Mobile Phase Preparation: Prepare a solution of 0.025% trifluoroacetic acid (TFA) in polished water (pH 2.6).
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 3.9 mm x 100 mm, 3.5-µm particle size).
-
Flow Rate: 0.8 mL/minute.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Stability Testing of this compound under Controlled Conditions
This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions.
-
Sample Preparation: Place known quantities of this compound powder into separate, appropriate containers (e.g., amber vials).
-
Conditioning: Store the samples in stability chambers with controlled temperature and relative humidity (e.g., 25°C/60% RH, 40°C/75% RH). For light stability, expose a set of samples to a controlled light source while keeping a control set in the dark.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the withdrawn samples for the remaining this compound content using a validated analytical method, such as HPLC (as described in Protocol 1) or UV/Vis spectroscopy.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
References
- 1. Do vitamin pills 'go off'? | NICS Well [nicswell.co.uk]
- 2. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Sodium Ascorbate Degradation Kinetics
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for studying the degradation kinetics of sodium ascorbate in various media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is turning yellow/brown. Is it still usable for my experiment?
A1: The yellow or brown discoloration indicates the degradation of this compound.[1][2] This process involves oxidation and the formation of various degradation products.[3][4] While some sources suggest that slight yellowing may not affect biological properties, for quantitative kinetic studies, this discoloration signifies a change in the chemical composition of your sample and it should be considered compromised.[2] The browning can occur faster than the measurable chemical degradation. It is recommended to use freshly prepared solutions for all kinetic experiments.
Q2: I'm observing unexpectedly rapid degradation of my this compound sample. What are the potential causes?
A2: Several factors can accelerate the degradation of this compound. Check the following:
-
Presence of Oxygen: The degradation of ascorbate is primarily an oxidative process. Ensure your solutions are de-gassed or experiments are conducted under anaerobic conditions if you wish to minimize this pathway. Even at high temperatures (above 100°C), dissolved oxygen can have a greater effect on degradation than temperature itself.
-
Exposure to Light: this compound is sensitive to light, which can accelerate degradation. Solutions should be stored in amber vials or protected from light.
-
Contamination with Metal Ions: The presence of catalytic metal ions, such as copper and iron, can significantly catalyze the oxidation of the ascorbate monoanion. Using buffers that have been treated to remove trace metals can improve stability.
-
pH of the Medium: The stability of ascorbate is highly pH-dependent. The rate of oxidation increases as the pH rises due to the higher concentration of the more reactive ascorbate dianion. Aqueous solutions are particularly unstable and undergo rapid oxidation in the air at a pH greater than 6.0.
-
High Temperature and Humidity: Increased temperature and relative humidity (RH) significantly accelerate degradation, especially in solid or powdered forms. Deliquescence, a phase change from solid to solution at a specific RH, has been linked to enhanced chemical instability.
Q3: My degradation data doesn't fit a simple first-order kinetic model. Why might this be?
A3: While the degradation of ascorbic acid and its salts often follows first-order kinetics, deviations can occur for several reasons:
-
Complex Reaction Pathways: The degradation process is not a single reaction but a complex series of aerobic and anaerobic pathways leading to multiple products. The dominant pathway can be influenced by factors like oxygen availability and pH.
-
Presence of Degradation Products: The accumulation of degradation products, such as dehydroascorbic acid (DHAA), can sometimes influence the stability of the remaining vitamin C.
-
Matrix Effects: In complex media like food matrices or pharmaceutical creams, interactions with other components can alter the degradation mechanism. For instance, this compound has been reported to cause cross-linking between proteins.
Q4: What is the difference in stability between this compound and ascorbic acid?
A4: In the solid state, this compound is generally more labile (less stable) than ascorbic acid, especially when in an amorphous (non-crystalline) form. In aqueous solutions, stability is highly dependent on pH. Ascorbic acid is more stable at pH values below its pKa1 of 4.2. As the pH increases, the concentration of the more easily oxidized ascorbate monoanion and dianion forms increases, accelerating degradation.
Data on Factors Affecting this compound Degradation
The stability of this compound is influenced by a variety of environmental factors. The following tables summarize key findings on the impact of temperature, moisture, pH, and formulation on its degradation.
Table 1: Effect of Temperature and Moisture on Stability
| Factor | Observation | Media/Conditions | Source(s) |
| Temperature | Increases in temperature generally lead to greater chemical instability. | Solid State & Aqueous Solution | |
| At 22, 35, and 40°C, no significant differences in chemical stability were observed for this compound samples. | Solid State | ||
| Relative Humidity (RH) / Moisture | RH has a more significant impact on stability than temperature. | Solid State (Powder) | |
| Degradation is significantly enhanced when RH is above the deliquescence point (RH₀), where the solid begins to dissolve. | Solid State (Powder) | ||
| Increased initial moisture content leads to greater chemical instability. | Solid State (Powder) |
Table 2: Effect of pH and Formulation on Stability
| Factor | Observation | Media/Conditions | Source(s) |
| pH | The rate of oxidation increases with pH. Aqueous solutions are subject to rapid oxidation at pH > 6.0. | Aqueous Solution | |
| In alkaline solutions, different degradation products are formed compared to acidic conditions. | Aqueous Solution | ||
| Formulation | In amorphous solid dispersions, this compound was found to be more labile than ascorbic acid. | Solid Dispersions with PVP | |
| When mixed with other forms of Vitamin C (ascorbic acid, calcium ascorbate), the stability is affected by the overall deliquescence properties of the mixture. | Solid Blends | ||
| Sodium bisulfite, often used as an antioxidant, was found to react with and degrade ascorbic acid under anaerobic conditions. | Parenteral Preparations |
Experimental Protocols
Accurate quantification of this compound is critical for kinetic studies. High-Performance Liquid Chromatography (HPLC) and titration are two common and reliable methods.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a stability study of various Vitamin C forms.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water with a stabilizing agent like metaphosphoric acid).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
At each time point in your kinetic study, withdraw an aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase or a suitable diluent to a concentration that falls within the range of your calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: Agilent 1200 Rapid Resolution LC system or equivalent with a photodiode array detector.
-
Column: XTerra RP-C18 column (3.9 mm × 100 mm, 3.5-µm particle size) or similar reverse-phase C18 column.
-
Mobile Phase: A suitable aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol), isocratically or with a gradient, depending on the separation needs.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Set the detector to the λmax of this compound (approx. 265 nm at neutral/alkaline pH, or 245 nm in acidic conditions).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.
-
Plot concentration versus time and apply appropriate kinetic models (e.g., zero-order, first-order) to determine the degradation rate constant.
-
Protocol 2: Quantification by Iodine Titration
This method determines the total amount of reducing agent (ascorbic acid and this compound). It is suitable for simpler systems without other interfering reducing agents.
-
Reagent Preparation:
-
0.1 N Iodine Solution: Prepare and standardize a 0.1 N iodine solution.
-
Starch Indicator Solution: Prepare a 1% (w/v) starch solution.
-
Dilute Sulfuric Acid: Prepare a dilute solution of sulfuric acid (e.g., 1 M).
-
-
Titration Procedure:
-
Accurately weigh about 0.400 g of the this compound sample (or an equivalent amount of solution) into a flask.
-
Dissolve the sample in a mixture of 100 mL of carbon dioxide-free water and 25 mL of dilute sulfuric acid.
-
Immediately begin titrating with the 0.1 N iodine solution.
-
As the endpoint is approached (the solution becomes pale yellow), add a few drops of the starch indicator solution. The solution will turn a deep blue/black.
-
Continue titrating dropwise until the blue color disappears. This is the endpoint.
-
-
Calculation:
-
Record the volume of iodine solution used.
-
Calculate the amount of this compound using the equivalence factor: Each mL of 0.1 N iodine is equivalent to 9.905 mg of this compound (C₆H₇O₆Na).
Formula: mg of this compound = Volume of Iodine (mL) × Normality of Iodine (N) × 99.05
-
Visualizations
This compound Degradation Pathway
The degradation of this compound is a complex process initiated by oxidation. The diagram below illustrates the primary aerobic degradation pathway.
Caption: Aerobic degradation pathway of this compound.
Experimental Workflow for Kinetic Studies
The following workflow outlines the key steps in a typical experiment designed to study the degradation kinetics of this compound.
Caption: General workflow for a kinetic degradation study.
References
How to prevent sodium ascorbate precipitation in concentrated stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of sodium ascorbate in concentrated stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of concentrated this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon cooling or refrigeration | The concentration of the this compound solution exceeds its solubility at lower temperatures. | Prepare the stock solution at a concentration that remains soluble at the intended storage temperature. Refer to the solubility data table below. Alternatively, prepare a higher concentration and warm the solution to redissolve the precipitate before use, ensuring it is fully dissolved. |
| Cloudiness or precipitation over time at room temperature | 1. Oxidation: this compound is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of less soluble degradation products.[1][2] 2. Heavy Metal Contamination: Trace amounts of heavy metal ions (e.g., copper, iron) in the water or reagents can catalyze the oxidation of this compound, leading to precipitation.[1][2] | 1. Use Degassed Water: Prepare solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize dissolved oxygen.[3] 2. Add a Chelating Agent: Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester catalytic metal ions. 3. Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the container. |
| Discoloration (yellowing or browning) of the solution | This is a clear indicator of oxidation. The solution may still be usable for some applications, but the concentration of active this compound is reduced. Brown discoloration indicates significant degradation. | Discard discolored solutions for critical applications. To prevent this, follow the recommendations for preventing oxidation, including using deoxygenated water, adding a chelating agent, and protecting the solution from light. |
| pH of the solution changes over time | The degradation of this compound to dehydroascorbic acid and subsequently to 2,3-diketogulonic acid can alter the pH of the solution. | Prepare the solution in a suitable buffer system to maintain a stable pH. A slightly acidic to neutral pH (around 6.0-7.0) is often recommended for the stability of ascorbate solutions. |
Frequently Asked Questions (FAQs)
1. What is the maximum concentration of this compound I can dissolve in water?
The solubility of this compound in water is temperature-dependent. At room temperature (25°C or 77°F), you can dissolve approximately 62 grams in 100 mL of water. This solubility increases with temperature.
2. What is the optimal pH for storing a concentrated this compound stock solution?
Aqueous solutions of this compound are more stable at a slightly acidic to neutral pH. A pH range of 6.0-7.0 is generally recommended to balance solubility and stability. Solutions with a pH greater than 6.0 are more susceptible to rapid oxidation in the presence of air.
3. How should I store my concentrated this compound stock solution?
For long-term stability, store your stock solution at 2-8°C in a tightly sealed, opaque container to protect it from light and air. For extended storage, aliquoting the stock solution into smaller, single-use vials can minimize repeated exposure to air and potential contamination. Minimizing the headspace in the storage container can also reduce the amount of oxygen available for oxidation.
4. Can I freeze my this compound stock solution?
Freezing can be an effective method for long-term storage. However, ensure the this compound is fully dissolved in a suitable buffer before freezing to prevent precipitation upon thawing. It is recommended to store frozen aliquots at -20°C.
5. Why has my clear this compound solution turned yellow?
A yellow to brownish discoloration indicates that the this compound has oxidized. This reduces the effective concentration of the active compound. For experiments sensitive to the concentration of this compound, it is best to prepare a fresh solution.
6. Is it necessary to use a chelating agent like EDTA?
While not always mandatory, using a chelating agent like EDTA is highly recommended, especially when preparing highly pure or concentrated stock solutions for sensitive applications. EDTA will sequester heavy metal ions that can catalyze the oxidation of this compound, thereby increasing the stability of your solution.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Temperature (°F) | Solubility ( g/100 mL) |
| 25 | 77 | 62 |
| 75 | 167 | 78 |
Data sourced from multiple chemical property databases.
Experimental Protocols
Protocol 1: Preparation of a 1 M Concentrated this compound Stock Solution
This protocol provides a method for preparing a stable, high-concentration stock solution of this compound suitable for research applications.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (autoclaved and cooled under N2 or argon)
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Sterile, opaque storage containers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a sterile beaker on a magnetic stirrer, add 80 mL of anoxic, high-purity water.
-
While stirring, slowly dissolve 19.81 g of this compound powder per 100 mL of final volume to achieve a 1 M solution. To prepare from ascorbic acid, dissolve 17.61 g of ascorbic acid in 80 mL of anoxic water in an ice bath while flushing with nitrogen gas.
-
Once the this compound is fully dissolved, measure the pH of the solution.
-
Adjust the pH to approximately 7.0 using NaOH or HCl as needed. For solutions made from ascorbic acid, the pH adjustment with NaOH will be more significant.
-
Bring the final volume to 100 mL with the deoxygenated water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot the solution into sterile, opaque containers, minimizing the headspace.
-
For extended storage, flush the headspace with an inert gas (nitrogen or argon) before sealing.
-
Store at 4°C in the dark.
Protocol 2: Enhancing Stability with EDTA
To further protect against metal-catalyzed oxidation, EDTA can be incorporated into the stock solution.
Modification to Protocol 1:
-
Before adding the this compound, dissolve disodium EDTA in the deoxygenated water to a final concentration of 0.01% to 0.05% (w/v).
-
Proceed with the remaining steps of Protocol 1.
Mandatory Visualization
Caption: Factors contributing to this compound precipitation.
References
Technical Support Center: Managing pH in Sodium Ascorbate-Supplemented Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing pH changes in cell culture media when supplementing with sodium ascorbate.
Frequently Asked Questions (FAQs)
Q1: Why is my media turning slightly alkaline after adding this compound?
A1: this compound is the sodium salt of ascorbic acid. In aqueous solutions, it is slightly alkaline. The addition of this compound to your cell culture medium can therefore cause a slight increase in pH. The extent of this pH shift is dependent on the concentration of this compound added and the buffering capacity of your medium.
Q2: What is the expected pH shift when adding this compound to my media?
A2: The exact pH shift will vary depending on the specific formulation and buffering capacity of your cell culture medium (e.g., DMEM, RPMI-1640). However, as a general guideline, the addition of this compound will result in a slight increase in pH. The table below provides the pH of this compound in unbuffered water at various concentrations, which can serve as a reference. In a buffered cell culture medium, the observed pH change will be less pronounced.
Q3: How can I counteract the pH increase caused by this compound?
A3: To counteract the alkaline shift, you can add a small amount of a sterile, dilute acid solution, such as 1N Hydrochloric Acid (HCl). It is crucial to add the acid dropwise while gently stirring the medium and monitoring the pH using a calibrated pH meter until the desired physiological pH (typically 7.2-7.4) is restored.
Q4: Is this compound stable in cell culture media?
A4: Ascorbate, the active component of this compound, is known to be unstable in aqueous solutions, especially at physiological pH and in the presence of atmospheric oxygen and metal ions.[1] It can readily oxidize, which can affect its biological activity and potentially produce byproducts like hydrogen peroxide.[2] Therefore, it is recommended to prepare fresh this compound stock solutions and add them to the media shortly before use.
Q5: Should I prepare a stock solution of this compound or add it directly to my media?
A5: It is highly recommended to prepare a concentrated stock solution of this compound in sterile, deionized water or a suitable buffer. This allows for more accurate dosing and minimizes the volume of additive to your culture medium. The stock solution's pH should be adjusted before adding it to the final medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Media pH is too high (e.g., >7.6) after adding this compound. | The concentration of this compound is high, or the buffering capacity of the medium is insufficient. | 1. Titrate the medium with sterile, dilute (e.g., 1N) HCl, adding it dropwise while monitoring the pH. 2. Consider preparing the this compound stock solution in a pH-neutral buffer like PBS before adding it to the medium. 3. If possible, reduce the final concentration of this compound while still achieving the desired biological effect. |
| Media color changes significantly (e.g., phenol red indicator turns bright pink/purple). | This is a visual indication of a significant increase in pH. | Immediately measure the pH with a calibrated pH meter. Follow the steps for "Media pH is too high" to adjust the pH back to the physiological range. |
| Inconsistent experimental results when using this compound. | 1. Degradation of ascorbate in the media over time. 2. Inaccurate pH of the final culture medium. | 1. Prepare fresh this compound solutions for each experiment and add them to the media immediately before use. 2. Always verify the final pH of the supplemented medium before adding it to your cells. |
| Precipitate forms in the media after adding this compound and adjusting pH. | The addition of concentrated acid or base for pH adjustment may have caused some media components to precipitate. | 1. Use more dilute solutions of acid (e.g., 0.1N HCl) for pH adjustment to allow for finer control and reduce localized concentration gradients. 2. Ensure the medium is well-stirred during pH adjustment. 3. Filter-sterilize the medium after pH adjustment if a fine precipitate persists. |
Quantitative Data
pH of this compound in Aqueous Solution
The following table provides the pH of various concentrations of this compound dissolved in water. Note that the pH shift in a buffered cell culture medium like DMEM will be less significant.
| Concentration (mM) | pH in Water |
| 1 | 7.48 |
| 10 | 7.71 |
| 100 | 7.64 |
| 1000 | 7.62 |
Data sourced from ChemicalBook.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized water or PBS
-
Sterile 50 mL conical tube
-
Calibrated pH meter
-
Sterile 1N HCl and 1N NaOH solutions
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh out the appropriate amount of this compound to make a 100 mM solution (e.g., 0.99 g for 50 mL).
-
In a sterile environment (e.g., a laminar flow hood), add the this compound powder to a 50 mL conical tube.
-
Add approximately 40 mL of sterile water or PBS and dissolve the powder completely by gentle vortexing or inversion.
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to 7.2-7.4 by adding small volumes of sterile 1N HCl (to decrease pH) or 1N NaOH (to increase pH) dropwise. Mix well and re-check the pH after each addition.
-
Once the desired pH is reached, bring the final volume to 50 mL with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within a short period due to the instability of ascorbate.
Protocol 2: Supplementing Cell Culture Medium with this compound and Final pH Adjustment
Materials:
-
Basal cell culture medium (e.g., DMEM)
-
Prepared sterile this compound stock solution (from Protocol 1)
-
Calibrated pH meter
-
Sterile 1N HCl and 1N NaOH solutions
Methodology:
-
Warm the basal cell culture medium to the desired temperature (e.g., 37°C).
-
In a sterile environment, add the required volume of the this compound stock solution to the medium to achieve the final desired concentration. For example, to make 100 mL of medium with a final concentration of 500 µM this compound, add 0.5 mL of a 100 mM stock solution.
-
Gently mix the supplemented medium thoroughly.
-
Aseptically take a small aliquot of the supplemented medium to measure the pH using a calibrated pH meter.
-
If the pH has shifted outside the optimal range for your cells (typically 7.2-7.4), adjust it by adding sterile 1N HCl or 1N NaOH dropwise while gently stirring.
-
Once the final pH is confirmed to be within the desired range, the medium is ready for use.
Visualization of a Key Pathway
Role of Ascorbate in HIF-1α Degradation
This compound provides ascorbate, which is a crucial cofactor for prolyl hydroxylase (PHD) and Factor Inhibiting HIF (FIH) enzymes. These enzymes are responsible for the hydroxylation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) subunit under normal oxygen conditions (normoxia). This hydroxylation event targets HIF-1α for ubiquitination and subsequent degradation by the proteasome, thus preventing its accumulation and activity.[3][4]
HIF-1α degradation pathway under normoxic conditions, highlighting the role of ascorbate.
References
Validation & Comparative
A Comparative Analysis of Sodium Ascorbate and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of sodium ascorbate against two other prominent antioxidants: α-tocopherol and glutathione. The focus is on their mechanisms of action, supported by available quantitative data from various in vitro antioxidant capacity assays. Detailed experimental protocols for these assays are also provided to facilitate reproducibility and further research.
Introduction to Antioxidants
Antioxidants are crucial molecules that protect cells from the damaging effects of reactive oxygen species (ROS). ROS are highly reactive molecules generated during normal metabolic processes and by exposure to environmental stressors. Uncontrolled ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This guide focuses on a comparative evaluation of three key antioxidants: this compound (a water-soluble form of Vitamin C), α-tocopherol (the most active form of the lipid-soluble Vitamin E), and glutathione (a critical intracellular antioxidant).
Mechanisms of Action
This compound
This compound, the sodium salt of ascorbic acid, is a water-soluble antioxidant that readily donates electrons to neutralize a wide variety of ROS in the aqueous phase of cells and in extracellular fluids. Its primary antioxidant mechanism involves direct scavenging of free radicals.[1]
α-Tocopherol
α-Tocopherol is a lipid-soluble antioxidant that is a key component of cell membranes. Its primary role is to act as a "chain-breaking" antioxidant, preventing the propagation of lipid peroxidation.[2] It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and preventing further damage to membrane lipids. The resulting tocopheryl radical can be recycled back to its active form by other antioxidants, such as ascorbate.[2]
Glutathione
Glutathione (GSH) is a tripeptide that is the most abundant intracellular antioxidant. It participates in various antioxidant defense mechanisms, including the direct scavenging of ROS and acting as a cofactor for antioxidant enzymes like glutathione peroxidase (GPx). The GPx catalytic cycle is a key mechanism through which GSH detoxifies hydrogen peroxide and lipid hydroperoxides.
Quantitative Comparison of Antioxidant Capacity
The following tables summarize the antioxidant capacity of this compound, α-tocopherol, and glutathione based on data from various in vitro assays.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions, reagents, and instrumentation. The data is presented to provide a general understanding of the relative antioxidant potential of these compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | IC50 (µg/mL) | Reference |
| Ascorbic Acid (similar to this compound) | 24.34 ± 0.09 | [3] |
| α-Tocopherol | ~11.23 | [4] |
| Glutathione | >100 µM (weaker activity) |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Antioxidant | TEAC Value | Reference |
| Ascorbic Acid | 1.0 - 2.0 | |
| α-Tocopherol | 0.5 - 1.0 | |
| Glutathione | 0.8 - 1.5 |
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are expressed as micromoles of Trolox Equivalents (TE) per gram or liter. Higher values indicate greater antioxidant capacity.
| Antioxidant | ORAC Value (µmol TE/g) | Reference |
| Vitamin C (Ascorbic Acid) | ~2,000 | |
| Vitamin E (α-Tocopherol) | ~1,300 | |
| Glutathione | Data not readily available in a comparable format |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically around 0.1 mM.
-
Sample Preparation: Dissolve the antioxidant samples in a suitable solvent at various concentrations.
-
Reaction: Mix the sample solutions with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare solutions of the antioxidant samples at various concentrations.
-
Reaction: Add the sample solutions to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox, a water-soluble analog of vitamin E.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and Trolox (as a standard).
-
Sample Preparation: Prepare the antioxidant samples in a suitable buffer.
-
Reaction: In a microplate, mix the sample, the fluorescent probe, and incubate. Then, add the AAPH solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals within cultured cells.
Procedure:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Loading: Wash the cells and incubate them with a solution containing DCFH-DA.
-
Treatment: Treat the cells with the antioxidant samples at various concentrations.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH, to the cells.
-
Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Calculation: The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH alone). The results are often expressed as quercetin equivalents.
Signaling Pathways
This compound and the Keap1-Nrf2 Pathway
Ascorbate can indirectly influence the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. By scavenging ROS, ascorbate can reduce the oxidative stress that would otherwise lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.
Conclusion
This compound, α-tocopherol, and glutathione are all potent antioxidants with distinct yet complementary mechanisms of action. This compound is a highly effective water-soluble antioxidant that directly scavenges a broad range of ROS. α-Tocopherol is a crucial lipid-soluble, chain-breaking antioxidant that protects cell membranes from lipid peroxidation. Glutathione is a key intracellular antioxidant that plays a central role in both direct radical scavenging and enzymatic detoxification of peroxides.
The choice of an appropriate antioxidant for research or therapeutic development depends on the specific application, including the nature of the oxidative stress, the cellular compartment of interest, and the desired biological outcome. While in vitro assays provide valuable information on the antioxidant capacity of these molecules, cellular and in vivo studies are essential to fully understand their physiological relevance and efficacy.
References
Stability Showdown: Sodium Ascorbate vs. Ascorbic Acid in Aqueous Solutions
For researchers, scientists, and drug development professionals, selecting the appropriate form of Vitamin C is a critical decision that hinges on stability, particularly in solution. This guide provides an objective comparison of the stability of sodium ascorbate and L-ascorbic acid in aqueous environments, supported by experimental data, detailed protocols, and clear visualizations of degradation pathways.
Executive Summary
The stability of Vitamin C in solution is not intrinsic to the molecule alone but is profoundly influenced by environmental factors such as pH, temperature, oxygen, and light. While this compound is often perceived as the more stable form, particularly in cosmetic and food formulations, experimental evidence in controlled aqueous systems reveals a more nuanced reality. In saturated aqueous solutions, L-ascorbic acid demonstrates greater stability than this compound . This is primarily attributed to the fact that ascorbic acid generates a more acidic microenvironment, a condition known to slow the degradation of the ascorbate molecule.
Quantitative Data Comparison
The following tables summarize quantitative data on the degradation of L-ascorbic acid and this compound. The primary data is derived from a study where the compounds were stored at 25°C at various relative humidities (RH). Above a specific RH, known as the deliquescence point (RH₀), the crystalline solid absorbs atmospheric moisture to form a saturated aqueous solution, providing a direct comparison of their stability in this state.
Table 1: Comparative Degradation after 12 Weeks at 25°C
| Compound | Storage Condition (Relative Humidity) | State | % Degradation |
| L-Ascorbic Acid | 54% RH (Below RH₀) | Solid | < 1% |
| 98% RH (At RH₀) | Saturated Solution | ~10% | |
| This compound | 54% RH (Below RH₀) | Solid | ~15% |
| 86% RH (Above RH₀) | Saturated Solution | > 90% |
Data synthesized from a study on the deliquescence behavior and chemical stability of Vitamin C forms.[1][2]
Table 2: Influence of pH and Temperature on L-Ascorbic Acid Degradation
| pH | Temperature | Condition | Key Observation | Reference |
| < 4.2 | Ambient | Aerobic/Anaerobic | Region of highest stability. | [1][[“]] |
| 5.0 | 80-100°C | Aerobic | Slower degradation compared to pH 7.0. | [[“]] |
| 7.0 | 80-100°C | Aerobic | Faster degradation compared to pH 5.0. | |
| > 7.0 | 100°C | Aerobic | Becomes highly unstable; formation of unique degradation products. | |
| 1-2 | 100°C | Anaerobic | Dominated by the formation of furfural. |
This table collates data from multiple studies focusing on L-ascorbic acid, as direct comparative kinetic studies across a wide pH range were not available.
Chemical Degradation Pathways
The degradation of ascorbic acid can proceed through two primary pathways depending on the presence of oxygen. The ascorbate anion (AscH⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the fully protonated ascorbic acid (H₂Asc).
Experimental Protocols
Accurate assessment of stability requires robust analytical methods. The data presented in this guide was primarily generated using High-Performance Liquid Chromatography (HPLC), a technique that separates, identifies, and quantifies each component in a mixture.
Protocol for Comparative Stability Under Deliquescence
This protocol is based on the methodology used to generate the data in Table 1.
-
Sample Preparation: Crystalline L-ascorbic acid and this compound are used without further modification.
-
Storage Conditions: Samples are placed in controlled-humidity chambers or desiccators containing saturated salt solutions to maintain specific relative humidities (e.g., 54% RH and 98% RH). The chambers are stored in a temperature-controlled incubator at 25°C for a period of 12 weeks.
-
Sample Analysis (HPLC):
-
At specified time points, a known mass of each sample is accurately weighed and dissolved in a suitable solvent (e.g., 0.025% trifluoroacetic acid in high-purity water).
-
The solution is filtered and analyzed using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 3.9 mm x 100 mm, 3.5-μm particle size).
-
Mobile Phase: Isocratic elution with 0.025% trifluoroacetic acid (TFA) in water (pH approx. 2.6).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set to 240 nm.
-
Quantification: The concentration of the remaining active compound is determined by comparing the peak area from the sample chromatogram to a multi-level calibration curve prepared from known standards of ascorbic acid.
-
General Experimental Workflow for a Stability Study
The following workflow illustrates a typical process for comparing the stability of two or more compounds in solution.
Conclusion
The choice between L-ascorbic acid and this compound should be guided by the specific requirements of the formulation, particularly the final pH of the solution.
-
L-Ascorbic Acid is inherently more stable in aqueous environments where the pH is acidic (below 4.2). Its self-acidifying nature contributes to this enhanced stability in unbuffered solutions.
-
This compound degrades significantly faster than ascorbic acid in saturated aqueous solutions. However, in formulated products, its less acidic nature is often advantageous for physiological compatibility. Its stability can be improved by buffering the final product to an optimal pH and including chelating agents to sequester metal ions that catalyze oxidation.
For researchers developing aqueous formulations, it is crucial to perform stability studies under the precise conditions of the final product. While ascorbic acid may be more stable in a simple water solution, the buffering capacity and presence of other excipients in a final formulation will ultimately dictate the degradation kinetics of either form of Vitamin C.
References
A Comparative Analysis of the Cytotoxic Effects of Sodium Ascorbate and Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Ascorbate and Cisplatin Cytotoxicity with Supporting Experimental Data.
In the landscape of cancer therapeutics, the evaluation of cytotoxic agents is paramount. This guide provides a detailed comparison of the cytotoxic effects of this compound, a salt of ascorbic acid (Vitamin C), and cisplatin, a widely used platinum-based chemotherapy drug. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and cisplatin across various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary significantly based on experimental conditions such as cell density and incubation time.[1][2][3]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | ~0.1 - 0.25 |
| OECM-1 | Oral Squamous Cell Carcinoma | 4 | ~3.1 (ED50) |
| SG (normal gingival) | Normal Gingival Epithelial | 4 | ~3.1 (ED50) |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | Varies widely |
| HepG2 | Hepatocellular Carcinoma | 72 | Varies widely |
| HeLa | Cervical Cancer | 48 | Varies widely |
| A549 | Lung Cancer | 24 | 10.91 ± 0.19 |
| A549 | Lung Cancer | 48 | 7.49 ± 0.16 |
| A549 | Lung Cancer | 72 | 9.79 ± 0.63[4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | Varies with cell density |
| PC9 | Non-small Cell Lung Cancer | Not Specified | Concentration-dependent |
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and cisplatin are mediated through distinct signaling pathways, ultimately leading to cancer cell death.
This compound: A Pro-oxidant Approach
At pharmacological concentrations, this compound acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that induces oxidative stress in cancer cells. This leads to DNA damage and the depletion of intracellular ATP, ultimately triggering apoptosis.
Cisplatin: DNA Damage and Apoptotic Induction
Cisplatin exerts its cytotoxic effects primarily by cross-linking with purine bases in DNA, which interferes with DNA repair mechanisms and leads to DNA damage. This damage activates a cascade of signaling pathways, including the p53-mediated response, culminating in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cisplatin cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of either this compound or cisplatin. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound and cisplatin, highlighting their distinct mechanisms of action and providing quantitative data and standardized protocols for their evaluation. While cisplatin remains a cornerstone of chemotherapy through its direct interaction with DNA, this compound presents an alternative pro-oxidant strategy for inducing cancer cell death. The provided data and methodologies are intended to serve as a valuable resource for the design and interpretation of future research in the field of cancer therapeutics.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
A Comparative Guide to the Bioavailability of Different Vitamin C Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of various forms of vitamin C, supported by experimental data from peer-reviewed studies. We delve into the pharmacokinetic profiles of standard ascorbic acid, mineral ascorbates like calcium ascorbate, and advanced formulations such as liposomal and esterified vitamin C. Detailed experimental methodologies and quantitative data are presented to aid in research and development.
I. Quantitative Comparison of Vitamin C Bioavailability
The following table summarizes the key pharmacokinetic parameters from clinical studies comparing different forms of vitamin C. These parameters are crucial in understanding the absorption, distribution, and overall bioavailability of each formulation.
| Vitamin C Form | Dosage | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve - Total Bioavailability) | Study Reference |
| Ascorbic Acid | 1000 mg | Baseline for comparison | ~2-3 hours | Baseline for comparison | [1][2] |
| Calcium Ascorbate | 500 mg | Significantly higher than Ascorbic Acid | Not significantly different | 128% of Ascorbic Acid | [3] |
| Ester-C® | 1000 mg | Higher than Ascorbic Acid | Not significantly different | Higher leukocyte retention at 8 and 24 hours compared to Ascorbic Acid | [1][4] |
| Liposomal Vitamin C | 1000 mg | 1.67 to 2.41 times higher than Ascorbic Acid | May be longer than Ascorbic Acid | 1.3 to 1.79 times higher than Ascorbic Acid | |
| Slow-Release Vitamin C | 250 mg (twice daily) | Lower peak, but more stable plasma concentrations over time | Slower to reach peak | Pharmacokinetic differences observed, with decreased fluctuation in plasma levels |
II. Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials designed to assess the bioavailability of vitamin C.
A. Study Design and Participant Criteria
A common and robust design for bioavailability studies is the randomized, double-blind, placebo-controlled, crossover trial .
-
Participants: Healthy, non-smoking adult volunteers are typically recruited. Exclusion criteria often include pregnancy, gastrointestinal diseases, kidney stones, and the use of medications or supplements that could interfere with vitamin C metabolism.
-
Dietary Control: Participants are often instructed to follow a diet low in vitamin C for a specified period before and during the study to ensure that baseline levels are standardized.
-
Fasting: Subjects are typically required to be in a fasted state (e.g., overnight fast) before the administration of the vitamin C supplement to minimize variability in absorption.
-
Washout Period: In a crossover design, a washout period of at least one week is implemented between the different formulations to ensure that the previously administered vitamin C is cleared from the system.
B. Sample Collection and Processing
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after the administration of the vitamin C supplement. A typical schedule might include samples at baseline (0 hours), and then at 1, 2, 3, 4, 6, 8, 12, and 24 hours post-ingestion.
-
Sample Handling: Blood samples are collected in heparinized tubes. Plasma is immediately separated by centrifugation at low temperatures (e.g., 4°C). To prevent the oxidation of ascorbic acid, a stabilizing agent such as metaphosphoric acid is often added to the plasma samples. The stabilized samples are then stored at ultra-low temperatures (-80°C) until analysis.
C. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for accurately quantifying vitamin C (ascorbic acid) in biological samples like plasma and leukocytes.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent, most commonly metaphosphoric acid, to remove proteins that can interfere with the analysis.
-
Centrifugation: The mixture is then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant, containing the ascorbic acid, is carefully collected for injection into the HPLC system.
-
-
HPLC System and Parameters:
-
Column: A reversed-phase C18 column is typically used for the separation of ascorbic acid.
-
Mobile Phase: An aqueous mobile phase with an acidic pH (e.g., phosphate buffer) is commonly employed.
-
Detection: UV detection at a wavelength of approximately 245-254 nm is a common method. Electrochemical detection can also be used for higher sensitivity.
-
-
Quantification: The concentration of ascorbic acid in the samples is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of ascorbic acid.
III. Visualization of Key Processes
A. Experimental Workflow for a Vitamin C Bioavailability Study
Caption: Workflow of a typical vitamin C bioavailability clinical trial.
B. Vitamin C Absorption and Cellular Uptake Pathways
Caption: Cellular pathways of vitamin C absorption in the intestine.
IV. Discussion of Different Vitamin C Forms
-
Ascorbic Acid: This is the most common and basic form of vitamin C. While effective, its acidic nature can cause gastrointestinal discomfort in some individuals, especially at higher doses. Its bioavailability is high at lower doses but decreases as the dose increases due to the saturation of active transporters in the intestine.
-
Mineral Ascorbates (e.g., Calcium Ascorbate, Sodium Ascorbate): These forms are buffered, making them less acidic and generally better tolerated by individuals with sensitive stomachs. Studies suggest that calcium ascorbate may have a slightly higher bioavailability compared to ascorbic acid. However, the mineral content should be considered, especially for individuals on restricted diets (e.g., low-sodium).
-
Ester-C®: This patented formulation contains mainly calcium ascorbate along with small amounts of vitamin C metabolites. While plasma bioavailability appears similar to ascorbic acid, some studies suggest that Ester-C® leads to higher and more sustained concentrations of vitamin C in leukocytes (white blood cells), which may have implications for immune function.
-
Liposomal Vitamin C: This advanced delivery system encapsulates vitamin C in liposomes (small, fat-like particles). This encapsulation is thought to protect the vitamin C from degradation in the digestive system and enhance its absorption through a different mechanism than the standard transporters. Multiple studies have demonstrated significantly higher Cmax and AUC for liposomal vitamin C compared to non-liposomal forms, indicating superior bioavailability.
-
Slow-Release Formulations: These are designed to release vitamin C gradually over an extended period. The intention is to prevent the saturation of intestinal transporters and maintain more stable plasma concentrations. Studies have shown that these formulations can reduce the fluctuation of vitamin C levels in the plasma. However, some research indicates that the total amount absorbed from timed-release capsules may be lower than from immediate-release tablets.
V. Conclusion
The choice of vitamin C formulation can significantly impact its bioavailability. While standard ascorbic acid is effective, particularly at lower doses, buffered forms like calcium ascorbate offer better gastrointestinal tolerance. For enhanced absorption and bioavailability, especially at higher doses, liposomal vitamin C has consistently shown superior performance in clinical studies. Ester-C® presents a unique profile with its potential for increased retention in immune cells. The selection of a specific form of vitamin C for research or product development should be guided by the desired pharmacokinetic profile, target application, and considerations for patient tolerance. Further research is warranted to fully elucidate the long-term clinical implications of the enhanced bioavailability offered by these advanced formulations.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. Determination of plasma and leukocyte vitamin C concentrations in a randomized, double-blind, placebo-controlled trial with Ester-C(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative bioavailability of synthetic vitamin C and Nutra-C (calcium ascorbate) in Korean healthy volunteers -Analytical Science and Technology | Korea Science [koreascience.kr]
- 4. Study supports Ester-C’s enhanced bioavailability and retention [nutraingredients.com]
Unveiling the Influence of Sodium Ascorbate on Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical compounds on gene expression is paramount. This guide provides a comprehensive comparison of sodium ascorbate's effect on gene expression with that of other notable alternatives, supported by experimental data and detailed protocols. We will delve into the mechanisms of action, present quantitative data, and visualize the complex signaling pathways involved.
This compound, a salt of ascorbic acid (vitamin C), is a vital antioxidant and enzymatic cofactor that plays a crucial role in various cellular processes, including the regulation of gene expression. Its primary mechanism involves acting as a cofactor for a family of dioxygenase enzymes, which include the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are pivotal in the epigenetic regulation of gene expression through DNA and histone demethylation, respectively. By facilitating the activity of these enzymes, this compound can lead to the reactivation of silenced genes and a broad reprogramming of the cellular transcriptome.
Comparative Analysis of Gene Expression Modulation
To provide a clear comparison, this guide evaluates this compound against three alternatives with distinct mechanisms of action: N-acetylcysteine (NAC), a precursor to the antioxidant glutathione; Resveratrol, a polyphenol known for its activation of sirtuins; and 5-aza-2'-deoxycytidine, a DNA methyltransferase inhibitor.
Quantitative Gene Expression Data
The following tables summarize the quantitative effects of this compound and its alternatives on the expression of key genes, as determined by quantitative real-time polymerase chain reaction (qRT-PCR). The data is presented as fold change relative to untreated controls.
Table 1: Effect of this compound and Alternatives on Genes Involved in Epigenetic Regulation and Cellular Differentiation
| Gene | Compound | Cell Type | Concentration | Time (hours) | Fold Change | Reference |
| TET1 | This compound | Mouse Embryonic Fibroblasts | 50 µg/mL | 24 | No significant change | [1] |
| TET2 | This compound | Mouse Embryonic Fibroblasts | 50 µg/mL | 24 | No significant change | [1] |
| TET3 | This compound | Mouse Embryonic Fibroblasts | 50 µg/mL | 24 | No significant change | [1] |
| MyoD | 5-aza-2'-deoxycytidine | Mouse Embryo Fibroblasts | 1 µM | 72 | Induction | [2] |
| Bmp4 | 5-aza-2'-deoxycytidine | Mouse Utricle Progenitor Cells | 1 µM | 72 | ~3.53 | [3] |
| P27kip1 | 5-aza-2'-deoxycytidine | Mouse Utricle Progenitor Cells | 1 µM | 72 | ~5.36 | |
| Prox1 | 5-aza-2'-deoxycytidine | Mouse Utricle Progenitor Cells | 1 µM | 72 | ~10.86 | |
| Sox2 | 5-aza-2'-deoxycytidine | Mouse Utricle Progenitor Cells | 1 µM | 72 | ~4.49 |
Table 2: Effect of this compound and Alternatives on Genes Involved in Inflammation and Oxidative Stress
| Gene | Compound | Cell Type | Concentration | Time (hours) | Fold Change | Reference |
| TNF-α | Resveratrol | Human Monocytic Mono Mac 6 cells | 30 µM | 2 | Inhibition of CM-induced expression | |
| IL-8 | Resveratrol | Human Epithelial DLD-1 cells | 30 µM | 2 | Inhibition of CM-induced expression | |
| iNOS | Resveratrol | Human Epithelial DLD-1 cells | 30 µM | 6 | Inhibition of CM-induced expression | |
| c-myc | N-acetylcysteine | Rat Liver | - | - | Decrease (vs. Cd-induced increase) | |
| Ask-1 | N-acetylcysteine | Rat Liver | - | - | Decrease (vs. Cd-induced increase) | |
| MPO | N-acetylcysteine | Rat Lung | - | - | Decrease (vs. Hg-induced increase) | |
| HIF1 | N-acetylcysteine | Rat Lung | - | - | Decrease (vs. Hg-induced increase) | |
| MMP2 | N-acetylcysteine | Rat Lung | - | - | Decrease (vs. Hg-induced increase) | |
| SOD | N-acetylcysteine | Rat Lung | - | - | Increase (vs. Hg-induced decrease) |
Table 3: Effect of this compound and Alternatives on Genes Involved in Cell Cycle and Proliferation
| Gene | Compound | Cell Type | Concentration | Time (hours) | Fold Change | Reference |
| Cyclin D | Resveratrol | Human Prostate Cancer (WR-21) | 50 µM | 24 | Increase | |
| Cyclin G | Resveratrol | Human Prostate Cancer (WR-21) | 50 µM | 24 | Increase | |
| Gadd45a | Resveratrol | Human Prostate Cancer (WR-21) | 50 µM | 24 | Decrease | |
| Mdm2 | Resveratrol | Human Prostate Cancer (WR-21) | 50 µM | 24 | >6 | |
| VDAC1 | Resveratrol | Chronic Myeloid Leukemia (K562) | IC50 | 48 | ~4.5 | |
| BAX | Resveratrol | Chronic Myeloid Leukemia (K562) | IC50 | 48 | Upregulated | |
| BCL-2 | Resveratrol | Chronic Myeloid Leukemia (K562) | IC50 | 48 | Upregulated | |
| CASP3 | Resveratrol | Chronic Myeloid Leukemia (K562) | IC50 | 48 | Downregulated |
Signaling Pathways and Mechanisms of Action
To visualize the distinct ways in which this compound and its alternatives influence gene expression, the following diagrams illustrate their primary signaling pathways.
Figure 1: this compound's role in epigenetic regulation.
Figure 2: N-acetylcysteine's antioxidant signaling pathway.
Figure 3: Resveratrol's activation of the SIRT1 signaling pathway.
Figure 4: 5-aza-2'-deoxycytidine's DNA methylation inhibition pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Culture and Treatment
-
Cell Lines: Human or animal cell lines relevant to the research question (e.g., fibroblasts, cancer cell lines, immune cells) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment:
-
This compound: A stock solution of this compound in sterile water is prepared fresh. Cells are treated with final concentrations typically ranging from 50 to 500 µM.
-
N-acetylcysteine: A stock solution of NAC in sterile water is prepared. Cells are treated with final concentrations typically ranging from 1 to 10 mM.
-
Resveratrol: A stock solution of resveratrol in DMSO is prepared. Cells are treated with final concentrations typically ranging from 10 to 100 µM. A vehicle control (DMSO) is run in parallel.
-
5-aza-2'-deoxycytidine: A stock solution in sterile water or DMSO is prepared. Cells are treated with final concentrations typically ranging from 1 to 10 µM.
-
-
Incubation: Cells are incubated with the respective compounds for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Isolation and cDNA Synthesis
-
RNA Isolation:
-
Total RNA is extracted from cultured cells using a TRIzol-based method or a commercial RNA isolation kit following the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for RNA integrity.
-
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.
-
The reaction is typically carried out in a thermal cycler following the manufacturer's recommended protocol.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Gene-specific primers for the target genes and a suitable housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity.
-
Reaction Setup: The qRT-PCR reaction is set up in a 96-well plate containing the cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR detection system with a typical cycling protocol consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each sample. The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the untreated control group to determine the fold change.
This comprehensive guide provides a foundation for understanding and further investigating the impact of this compound on gene expression. The comparative data and detailed protocols offer valuable resources for researchers aiming to explore the therapeutic and biological potential of this and other gene-regulating compounds.
References
A Comparative Analysis of Sodium Ascorbate and Other Mineral Ascorbates for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of various mineral ascorbates, supported by experimental data.
In the realm of scientific research and pharmaceutical development, L-ascorbic acid (vitamin C) is a molecule of profound interest due to its potent antioxidant properties and its role as a cofactor in numerous enzymatic reactions. While ascorbic acid itself is widely used, its acidic nature can be a limiting factor in certain experimental and therapeutic contexts. This has led to the extensive use of its mineral salts, known as mineral ascorbates, which are buffered and generally considered gentler on biological systems. This guide provides an objective comparison of sodium ascorbate against other common mineral ascorbates—namely calcium ascorbate, magnesium ascorbate, and potassium ascorbate—focusing on their stability, bioavailability, cellular uptake, and therapeutic implications.
Performance Comparison: Stability, Bioavailability, and Cellular Uptake
The choice of a specific mineral ascorbate can significantly impact experimental outcomes. Key performance indicators for these compounds include their stability in solution, the extent to which they are absorbed and become available to the body (bioavailability), and the efficiency of their transport into cells.
Stability in Solution
The stability of ascorbate in aqueous solutions is a critical factor for in vitro studies and for the formulation of liquid preparations. Ascorbic acid and its salts are susceptible to oxidation, a process influenced by factors such as pH, temperature, and the presence of metal ions.[1][2]
While comprehensive comparative studies on the stability of all common mineral ascorbates in aqueous solutions are limited, available data suggests that the stability of ascorbate is pH-dependent, with greater stability observed in more acidic conditions.[3] Mineral ascorbates create less acidic solutions compared to ascorbic acid, which may influence their degradation kinetics.
One study investigating the stability of solid forms of ascorbic acid, this compound, and calcium ascorbate at different relative humidities found that ascorbic acid was more stable than its sodium and calcium salts under high humidity conditions.[4][5] This suggests that in the presence of moisture, the salt forms may be more prone to degradation.
| Mineral Ascorbate | Reported Stability Characteristics |
| This compound | Generally less stable than ascorbic acid in solid form at high humidity. |
| Calcium Ascorbate | Shows lower stability than ascorbic acid in solid form at high humidity. |
| Magnesium Ascorbate | Limited direct comparative stability data in aqueous solution available. |
| Potassium Ascorbate | Limited direct comparative stability data in aqueous solution available. |
Note: The stability of ascorbate solutions is a complex issue. For critical applications, it is recommended to prepare solutions fresh and protect them from light and heat. The use of chelating agents can also help to minimize metal-catalyzed oxidation.
Bioavailability
The bioavailability of different forms of vitamin C has been a subject of considerable research. While natural and synthetic L-ascorbic acid are chemically identical and generally exhibit similar bioavailability, the mineral salt forms may have different absorption characteristics.
A study comparing calcium ascorbate to ascorbic acid in healthy Korean volunteers reported that the bioavailability of calcium ascorbate was significantly greater (128%, p < 0.05) than that of synthetic ascorbic acid. Another study comparing calcium ascorbate and ascorbic acid found no significant differences in primary outcomes at a 250 mg dose; however, at 500 mg, calcium ascorbate showed some potential for enhanced immune benefits. It is important to note that other studies have found no significant difference in the bioavailability between Ester-C® (a form of calcium ascorbate) and ascorbic acid in humans.
There is a general consensus that mineral ascorbates are well-absorbed, but large-scale, direct comparative clinical trials evaluating sodium, potassium, calcium, and magnesium ascorbate simultaneously are lacking.
| Mineral Ascorbate | Reported Bioavailability |
| This compound | Generally considered to have similar bioavailability to ascorbic acid. |
| Calcium Ascorbate | Some studies suggest higher bioavailability compared to ascorbic acid, while others show no significant difference. |
| Magnesium Ascorbate | Limited direct comparative bioavailability data in humans available. |
| Potassium Ascorbate | Limited direct comparative bioavailability data in humans available. |
Cellular Uptake
The transport of ascorbate into cells is a crucial step for its biological activity. This process is primarily mediated by Sodium-dependent Vitamin C Transporters (SVCTs).
A fascinating study on the therapeutic efficacy of vitamin C in cancer cells revealed that magnesium supplementation enhanced the anticancer effect of vitamin C. This was attributed to the activation of SVCT-2, leading to increased intracellular accumulation of ascorbate. This suggests that the associated mineral cation may influence the efficiency of ascorbate transport.
The general mechanism of ascorbate uptake is depicted in the following workflow:
Therapeutic Implications and Signaling Pathways
Ascorbate's role extends beyond its antioxidant capacity to the regulation of various cellular processes, including collagen synthesis and gene expression. The choice of mineral ascorbate could potentially influence these pathways due to the differential effects of the associated cations (Na+, K+, Ca2+, Mg2+).
Impact on Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen. Studies have shown that ascorbate stimulates collagen synthesis in human dermal fibroblasts. While this effect is primarily attributed to the ascorbate anion, the accompanying mineral cation could have secondary effects on cellular signaling and metabolism. For instance, calcium and magnesium ions are known to play significant roles in various signaling cascades that could indirectly influence collagen production.
The simplified pathway of ascorbate's role in collagen synthesis is illustrated below:
Differential Effects of Mineral Cations on Signaling
While direct research on the differential effects of mineral ascorbates on signaling is scarce, the constituent mineral ions are known to be key players in numerous cellular signaling pathways.
-
Sodium (Na+) and Potassium (K+): These ions are crucial for maintaining membrane potential and are involved in nerve impulse transmission and muscle contraction. Their intracellular concentrations are tightly regulated by the Na+/K+-ATPase pump. Alterations in their cellular influx, as could occur with high doses of their respective ascorbate salts, might influence these fundamental cellular processes.
-
Calcium (Ca2+): Calcium is a ubiquitous second messenger involved in a vast array of signaling pathways, including cell proliferation, differentiation, and apoptosis. Changes in intracellular calcium levels can trigger a cascade of events, and calcium ascorbate could potentially modulate these pathways.
-
Magnesium (Mg2+): Magnesium is a cofactor for hundreds of enzymes and is essential for ATP metabolism. As mentioned earlier, it has been shown to enhance ascorbate uptake, suggesting a direct interaction with ascorbate-related transport mechanisms.
Further research is warranted to elucidate the specific signaling consequences of using different mineral ascorbates.
Experimental Protocols
To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments cited in the comparison of mineral ascorbates.
Determination of Ascorbate Stability by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of different mineral ascorbate solutions over time.
Objective: To quantify the degradation of this compound, potassium ascorbate, calcium ascorbate, and magnesium ascorbate in an aqueous solution under controlled conditions.
Materials:
-
This compound, potassium ascorbate, calcium ascorbate, magnesium ascorbate
-
HPLC-grade water
-
Metaphosphoric acid (MPA)
-
HPLC system with UV detector
-
C18 reverse-phase column
Procedure:
-
Solution Preparation: Prepare stock solutions of each mineral ascorbate (e.g., 1 mg/mL) in HPLC-grade water.
-
Incubation: Aliquot the solutions into separate vials and store them under defined conditions (e.g., specific temperature and light exposure).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Preparation: Immediately stabilize the ascorbate by diluting the sample with a solution of metaphosphoric acid.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a mobile phase appropriate for ascorbate separation (e.g., an acidic aqueous buffer).
-
Detect the ascorbate peak using a UV detector at a wavelength of approximately 245-254 nm.
-
Quantify the ascorbate concentration by comparing the peak area to a standard curve of known ascorbate concentrations.
-
-
Data Analysis: Plot the concentration of ascorbate as a function of time for each mineral ascorbate to determine the degradation rate.
The experimental workflow can be visualized as follows:
Cellular Uptake Assay
This protocol describes a method to compare the cellular uptake of different mineral ascorbates using a cell-based assay.
Objective: To measure and compare the rate of uptake of ascorbate from this compound, potassium ascorbate, calcium ascorbate, and magnesium ascorbate in a specific cell line.
Materials:
-
Cell line of interest (e.g., fibroblasts, epithelial cells)
-
Cell culture medium and supplements
-
This compound, potassium ascorbate, calcium ascorbate, magnesium ascorbate
-
Radio-labeled ascorbic acid (e.g., 14C-ascorbic acid) or a fluorescent ascorbate probe
-
Scintillation counter or fluorescence plate reader
-
Lysis buffer
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a desired confluency.
-
Preparation of Treatment Solutions: Prepare solutions of each mineral ascorbate at the desired concentration in cell culture medium. For radiolabeled experiments, spike each solution with a known amount of radio-labeled ascorbic acid.
-
Incubation: Remove the existing medium from the cells and add the treatment solutions. Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular ascorbate.
-
Cell Lysis: Add lysis buffer to each well to release the intracellular contents.
-
Quantification:
-
For radiolabeled experiments, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent probe experiments, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the uptake to the cell number or protein concentration and plot the intracellular ascorbate concentration as a function of time for each mineral ascorbate.
Conclusion
The selection of a mineral ascorbate for research or drug development requires careful consideration of its physicochemical and biological properties. While this compound is a widely used and generally effective form of vitamin C, emerging evidence suggests that other mineral ascorbates, such as calcium and magnesium ascorbate, may offer advantages in terms of bioavailability and cellular uptake in specific contexts.
This guide highlights the current state of knowledge and also underscores the need for more direct, comprehensive comparative studies to fully elucidate the differential effects of various mineral ascorbates. Researchers are encouraged to consider the specific requirements of their experimental systems when choosing an ascorbate salt and to perform appropriate validation studies to ensure the reliability and reproducibility of their results. The detailed protocols and conceptual diagrams provided herein serve as a valuable resource for designing and executing such studies.
References
A Head-to-Head Comparison of Sodium Ascorbate and Glutathione for Researchers and Drug Development Professionals
In the realm of cellular biology and pharmacology, the roles of sodium ascorbate and glutathione as key antioxidants and signaling molecules are well-established. While both are pivotal in mitigating oxidative stress, their mechanisms, efficacy, and applications can differ significantly. This guide provides a comprehensive, data-driven comparison of this compound and glutathione, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical and Antioxidant Properties
This compound, the sodium salt of ascorbic acid (Vitamin C), and glutathione, a tripeptide composed of glutamate, cysteine, and glycine, are both water-soluble antioxidants. Their primary function is to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][2]
Table 1: Comparison of Antioxidant Capacity
| Parameter | This compound | Glutathione | Reference |
| DPPH Radical Scavenging Activity (TEAC) | 1.07 ± 0.13 | 0.35 ± 0.05 | [3] |
| Ferric Reducing Antioxidant Power (FRAP) (TEAC) | 0.97 ± 0.12 | Low reactivity | [3][4] |
| ABTS Radical Scavenging Activity (TEAC) | 0.77 ± 0.05 | 1.30 ± 0.19 | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not directly comparable in a single study | Data not directly comparable in a single study | N/A |
TEAC: Trolox Equivalent Antioxidant Capacity. Values are expressed as mean ± standard deviation. It is important to note that the antioxidant capacity can vary depending on the specific assay and experimental conditions.
Cellular Uptake and Bioavailability
The efficacy of both compounds is highly dependent on their ability to be taken up by cells and their overall bioavailability in vivo.
This compound: Cellular uptake of ascorbate is primarily mediated by the Sodium-Dependent Vitamin C Transporters (SVCTs). The bioavailability of this compound has been shown to be high, with studies indicating that it is well-absorbed orally.
Glutathione: The oral bioavailability of glutathione is a subject of ongoing research, with some studies suggesting that it is largely hydrolyzed in the intestine. However, innovative delivery systems, such as orobuccal formulations, have been shown to increase its absorption.
The Ascorbate-Glutathione Cycle: A Synergistic Relationship
This compound and glutathione do not act in isolation. They are intricately linked through the ascorbate-glutathione cycle, a critical pathway for detoxifying hydrogen peroxide (H₂O₂). In this cycle, ascorbate peroxidase (APX) utilizes ascorbate to reduce H₂O₂, producing monodehydroascorbate. Glutathione then plays a crucial role in regenerating ascorbate from its oxidized forms, a process dependent on the enzyme glutathione reductase (GR) and the reducing power of NADPH.
Caption: The Ascorbate-Glutathione Cycle.
Comparative Efficacy in Key Biological Processes
Detoxification
Both this compound and glutathione are integral to cellular detoxification pathways. Glutathione is a direct substrate for glutathione S-transferases (GSTs), enzymes that conjugate toxins, making them more water-soluble for excretion. Ascorbic acid has been shown to protect against oxidative damage-induced toxicity and can help maintain intracellular glutathione levels. However, direct comparative studies on their efficacy in detoxifying a broad range of xenobiotics are limited.
Collagen Synthesis
Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the proper folding and stability of collagen. Studies have shown that this compound can significantly stimulate collagen synthesis in fibroblasts. While glutathione's primary role is in maintaining a reduced cellular environment conducive to protein synthesis, direct evidence of it stimulating collagen synthesis to the same extent as ascorbate is less pronounced.
Skin Lightening
Both compounds have been investigated for their skin-lightening properties. Glutathione is thought to inhibit tyrosinase activity and shift melanin production from the darker eumelanin to the lighter pheomelanin. Clinical trials on oral and intravenous glutathione for skin lightening have shown mixed and often not statistically significant results. Vitamin C and its derivatives are also used in dermatology for their skin-lightening effects, primarily attributed to their antioxidant properties and ability to inhibit melanin synthesis. Comparative clinical trials with robust methodologies are needed to definitively establish the superior agent for this application.
Experimental Protocols
Measurement of Intracellular Glutathione by HPLC
This method allows for the quantification of reduced (GSH) and oxidized (GSSG) glutathione.
-
Sample Preparation:
-
Culture cells to the desired density (e.g., 1 x 10⁶ cells/sample).
-
Treat cells with experimental compounds as required.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with 10% ice-cold trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge at high speed (e.g., 9,000 x g for 15 minutes) to collect the supernatant containing glutathione.
-
-
Derivatization (Optional but common for UV detection):
-
Mix an aliquot of the supernatant with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) or monobromobimane.
-
Incubate to allow for the formation of a stable derivative that can be detected by UV or fluorescence.
-
-
HPLC Analysis:
-
Inject the derivatized or underivatized sample into an HPLC system equipped with a suitable column (e.g., C8 or C18).
-
Use a mobile phase gradient, for example, a phosphate buffer and acetonitrile, to separate GSH and GSSG.
-
Detect the eluting compounds using a UV or electrochemical detector.
-
Quantify the concentrations by comparing the peak areas to a standard curve of known glutathione concentrations.
-
Cellular Uptake Assay for this compound
This protocol is designed to measure the intracellular accumulation of ascorbate.
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562 or breast cancer cell lines) at a suitable density.
-
Prepare a fresh stock solution of this compound in the culture medium.
-
Incubate the cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8, 16 hours).
-
-
Cell Harvesting and Extraction:
-
At each time point, harvest the cells by trypsinization or scraping.
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular ascorbate.
-
Extract intracellular ascorbate by adding ice-cold 0.54 M perchloric acid (PCA) containing a metal chelator like DTPA to stabilize the ascorbate.
-
-
Quantification:
-
Analyze the ascorbate concentration in the cell extract using HPLC with electrochemical detection (HPLC-ECD) or a colorimetric microplate assay.
-
For the microplate assay, ascorbate reduces ferricyanide to ferrocyanide, which then reduces ferric iron to ferrous iron, forming a colored complex that can be measured spectrophotometrically.
-
Normalize the intracellular ascorbate concentration to the cell number or protein content.
-
Caption: Experimental workflows for key assays.
Conclusion
This compound and glutathione are both indispensable antioxidants with distinct and synergistic roles in cellular health. This compound demonstrates robust antioxidant activity and is a potent stimulator of collagen synthesis. Glutathione is a cornerstone of the cellular detoxification system and is critical for the regeneration of other antioxidants, including ascorbate.
For researchers and drug development professionals, the choice between these two molecules, or their combined use, will depend on the specific application and desired biological outcome. The provided experimental protocols and comparative data serve as a foundational guide for further investigation and development. It is evident that while much is known about their individual functions, more head-to-head comparative studies are warranted to fully elucidate their relative potencies in various physiological and pathological contexts.
References
- 1. [PDF] Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells | Semantic Scholar [semanticscholar.org]
- 2. Ascorbate and Glutathione: The Heart of the Redox Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of total antioxidant capacity: comparison of four methods as applied to human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sodium Ascorbate's Cytotoxic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium ascorbate's effects across various cell lines, supported by experimental data and detailed protocols. This compound, the sodium salt of ascorbic acid (Vitamin C), has demonstrated selective cytotoxic effects against cancer cells at pharmacological concentrations, while often sparing non-cancerous cells. This differential activity underscores its potential as an adjunct in cancer therapy.
At physiological concentrations (around 50 μM), ascorbate acts as an antioxidant. However, at pharmacological concentrations (≥0.5 mM), achievable through intravenous administration, it functions as a pro-oxidant, generating hydrogen peroxide (H₂O₂) in the extracellular fluid. This H₂O₂ production is believed to be a primary mechanism for its selective cytotoxicity against tumor cells, which often have lower levels of antioxidant enzymes like catalase compared to normal cells.[1][2][3][4]
Comparative Efficacy of this compound Across Cell Lines
The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), varies significantly across different cell lines. This variability is influenced by factors such as the expression of sodium-dependent vitamin C transporters (SVCTs), glucose transporters (GLUTs) for the uptake of its oxidized form dehydroascorbic acid, and the cell's intrinsic antioxidant capacity.[2]
Below is a summary of reported IC50/LC50 values for this compound in various cancer and non-cancerous cell lines.
| Cell Line | Cell Type | IC50/LC50 (mM) | Key Findings |
| Cancer Cell Lines | |||
| Neuroblastoma (multiple lines) | Neuroectodermal Tumor | < 2 | Induces dose- and time-dependent apoptosis; mechanism linked to perturbation of intracellular iron levels and TfR downregulation. |
| Myeloid Leukemia (HL60, U937, NB4) | Hematologic Malignancy | ~ 3 | Highly sensitive to pro-oxidant effects, leading to cytotoxic cell death. |
| Hepatocellular Carcinoma (HepG2) | Liver Cancer | Varies | Possesses cytotoxic activity through the direct activation of both extrinsic and intrinsic apoptotic pathways. |
| Melanoma | Skin Cancer | Varies | Particularly susceptible to this compound-induced apoptosis via downregulation of transferrin receptor-dependent iron uptake. |
| Non-Cancerous Cell Lines | |||
| Cord Blood CD34+ | Normal Hematopoietic Progenitors | Not cytotoxic | High doses did not exert significant cytotoxic effects or impair differentiation potential. |
| Normal Oral Cells (SG) | Normal Oral Epithelium | High/Varies | Showed significantly less susceptibility to this compound-induced cytotoxicity compared to oral cancer cell lines. |
| Normal Hepatic Cells (in vivo) | Normal Liver Tissue | Protective | Exhibited antioxidant, anti-inflammatory, and anti-apoptotic effects in a rat model of HCC. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5-10 mM) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Collection: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Oxidative Stress Measurement: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with this compound.
-
DCFH-DA Loading: Remove the treatment medium, wash cells with warm PBS or serum-free medium, and then incubate with 10 µM DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizing Experimental Workflows and Signaling Pathways
To clarify the relationships between experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity.
The pro-oxidant mechanism of this compound in cancer cells involves a series of steps leading to oxidative stress and eventual cell death.
Caption: Pro-oxidant mechanism of this compound in cancer.
In some cancer cell types, such as neuroblastoma and melanoma, this compound has been shown to interfere with iron metabolism, a critical pathway for rapidly proliferating cells.
Caption: this compound's effect on iron uptake in specific cancer cells.
References
- 1. pnas.org [pnas.org]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of high concentrations of this compound on human myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Ascorbate vs. Dithiothreitol (DTT): A Comparative Guide for Researchers
In the realm of biochemistry and drug development, the choice of a reducing agent can be critical for maintaining protein integrity, studying enzyme kinetics, and ensuring the efficacy of therapeutic molecules. Two commonly employed reducing agents are sodium ascorbate and dithiothreitol (DTT). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal agent for their specific applications.
At a Glance: Key Differences
| Feature | This compound | Dithiothreitol (DTT) |
| Primary Function | Antioxidant, free radical scavenger, co-factor in enzymatic reactions. | Potent reducing agent for disulfide bonds in proteins. |
| Redox Potential | Higher (less negative) | -0.33 V at pH 7 |
| Efficacy for Disulfide Bonds | Very low | High |
| Optimal pH | More effective at lower pH | Effective at neutral pH (7.0-8.0) |
| Common Applications | Cell culture, antioxidant assays, reduction of metal ions (e.g., in click chemistry). | Protein biochemistry, proteomics, enzyme assays, maintaining reduced state of sulfhydryl groups. |
Performance in Disulfide Bond Reduction: A Quantitative Comparison
The primary role of DTT in protein science is the efficient reduction of disulfide bonds, which is crucial for protein denaturation, refolding studies, and preventing protein aggregation. This compound, while a potent antioxidant, is significantly less effective in this capacity.
Experimental evidence indicates that the capacity of ascorbate to reduce disulfide bonds in peptides and proteins is not as synthetically valuable as that of DTT.[1] A study on the reduction of the disulfides cystine and oxidized glutathione (GSSG) demonstrated that at a concentration of 10 mM and a pH of 7.7, ascorbate achieved only approximately 1% reduction after 3 hours.[1] In contrast, DTT is known for its rapid and quantitative reduction of disulfide bonds under similar conditions.
Table 1: Comparative Efficacy in Disulfide Bond Reduction
| Substrate | Reducing Agent | Concentration | pH | Time | % Reduction | Reference |
| Cystine / GSSG | This compound | 10 mM | 7.7 | 3 hours | ~1% | [1] |
| Protein Disulfides | Dithiothreitol (DTT) | 1-10 mM | 7.0-8.0 | Minutes | Quantitative | General Knowledge |
Experimental Protocols for Comparative Analysis
To provide a framework for researchers to conduct their own comparative studies, a detailed experimental protocol using a model protein such as insulin and a quantitative assay like the Ellman's assay is outlined below.
Objective:
To quantitatively compare the disulfide bond reducing efficacy of this compound and dithiothreitol (DTT) on a model protein (e.g., bovine insulin).
Materials:
-
Bovine Insulin
-
This compound
-
Dithiothreitol (DTT)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Tris-HCl buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Experimental Workflow:
A visual representation of the experimental workflow is provided below.
Detailed Procedure:
-
Preparation of Solutions:
-
Reduction Reaction:
-
In separate microcentrifuge tubes, add the insulin solution to the reaction buffer.
-
Add this compound or DTT to the respective tubes to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Include a control sample with insulin but without any reducing agent.
-
Incubate the samples at room temperature for various time points (e.g., 15 min, 30 min, 1 hour, 3 hours).
-
-
Quantification of Free Sulfhydryl Groups (Ellman's Assay):
-
At each time point, take an aliquot from each reaction tube.
-
Add the aliquot to a cuvette containing the reaction buffer and the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
The concentration of free sulfhydryl groups is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Role in Cellular Signaling Pathways
This compound and DTT interact with and can be used to study distinct cellular signaling pathways due to their different chemical properties and primary targets.
This compound and the Keap1-Nrf2 Pathway
This compound, through its antioxidant properties, can influence the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant response element (ARE)-containing genes. Some studies suggest that high doses of vitamin C (ascorbic acid) can modulate Nrf2 expression.
DTT and the Study of Protein S-Glutathionylation
DTT is a valuable tool for studying protein S-glutathionylation, a reversible post-translational modification where glutathione is added to cysteine residues. This modification plays a key role in redox signaling and protein regulation. In experimental settings, DTT is used to reverse S-glutathionylation, allowing for the detection and characterization of the modified proteins. For example, after labeling glutathionylated proteins, the addition of DTT can remove the label, confirming that the labeling was due to a disulfide linkage.
Conclusion
For applications requiring the efficient and rapid reduction of protein disulfide bonds, dithiothreitol (DTT) is unequivocally the superior reducing agent. Its chemical structure and mechanism of action are optimized for this purpose. This compound, while a valuable antioxidant for mitigating oxidative stress in cell culture and other biological systems, is a poor choice for reducing protein disulfide bonds. Researchers should carefully consider the specific requirements of their experiments to select the appropriate reducing agent, and the protocols provided herein offer a robust framework for making an evidence-based decision.
References
Synergistic effects of sodium ascorbate with chemotherapy drugs
A Comparative Guide to Enhanced Cancer Treatment
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. One promising avenue of investigation is the synergistic use of high-dose sodium ascorbate, a salt of ascorbic acid (vitamin C), with conventional chemotherapy drugs. Emerging evidence suggests that this combination can potentiate the anticancer effects of chemotherapy, and in some cases, mitigate its debilitating side effects. This guide provides an objective comparison of the synergistic effects of this compound with several key chemotherapy agents, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
At a Glance: Synergism Across Chemotherapeutic Agents
High-dose ascorbate has been shown to exhibit a pro-oxidant effect in the tumor microenvironment, selectively generating hydrogen peroxide (H₂O₂) that is toxic to cancer cells, which often have lower levels of antioxidant enzymes like catalase compared to normal cells.[1] This selective cytotoxicity forms the basis of its synergistic potential with various chemotherapy drugs.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the enhanced efficacy of combining this compound with different chemotherapy drugs across various cancer cell lines.
Table 1: Synergistic Effects of this compound and Doxorubicin
| Cancer Cell Line | Assay Type | Key Findings | Reference |
| MCF-7 (Breast) | ATP bioluminescence | Consistent synergism observed. | [2] |
| MDA-MB-231 (Breast) | ATP bioluminescence | Significant improvement in cytotoxicity. | [2] |
| MCF-7/Adr (Doxorubicin-resistant Breast) | In vitro cytotoxicity, In vivo tumor model | Ascorbate improved sensitivity to Doxorubicin and promoted its accumulation in resistant cells. | [3] |
| HepG2 (Liver), A549 (Lung) | In vitro cytotoxicity | Co-encapsulated liposomes of Doxorubicin and Palmitoyl Ascorbate showed strong synergistic effects with a combination index < 1. | [4] |
Table 2: Synergistic Effects of this compound and Cisplatin
| Cancer Cell Line | Assay Type | Key Findings | Reference |
| AGS (Gastric) | MTT assay, Flow cytometry | Vitamin C enhanced the cytotoxic effect of cisplatin in a synergistic manner (CI < 1) and increased apoptosis. | |
| Dalton's Lymphoma (in mice) | In vivo tumor model | Combination treatment showed much better therapeutic efficacy than cisplatin alone. | |
| Cervical Carcinoma Cells | In vitro growth inhibition | Cisplatin with vitamin C produced the maximum additive growth inhibitory effect. | |
| MCF-7 (Breast) | ATP bioluminescence | Combination effects were partly synergistic and partly additive. |
Table 3: Synergistic Effects of this compound and Paclitaxel
| Cancer Cell Line | Assay Type | Key Findings | Reference |
| H1299 (Non-small cell lung) | In vitro cytotoxicity | Anticancer effects of the combination were up to 1.7-fold higher than paclitaxel alone. | |
| Sarcoma 180 (in mice) | In vivo tumor model | Co-treatment did not interfere with the anticancer effects of paclitaxel and alleviated its toxicity. | |
| B16F10 (Melanoma) | In vitro cytotoxicity, In vivo tumor model | Nanoparticles with Ascorbyl Palmitate and Paclitaxel showed a synergistic effect, inducing apoptosis and ROS production. | |
| MCF-7, MDA-MB-231 (Breast) | ATP bioluminescence | Combination effects were partly synergistic and partly additive. |
Table 4: Synergistic Effects of this compound and Gemcitabine
| Cancer Cell Line | Assay Type | Key Findings | Reference |
| Pancreatic (8 cell lines) | In vitro cytotoxicity | Synergistic cytotoxic response observed in all cell lines. | |
| PANC-1 (Gemcitabine-resistant Pancreatic, in mice) | In vivo tumor model | Combination inhibited tumor growth by 52% compared to 4% with gemcitabine alone. | |
| Metastatic Pancreatic Cancer (Human Phase I/II trials) | Clinical Trial | Combination with gemcitabine (and sometimes erlotinib or nab-paclitaxel) was well-tolerated and showed promising efficacy, increasing overall and progression-free survival. |
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and chemotherapy is multifaceted. A key mechanism involves the generation of reactive oxygen species (ROS), which can induce DNA damage and apoptosis in cancer cells.
Caption: Proposed mechanism of synergistic cytotoxicity.
Pharmacological ascorbate generates extracellular hydrogen peroxide (H₂O₂), which enters cancer cells and causes DNA damage and ATP depletion. This complements the DNA-damaging effects of many chemotherapy drugs, leading to enhanced apoptosis.
In the case of doxorubicin resistance, ascorbate has been shown to induce ROS-dependent ATP depletion, which in turn inhibits the function of P-glycoprotein, a drug efflux pump, thereby increasing intracellular doxorubicin accumulation.
Caption: Reversal of Doxorubicin resistance by Ascorbate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of this compound and chemotherapy drugs.
In Vitro Cell Viability and Synergy Assessment
This workflow outlines the steps to determine the cytotoxic effects of the drugs individually and in combination, and to calculate the combination index (CI) to assess synergy.
Caption: Workflow for in vitro synergy assessment.
Protocol Details:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, PANC-1, AGS) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the chemotherapy drug, or a combination of both at a constant ratio.
-
MTT Assay: After 48-72 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The combination index (CI) is determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the therapeutic efficacy of the combination treatment in a living organism.
Protocol Details:
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Cancer cells (e.g., 1x10⁶ PANC-1 cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment groups: (1) Saline (control), (2) this compound alone (e.g., 4 g/kg, intraperitoneally, daily), (3) Chemotherapy drug alone (e.g., Gemcitabine, 60 mg/kg, intraperitoneally, every 3 days), (4) Combination of this compound and chemotherapy drug.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The evidence strongly suggests that this compound can act as a potent synergistic agent when combined with various chemotherapy drugs, including doxorubicin, cisplatin, paclitaxel, and gemcitabine. The pro-oxidant mechanism of high-dose ascorbate appears to be a key factor in its ability to enhance the cytotoxicity of these conventional therapies. Furthermore, the potential of ascorbate to reduce chemotherapy-induced toxicity presents a significant advantage for patient quality of life.
While preclinical data are compelling and early clinical trials are promising, larger, well-designed randomized controlled trials are necessary to definitively establish the clinical efficacy and safety of this combination therapy across a broader range of cancer types. Future research should also focus on identifying predictive biomarkers to determine which patients are most likely to benefit from this therapeutic approach. The synergistic alliance of this compound and chemotherapy holds the potential to become a valuable addition to the oncologist's armamentarium.
References
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. Ascorbic acid (vitamin C) improves the antineoplastic activity of doxorubicin, cisplatin, and paclitaxel in human breast carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate promotes the cellular accumulation of doxorubicin and reverses the multidrug resistance in breast cancer cells by inducing ROS-dependent ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl ascorbate and doxorubicin co-encapsulated liposome for synergistic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Sodium Ascorbate Treatment on Cultured Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of sodium ascorbate on various cell lines. It summarizes key quantitative data, details experimental protocols, and visualizes affected signaling pathways to support further research and therapeutic development.
This compound, the sodium salt of ascorbic acid (Vitamin C), is a vital antioxidant and enzymatic cofactor that has garnered significant interest in cancer research for its potential as an anti-cancer agent. High-dose ascorbate has been shown to selectively induce cytotoxicity in cancer cells, a phenomenon linked to its pro-oxidant activity and its role in regulating key cellular pathways. Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanisms of action and identifying potential biomarkers for therapeutic efficacy. This guide compares the proteomic responses of different cell types to this compound treatment, providing supporting data and detailed methodologies.
Data Presentation: Quantitative Proteomic Changes
The following tables summarize the differentially expressed proteins identified in various cell lines following treatment with ascorbic acid/sodium ascorbate. These findings are compiled from multiple studies, and direct comparison between studies should be approached with caution due to variations in experimental conditions, cell lines, and proteomic techniques.
Table 1: Differentially Expressed Proteins in CT-26 Mouse Colon Carcinoma Cells Treated with Ascorbic Acid [1]
| Protein Name | Accession Number | Fold Change (Treated/Control) | Function |
| Upregulated Proteins | |||
| Eukaryotic translation initiation factor 3 subunit 1 | Q61540 | Up | Translation Initiation |
| Nucleophosmin | P11316 | Up | Chaperone, Ribosome Biogenesis |
| Latexin | O89092 | Up | Enzyme Inhibitor |
| Actin-related protein 2/3 complex subunit 5 | Q9QZ86 | Up | Cytoskeleton |
| M2-type pyruvate kinase | P52480 | Up | Glycolysis |
| Vimentin | P20152 | Up | Cytoskeleton, Intermediate Filament |
| Tumor protein translationally-controlled 1 | P13693 | Up | Growth and Proliferation |
| RAS oncogene family Ran | P62827 | Up | Nuclear Transport |
| Plastin 3 precursor | Q8C003 | Up | Cytoskeleton |
| ATPase | P08031 | Up | Energy Metabolism |
| Rho GDT dissociation inhibitor β | P50396 | Up | Signal Transduction |
| Proteasome activator subunit 2 | Q9Z2U1 | Up | Protein Degradation |
Note: This study utilized 2D-gel electrophoresis and mass spectrometry. Fold changes were reported qualitatively as "up-regulated."
Table 2: Altered Secreted Proteins in Murine Bone Marrow-Derived Macrophages (BMDMs) Cultured under Hypoxia (1% O₂) and Treated with Ascorbate [2]
| Protein Name | Fold Change (Ascorbate/Control) | Function |
| Downregulated Proteins | ||
| Fibroblast growth factor receptor 3 (FGF R3) | -33.0 | Signal Transduction, Cell Growth |
| Monocyte chemoattractant protein-1 (MCP-1) | -20.0 | Chemokine, Immune Response |
| Transforming growth factor beta (TGF-β) | Significantly Decreased | Cell Growth, Proliferation, Differentiation |
| Vascular endothelial growth factor A (VEGF-A) | Significantly Decreased | Angiogenesis |
| Upregulated Proteins | ||
| Interleukin-6 (IL-6) | Significantly Increased | Cytokine, Inflammation |
Note: Data is derived from protein array and ELISA analyses.[2]
Table 3: Proteins Correlating with Ascorbate Levels in Mouse Liver [3]
| Protein Name | Correlation with Ascorbate | Function |
| Positive Correlation | ||
| Cytochrome b-c1 complex subunit 1, mitochondrial | Positive | Mitochondrial Electron Transport Chain (Complex III) |
| Cytochrome b-c1 complex subunit 2, mitochondrial | Positive | Mitochondrial Electron Transport Chain (Complex III) |
| Cytochrome c1, heme protein, mitochondrial | Positive | Mitochondrial Electron Transport Chain (Complex III) |
| UQCRFS1, mitochondrial | Positive | Mitochondrial Electron Transport Chain (Complex III) |
| Negative Correlation | ||
| Mannan-binding lectin (Mbl2) | Negative | Innate Immunity |
Note: This study used label-free quantitative proteomics and Spearman correlation to identify proteins whose abundance significantly correlated with liver ascorbate levels.[3]
Experimental Protocols
This section provides a synthesized, detailed methodology for a typical comparative proteomic experiment involving this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Culture desired cell lines (e.g., MCF-7, MDA-MB-231 breast cancer cells, and a non-cancerous cell line like MCF-10A for comparison) in their recommended growth media and conditions. For example, MCF-7 and MDA-MB-231 are often grown in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes) and allow them to adhere and reach approximately 60-70% confluency.
-
Treatment Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in sterile, nuclease-free water).
-
Treatment: Aspirate the growth medium and replace it with fresh medium containing the desired final concentration of this compound. Concentrations can range from micromolar (e.g., 250 µM for MDA-MB-231, 500 µM for MCF-7) to millimolar, depending on the research question and cell line sensitivity. Include an untreated control group for each cell line, which receives only the vehicle (e.g., sterile water).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours). The incubation time should be optimized based on the desired outcome (e.g., early signaling events vs. long-term expression changes).
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet them. Discard the supernatant.
Protein Extraction and Digestion (In-Solution)
-
Lysis: Resuspend the cell pellet in a lysis buffer suitable for mass spectrometry (e.g., 8 M urea in a buffered solution like 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors). Lyse the cells by sonication on ice.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 17,000 x g for 10 minutes at 4°C) to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay, such as the BCA assay.
-
Reduction: Take a standardized amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion:
-
Dilute the sample with a buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add mass spectrometry-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system. Peptides are separated on a reverse-phase column with a gradient of increasing acetonitrile concentration.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS1 scan are selected for fragmentation (MS2).
-
Protein Identification and Quantification: Process the raw mass spectrometry data using a software suite like MaxQuant. Search the MS/MS spectra against a relevant protein database (e.g., UniProt human database) to identify the peptides and, consequently, the proteins. For quantitative analysis, use label-free quantification (LFQ) intensities.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the protein LFQ intensities to identify proteins that are significantly differentially expressed between the this compound-treated and control groups. A typical cutoff for significance is a fold change > 1.5 or < 0.67 and a p-value < 0.05.
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for comparative proteomics and a key signaling pathway affected by this compound.
Caption: A typical workflow for comparative proteomic analysis of ascorbate-treated cells.
Caption: Ascorbate acts as a cofactor for PHDs, promoting HIF-1α degradation.
Comparative Analysis and Discussion
The proteomic data reveals that this compound's effects are multifaceted and cell-type dependent. In cancer cells, a prominent mechanism involves the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. Ascorbate is an essential cofactor for prolyl hydroxylase (PHD) enzymes, which hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) tumor suppressor. In hypoxic tumor microenvironments where HIF-1α is typically stabilized, ascorbate can reactivate PHDs, leading to decreased HIF-1α levels and the subsequent downregulation of its target genes involved in angiogenesis (VEGF), glucose metabolism (GLUT1), and pH regulation (CA-IX). This is consistent with findings in various tumor models where higher ascorbate levels correlate with reduced HIF-1 pathway activity.
Beyond the HIF-1 pathway, ascorbate treatment impacts a wide range of cellular processes. In CT-26 colon carcinoma cells, there is an upregulation of proteins involved in translation, cytoskeleton remodeling, and energy metabolism, suggesting a complex cellular response to ascorbate-induced stress. In immune cells like macrophages, ascorbate can modulate the secretion of cytokines and growth factors, indicating a role in regulating the tumor microenvironment. The observation that subunits of the mitochondrial electron transport chain complex III are regulated by ascorbate at a post-transcriptional level in the liver points to its fundamental role in cellular metabolism and redox homeostasis.
The differences in proteomic responses between cell lines could be attributed to several factors, including their metabolic state (e.g., reliance on glycolysis), the expression levels of sodium-dependent vitamin C transporters (SVCTs), and their baseline antioxidant capacity. Cancer cells often exhibit higher levels of oxidative stress, which may make them more susceptible to the pro-oxidant effects of high-dose ascorbate.
References
- 1. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Restoring physiological levels of ascorbate slows tumor growth and moderates HIF-1 pathway activity in Gulo(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined transcriptomics and proteomics unveil the impact of vitamin C in modulating specific protein abundance in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Ascorbate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of sodium ascorbate, a common laboratory reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Key Properties of this compound for Disposal Consideration
To make informed decisions about waste management, it is important to understand the key characteristics of this compound. The following table summarizes its relevant properties based on available safety data.
| Property | Value/Characteristic | Implication for Disposal |
| Hazard Classification | Generally not classified as a hazardous substance or mixture.[1][2] | Can often be managed as non-hazardous chemical waste, but institutional and local guidelines must be followed.[2][3] |
| Biodegradability | Readily biodegradable.[4] | Low long-term environmental impact if disposed of correctly. |
| Ecotoxicity | Harmful to aquatic organisms. | Discharge into the environment, including ponds, waterways, or sewers, must be avoided. |
| Combustibility | Not flammable or combustible, but as a fine dust, it may form explosive mixtures in the air. | No special precautions are needed regarding flammability during storage or disposal of the solid, but dust generation should be minimized. |
Procedural Guidance for this compound Disposal
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. The following procedures cover everything from initial waste characterization to final disposal.
The first and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.
-
Uncontaminated this compound : If the this compound is unused, in its original container, or has not been mixed with any hazardous materials, it can typically be treated as non-hazardous chemical waste.
-
Contaminated this compound : If the this compound has been used in a process and is mixed with other chemicals, the entire mixture must be evaluated. The waste will carry the hazard classification of its most hazardous component. For example, if this compound is dissolved in a flammable solvent, the entire solution must be treated as flammable waste.
Always segregate this compound waste from other chemical waste streams unless they are known to be compatible. Store it in a designated, clearly labeled waste container.
The disposal method depends on the quantity and the local regulations.
-
Small Quantities : For very small quantities, some guidelines suggest that it may be permissible to drain them into a wastewater treatment plant with copious amounts of water. However, it is crucial to consult and adhere to your institution's and local wastewater disposal regulations, as many sources strictly advise against sewer disposal.
-
Large Quantities : For larger amounts, surplus and non-recyclable solutions should be offered to a licensed disposal company. Alternatively, disposal may involve burial in a licensed landfill or incineration in a licensed facility, potentially after being mixed with a suitable combustible material.
-
Spills : In the event of a spill, dampen the solid material with water to avoid generating dust, then transfer it to a suitable container for disposal. The area should then be washed with a soap and water solution.
Empty containers that once held this compound must also be managed properly.
-
Decontamination : Where possible, decontaminate empty containers.
-
Disposal : Dispose of containers as unused product. Do not reuse empty containers. Empty containers should be taken to an approved waste handling site for recycling or disposal. If recycling is not an option, containers may need to be punctured to prevent reuse and then buried at an authorized landfill.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ascorbate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling sodium ascorbate, a common yet potentially hazardous chemical. Adherence to these procedural steps will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, a comprehensive PPE strategy is crucial to minimize exposure and prevent irritation.[1][2][3] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a full-face shield.[2][4] | To protect against dust particles and potential splashes that may cause eye irritation. |
| Hands | Impervious gloves (e.g., Nitrile or natural rubber). | To prevent skin contact which may cause irritation, especially with moisture. |
| Body | Laboratory coat, overalls, or other clean body-covering clothing. An apron (e.g., PVC) may also be used. | To protect the skin from contact with this compound dust. |
| Respiratory | A dust mask or respirator is recommended in case of high dust concentrations or when airborne levels may be exceeded. | To prevent inhalation of dust which can cause respiratory tract irritation. |
| Feet | Safety footwear or gumboots. | To provide protection in case of spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, put on all required PPE as detailed in the table above.
-
Ensure the work area, such as a fume hood or a well-ventilated benchtop, has adequate ventilation to minimize dust inhalation.
-
Confirm that an emergency eye wash station and safety shower are readily accessible.
-
-
Handling:
-
When weighing the powder, do so in a designated area with local exhaust ventilation to control dust.
-
To minimize dust formation, handle the powder gently.
-
If creating a solution, slowly add the this compound to the liquid to prevent splashing.
-
-
Cleanup and Storage:
-
Clean up any spills immediately. For dry spills, use a method that avoids generating dust, such as dampening the material with water before sweeping or using a vacuum with a HEPA filter.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Guidance:
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable this compound solutions to a licensed disposal company. Do not dispose of waste into the sewer system or contaminate ponds, waterways, or ditches.
-
Empty Containers: Whenever possible, return containers to the supplier for reuse or recycling. If this is not an option and the container cannot be sufficiently cleaned for reuse with the same product, it should be punctured to prevent re-use and disposed of at an authorized landfill.
-
Contaminated Materials: Absorbent paper and other materials used to clean up spills should be sealed in a vapor-tight plastic bag for eventual disposal.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 16,300 mg/kg | Rat | |
| Acute Oral Toxicity (LD50) | 17,531 mg/kg | Mouse | |
| pH (in water) | 7.0 - 8.0 | N/A | |
| Melting Point | 219 - 221 °C | N/A |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
